4,4-Dipropylcyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dipropylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMJERYWZOQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=O)CC1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379763 | |
| Record name | 4,4-dipropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123018-62-2 | |
| Record name | 4,4-dipropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4,4-Dipropylcyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dipropylcyclohexan-1-one (CAS No. 123018-62-2), a substituted cyclohexanone with potential applications in organic synthesis and drug development. This document delves into the compound's structural features, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, it outlines detailed experimental protocols for the determination of key properties and discusses a viable synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this and related molecules.
Introduction
This compound is a cyclic ketone characterized by a cyclohexane ring bearing a carbonyl group and two propyl substituents at the C4 position.[1] Its molecular structure, with a molecular formula of C12H22O, lends it specific physical and chemical characteristics that are of interest in various fields of chemical research.[1] The presence of the ketone functional group makes it a versatile intermediate for a range of chemical transformations, while the dialkyl substitution influences its stereochemistry and reactivity. Understanding the fundamental properties of this compound is crucial for its effective application in the synthesis of more complex molecules, including potential pharmaceutical agents.
Molecular Structure and Conformation
The structure of this compound features a six-membered carbocyclic ring. The IUPAC name for this compound is this compound. The presence of the sp2-hybridized carbonyl carbon slightly flattens the chair conformation typical of cyclohexane rings. The two propyl groups are situated at the C4 position, geminal to each other.
Figure 1: 2D Chemical Structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and purification of the compound. The relatively high boiling point is a result of its molecular weight and the dipole-dipole interactions arising from the polar carbonyl group.[1]
| Property | Value | Source |
| Molecular Formula | C12H22O | [1] |
| Molecular Weight | 182.30 g/mol | [1] |
| CAS Number | 123018-62-2 | [1] |
| Boiling Point | 246.5 °C at 760 mmHg | [1] |
| Density | ~0.87 g/cm³ | [1] |
| Flash Point | 95.6 °C | [1] |
| Refractive Index | ~1.443 | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the ketone functional group. This group provides a site for nucleophilic addition reactions at the electrophilic carbonyl carbon and reactions involving the enolate at the α-carbons.
Solubility Profile
Based on the principle of "like dissolves like," this compound, with its polar carbonyl group and significant nonpolar alkyl structure, is expected to be sparingly soluble in water but soluble in a range of common organic solvents.[2][3]
-
Water: Low solubility is anticipated due to the large hydrophobic alkyl framework.
-
Polar Aprotic Solvents (e.g., Acetone, THF): Good solubility is expected due to favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Diethyl Ether): Moderate to good solubility is expected due to the significant nonpolar character of the molecule.
Reactivity of the Carbonyl Group
The carbonyl group is susceptible to a variety of transformations:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4-dipropylcyclohexan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone.[1]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the propyl groups. The protons alpha to the carbonyl group (at C2 and C6) would be deshielded and are predicted to appear in the range of δ 2.0-2.5 ppm.[1] The protons of the propyl chains would exhibit characteristic multiplets, with the terminal methyl protons appearing at the most upfield region.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 200-215 ppm for saturated ketones. The carbons of the cyclohexane ring and the propyl groups will appear at higher field.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. For a saturated six-membered ring ketone like this compound, this peak is expected to appear around 1715 cm⁻¹.[1] Other characteristic bands would include C-H stretching vibrations from the alkyl groups.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 182).[1] Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangement, which can provide structural information.
Experimental Protocols
Determination of Boiling Point (Micro-reflux method)
This method is suitable for determining the boiling point of a small quantity of a high-boiling liquid.
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Stirrer hotplate and magnetic stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Clamp the test tube in the heating block or suspend it in the oil bath.
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the thermometer so that the bulb is at the level of the reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is the boiling point.
Figure 2: Workflow for Boiling Point Determination.
Qualitative Solubility Determination
This protocol provides a systematic approach to assess the solubility of an organic compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Droppers
Solvents:
-
Water
-
5% aq. NaOH
-
5% aq. NaHCO₃
-
5% aq. HCl
-
Concentrated H₂SO₄
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure:
-
Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add about 1 mL of a different solvent.
-
Vigorously shake or vortex each tube for 30-60 seconds.
-
Observe and record whether the compound dissolves completely, partially, or is insoluble.
Figure 3: Flowchart for Qualitative Solubility Analysis.
Synthetic Approaches
The synthesis of 4,4-disubstituted cyclohexanones can be achieved through various methods. A common and effective strategy involves the dialkylation of a cyclohexanone precursor.
Synthesis via Dialkylation of Cyclohexanone
A plausible route to this compound involves the exhaustive alkylation of cyclohexanone with a propyl halide in the presence of a strong base.
Reaction Scheme: Cyclohexanone + 2 Propyl bromide --(Strong Base)--> this compound
Step-by-Step Protocol:
-
Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add cyclohexanone dropwise.
-
First Alkylation: Add one equivalent of propyl bromide to the enolate solution and allow the reaction to proceed.
-
Second Enolate Formation: Add a second equivalent of LDA to the reaction mixture to form the enolate of 4-propylcyclohexanone.
-
Second Alkylation: Add a second equivalent of propyl bromide to complete the dialkylation at the C4 position.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Conclusion
This compound is a valuable chemical entity with a well-defined set of physical and predictable chemical properties. Its reactivity, centered around the ketone functionality, opens avenues for its use as a building block in organic synthesis. This guide provides a foundational understanding of this compound, offering both theoretical insights and practical experimental guidance for researchers in the field. Further experimental investigation into its spectroscopic characteristics and solubility will undoubtedly enhance its utility and application in chemical and pharmaceutical research.
References
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. Retrieved from [Link]
-
Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. Retrieved from [Link]
-
ChemTube3D. (n.d.). Stereoselective Axial Alkylation of Cyclohexanone via Enamine. Retrieved from [Link]
-
ACS Publications. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
Sources
CAS number 123018-62-2 chemical information
An In-Depth Technical Guide to CAS 123018-62-2 (4,4-Dipropylcyclohexan-1-one)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the chemical compound identified by CAS number 123018-62-2, known as this compound. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond basic data to explore its synthesis, chemical utility, and significant role as a key intermediate in the development of therapeutic agents, most notably Atiprimod.
Core Chemical Identity and Physicochemical Properties
This compound is a ketone featuring a cyclohexanone ring symmetrically substituted with two propyl groups at the C4 position.[1] This substitution pattern results in a lipophilic molecule that serves as a versatile building block in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 123018-62-2 | [2][3] |
| Molecular Formula | C₁₂H₂₂O | [1][2][3] |
| Molecular Weight | 182.30 g/mol | [1][3] |
| Appearance | Clear, colorless liquid/oil | [2][4][5] |
| Boiling Point | 57-60°C at 0.5 mmHg; 246.5°C at 760 mmHg | [2][4] |
| Density | 0.870 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
| Storage | Refrigerator | [4] |
| InChI Key | RPZMJERYWZOQJX-UHFFFAOYSA-N | [1] |
| SMILES | CCCC1(CCC(=O)CC1)CCC | [1] |
Synthesis Pathway: From Enone to Saturated Ketone
The primary and most direct synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 4,4-dipropylcyclohex-2-enone.[5][6] This reaction is a standard method for reducing carbon-carbon double bonds, chosen for its high efficiency and yield.
Expertise & Experience Insight: The choice of 10% Palladium on Carbon (Pd/C) as the catalyst is standard for such hydrogenations. It offers high activity and selectivity for the reduction of the alkene in the presence of the ketone carbonyl group under mild conditions (room temperature, moderate hydrogen pressure). The catalyst is easily removed by filtration, simplifying the workup process. The high yield (98%) indicates a clean and efficient conversion.[5]
Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a Parr hydrogenation apparatus, add a suspension of 10% palladium on carbon (0.1 equivalents) in ethyl acetate.
-
Substrate Addition: Add 4,4-dipropylcyclohex-2-enone (1.0 equivalent) to the vessel.
-
Hydrogenation: Seal the apparatus and charge it with hydrogen gas to a pressure of 300 N/m².
-
Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases, which typically occurs within 0.5 to 5 hours.
-
Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4,4-Dipropylcyclohexanone as a colorless oil. The product is often of sufficient purity (>98%) to be used without further purification.[5]
Workflow Visualization: Synthesis of 4,4-Dipropylcyclohexanone
Caption: Synthesis via Catalytic Hydrogenation.
Pivotal Role in Drug Development: The Synthesis of Atiprimod
The primary significance of this compound in the pharmaceutical landscape is its role as a key intermediate in the synthesis of Atiprimod (SK&F106615).[6][7] Atiprimod is an azaspirane compound investigated for its anti-cancer and anti-inflammatory properties.[6] It has been shown to inhibit tumor growth and angiogenesis, the process by which tumors form new blood vessels.[6]
The conversion of this compound to Atiprimod involves a multi-step synthetic sequence, beginning with a Knoevenagel condensation.
Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
-
Knoevenagel Condensation: 4,4-Dipropylcyclohexanone is reacted with ethyl 2-cyanoacetate. This reaction forms a carbon-carbon double bond, yielding an α,β-unsaturated cyano ester.[6]
-
Hydrolysis & Decarboxylation: The resulting compound undergoes acid hydrolysis of the nitrile groups and saponification of the ester. Subsequent decarboxylation yields a dicarboxylic acid.[6]
-
Anhydride Formation: Treatment with acetic anhydride converts the diacid into a cyclic anhydride.[6]
-
Imide Formation: The anhydride is condensed with 3-Diethylaminopropylamine to form the corresponding imide.[6]
-
Reduction to Atiprimod: Finally, a strong reducing agent, such as lithium aluminium hydride (LiAlH₄), is used to reduce both carbonyl groups of the imide, completing the synthesis of Atiprimod.[6]
Visualization: Synthesis of Atiprimod from 4,4-Dipropylcyclohexanone
Caption: Multi-step synthesis of Atiprimod.
Mechanism of Action of the Final Product: Atiprimod
Atiprimod's therapeutic potential stems from its ability to inhibit angiogenesis. It is thought to achieve this by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that promotes the growth of new blood vessels.[6] More recent studies have identified it as a potent inhibitor of the Janus kinase 2 (JAK2), which in turn blocks the phosphorylation and activation of downstream signaling pathways like STAT3 and STAT5.[7] These pathways are crucial for the proliferation and survival of certain cancer cells, such as those in multiple myeloma.[6]
Visualization: Atiprimod's Proposed Mechanism of Action
Caption: Atiprimod inhibits the JAK/STAT pathway and VEGF secretion.
Broader Applications in Research
Beyond its role as a precursor, the this compound scaffold has potential applications in biochemical research and chemical biology.
-
Scaffold for Drug Discovery: The lipophilic nature of the dipropyl-substituted cyclohexane ring makes it an attractive scaffold for developing agents that target proteins with hydrophobic binding pockets.[1]
-
Chemical Probes: Functionalized derivatives could be synthesized to include reporter tags (e.g., fluorescent dyes), creating chemical probes to identify and study new biological targets.[1]
-
Organic Synthesis: As a ketone, it can participate in a variety of fundamental organic reactions, such as Aldol condensations, to form more complex carbon skeletons.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Ventilation: Use only in well-ventilated areas to avoid inhalation of vapors.[8]
-
First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[2]
-
First Aid (Skin Contact): Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][9]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Storage: Store in a tightly sealed container in a refrigerator.[4]
Trustworthiness Insight: The protocols and safety information described are based on established chemical principles and publicly available safety documentation. Researchers should always consult the most current SDS for any chemical before use and perform a thorough risk assessment for their specific experimental setup.
References
-
Atiprimod. Wikipedia. [Link]
-
Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. PrepChem.com. [Link]
-
CAS 123018-62-2 Product List. Howei Pharm. [Link]
-
4,4-di-N-propylcyclohexanone | CAS 123018-62-2. LabNovo. [Link]
-
Safety data sheet. hubergroup. [Link]
-
Atiprimod | CAS#:123018-47-3. Chemsrc. [Link]
Sources
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- 2. 4,4-DI-N-PROPYLCYCLOHEXANONE - Safety Data Sheet [chemicalbook.com]
- 3. 123018-62-2 | MFCD00269982 | 4,4-Dipropyl-cyclohexanone | acints [acints.com]
- 4. 123018-62-2 | CAS DataBase [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Atiprimod - Wikipedia [en.wikipedia.org]
- 7. Atiprimod | CAS#:123018-47-3 | Chemsrc [chemsrc.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. leap.epa.ie [leap.epa.ie]
Spectroscopic Elucidation of 4,4-Dipropylcyclohexan-1-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4-Dipropylcyclohexan-1-one. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By integrating predicted spectral data with established experimental protocols, this guide serves as a robust resource for the structural elucidation of this and similar alicyclic ketones.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₂₂O, is a disubstituted cyclohexanone derivative.[1] Its structural scaffold is of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules. The gem-dipropyl substitution at the C4 position introduces specific conformational constraints and spectroscopic signatures that require careful analysis for unambiguous characterization. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such compounds in any research or development pipeline. This guide provides an in-depth exploration of the multi-faceted spectroscopic approach required for the complete structural assignment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide critical information on the disposition of protons and carbons in both the cyclohexanone ring and the propyl substituents.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following protocol outlines the standardized procedure for acquiring high-resolution NMR spectra.
Materials and Equipment:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Analytical balance
-
Micropipettes or syringes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[2]
-
Internal Standard: Add a small drop of TMS to the solution to serve as a chemical shift reference (δ 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID) and apply Fourier transformation to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum, referencing the residual CDCl₃ peak at δ 77.16 ppm.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexanone ring and the propyl chains.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 - 2.4 | t | 4H | H-2, H-6 (protons α to C=O) |
| ~1.6 - 1.8 | t | 4H | H-3, H-5 (protons β to C=O) |
| ~1.2 - 1.4 | m | 8H | -CH₂- (propyl chains) |
| ~0.9 | t | 6H | -CH₃ (propyl chains) |
Interpretation:
-
The protons on the carbons alpha to the carbonyl group (C2 and C6) are deshielded and appear downfield as a triplet due to coupling with the adjacent methylene protons.
-
The protons on the carbons beta to the carbonyl group (C3 and C5) are more shielded and appear upfield, also as a triplet.
-
The methylene protons of the two propyl groups will likely appear as a complex multiplet.
-
The terminal methyl protons of the propyl groups are the most shielded and will appear as a triplet, being the most upfield signal.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~211 | C=O (C-1) |
| ~48 | C-2, C-6 |
| ~40 | C-4 |
| ~35 | C-3, C-5 |
| ~17 | -CH₂- (propyl) |
| ~14 | -CH₃ (propyl) |
Interpretation:
-
The carbonyl carbon (C-1) is significantly deshielded and appears at the lowest field.
-
The quaternary carbon (C-4) bearing the two propyl groups is expected around 40 ppm.
-
The methylene carbons of the cyclohexanone ring (C-2, C-6 and C-3, C-5) will have distinct chemical shifts.
-
The carbons of the propyl chains will appear in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
Materials and Equipment:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor.[3]
-
Sample Application: Place a small amount of the neat liquid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted FT-IR Data
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~1715 | Strong | C=O stretch | Ketone |
| 2850-2960 | Strong | C-H stretch | Aliphatic (cyclohexane and propyl) |
| ~1465 | Medium | C-H bend | Methylene scissoring |
| ~1375 | Medium | C-H bend | Methyl symmetric bending |
Interpretation:
-
A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature, indicative of the carbonyl (C=O) stretching vibration of a saturated cyclic ketone.
-
Strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexanone ring and the propyl chains.
-
The presence of methylene and methyl groups is further confirmed by their characteristic bending vibrations in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC column suitable for the separation of ketones
Procedure:
-
Sample Introduction: Inject a dilute solution of the sample into the GC. The GC will separate the compound from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[5]
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments.[6]
-
Mass Analysis: The molecular ion and the fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Diagram: EI-MS Fragmentation Pathway
Caption: A simplified representation of the ionization and common fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 182 | Moderate | [C₁₂H₂₂O]⁺• (Molecular Ion, M⁺•) |
| 139 | High | [M - C₃H₇]⁺ (Loss of a propyl radical) |
| 140 | Moderate | [M - C₃H₆]⁺• (McLafferty rearrangement, loss of propene) |
| 97 | Moderate | Further fragmentation |
| 55 | High | Further fragmentation |
Interpretation:
-
The molecular ion peak at m/z = 182 confirms the molecular weight of the compound.[1]
-
A prominent peak at m/z = 139 would result from the loss of one of the propyl radicals, a common fragmentation for gem-disubstituted compounds.
-
A peak at m/z = 140 could arise from a McLafferty rearrangement involving the transfer of a gamma-hydrogen from a propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.
-
Other significant peaks in the lower mass range would be the result of further fragmentation of the cyclohexanone ring.
Cross-Correlated Spectroscopic Analysis for Structural Confirmation
The true power of spectroscopic analysis lies in the synergy of different techniques. For this compound, the combination of NMR, FT-IR, and MS provides a self-validating system for structural elucidation.
-
FT-IR confirms the presence of a ketone functional group (~1715 cm⁻¹) and aliphatic C-H bonds.
-
MS establishes the molecular weight (m/z = 182) and suggests the presence of two propyl groups through characteristic fragmentation patterns.
-
¹³C NMR confirms the presence of a carbonyl carbon (~211 ppm) and the total number of unique carbon environments.
-
¹H NMR provides the final piece of the puzzle by showing the specific proton environments and their connectivity, allowing for the complete assignment of the molecular structure.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of the application of modern analytical techniques in chemical research. Through a systematic approach involving ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide offer a comprehensive framework for researchers and scientists working with this and structurally related compounds, ensuring the integrity and accuracy of their scientific investigations.
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The Synthetic Journey of 4,4-Dialkylated Cyclohexanones: A Technical Guide for the Modern Researcher
Abstract
The 4,4-dialkylated cyclohexanone framework is a cornerstone in the edifice of modern organic synthesis, serving as a pivotal intermediate in the construction of complex molecules, from natural products to innovative pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and contemporary synthetic strategies for this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal underpinnings of experimental choices, offers detailed, validated protocols, and illuminates the path from classical ring-forming reactions to cutting-edge photocatalytic and enzymatic methodologies. Through a blend of historical perspective and practical guidance, this guide aims to equip the modern chemist with the knowledge to effectively harness the synthetic potential of 4,4-dialkylated cyclohexanones.
Introduction: The Strategic Importance of the Gem-Dialkyl Cyclohexanone Motif
The substitution pattern of a cyclic ketone profoundly influences its reactivity and three-dimensional structure. The introduction of two alkyl groups at the C4 position of a cyclohexanone ring, creating a quaternary center, imparts significant steric and electronic effects. This gem-dialkylation prevents enolization towards the C4 position, thereby directing reactions to the α-positions (C2 and C6) with greater control. Furthermore, the rigidified chair conformation of the ring system provides a predictable scaffold for stereoselective transformations.
These structural features make 4,4-dialkylated cyclohexanones highly valuable building blocks in medicinal chemistry. They are frequently employed as precursors to spirocyclic compounds, a class of molecules with increasing prominence in drug discovery due to their unique three-dimensional topologies that can enhance target binding and improve pharmacokinetic properties.[1][2][3][4][5] The journey to efficiently synthesize these crucial intermediates is a story of evolving chemical ingenuity, from the foundational discoveries of the early 20th century to the sophisticated catalytic systems of today.
A Historical Perspective: The Dawn of Cyclohexanone Synthesis
The early chapters in the history of cyclohexanone synthesis were written through the exploration of fundamental ring-forming reactions. While not initially focused on 4,4-dialkylation, these classical methods laid the groundwork for future advancements.
The Dieckmann Condensation: An Intramolecular Path to Cyclic Ketones
Discovered by the German chemist Walter Dieckmann, the eponymous condensation reaction provided one of the first reliable methods for the synthesis of cyclic β-keto esters from diesters.[6][7] This intramolecular Claisen condensation, typically promoted by a strong base like sodium ethoxide, proved effective for the formation of five- and six-membered rings. The application of the Dieckmann condensation to appropriately substituted pimelic acid esters offered a viable, albeit indirect, route to 4,4-dialkylated cyclohexanone precursors. The initial product, a β-keto ester, could then be subjected to hydrolysis and decarboxylation to yield the desired cyclohexanone.
Conceptual Workflow: Dieckmann Condensation
Caption: A generalized workflow for the synthesis of 4,4-dialkylated cyclohexanones via the Dieckmann condensation.
The Robinson Annulation: Building Rings with Precision
The advent of the Robinson annulation in 1935, discovered by Sir Robert Robinson, revolutionized the synthesis of six-membered rings, particularly α,β-unsaturated ketones.[8][9][10][11][12] This powerful reaction combines a Michael addition with an intramolecular aldol condensation in a tandem or one-pot process. For the synthesis of 4,4-dialkylated cyclohexenones, a key precursor to the saturated analogs, an appropriately substituted ketone or β-diketone is reacted with methyl vinyl ketone or a derivative. The initial Michael adduct, a 1,5-diketone, undergoes a base- or acid-catalyzed intramolecular aldol condensation to furnish the cyclic product. Subsequent reduction of the double bond then yields the target 4,4-dialkylated cyclohexanone.
Generalized Mechanism: Robinson Annulation
Caption: The Robinson annulation pathway to 4,4-dialkylated cyclohexanones.
Modern Synthetic Methodologies: Efficiency and Selectivity
Building upon the classical foundations, modern organic synthesis has introduced a plethora of highly efficient and selective methods for the preparation of 4,4-dialkylated cyclohexanones. These approaches often offer milder reaction conditions, broader substrate scope, and access to chiral, non-racemic products.
Direct Alkylation of Pre-formed Enolates
A straightforward and widely utilized method involves the direct alkylation of a cyclohexanone enolate. To achieve gem-dialkylation at the C4 position, a two-step process is typically employed, starting from a 4-alkylcyclohexanone. The success of this approach hinges on the regioselective formation of the enolate and the subsequent alkylation reaction. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is crucial for the complete and regioselective deprotonation.
Photocatalytic Approaches: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions.[13][14][15] Recent advancements have demonstrated the application of dual catalytic systems, combining an N-heterocyclic carbene (NHC) with a photoredox catalyst, for the synthesis of substituted cyclohexanones.[14] These methods often proceed through radical intermediates, offering unique reactivity patterns and access to highly functionalized products.
Enzymatic Synthesis: The Quest for Chirality
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic methods for the synthesis of chiral building blocks.[16][17][18][19] Enzymes, such as dehydrogenases and lipases, can catalyze reactions with high stereoselectivity, providing access to chiral 4,4-dialkylated cyclohexanones that are difficult to obtain through traditional chemical methods. These enzymatic routes offer the advantages of mild reaction conditions, high enantiomeric excess, and environmentally benign processes.
Spectroscopic Characterization: Unveiling the Structure
The unambiguous identification of 4,4-dialkylated cyclohexanones relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features for 4,4-Dialkylated Cyclohexanones |
| ¹H NMR | Absence of protons at the C4 position. Characteristic signals for the two alkyl groups at C4. Signals for the α- and β-protons on the cyclohexanone ring. |
| ¹³C NMR | A quaternary carbon signal for the C4 position. Signals for the carbon atoms of the two alkyl groups at C4. A characteristic carbonyl carbon signal (typically > 200 ppm). |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of cyclohexanone derivatives. |
Table 1: Spectroscopic Signatures of 4,4-Dialkylated Cyclohexanones.
For 4,4-dimethylcyclohexanone, the following spectral data are characteristic[20]:
-
¹³C NMR: Signals for the quaternary C4 carbon, the two methyl carbons, the carbonyl carbon, and the methylene carbons of the ring.
-
Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns.[20]
-
IR Spectroscopy: A strong carbonyl absorption.[20]
Applications in Drug Discovery and Natural Product Synthesis
The rigid scaffold and predictable reactivity of 4,4-dialkylated cyclohexanones make them invaluable intermediates in the synthesis of a wide array of biologically active molecules.
Precursors to Spirocyclic Pharmaceuticals
As previously mentioned, a primary application of these ketones is in the synthesis of spirocyclic compounds.[1][2][3][4][5] The gem-dialkyl group serves as an anchor point for the construction of the second ring, leading to complex three-dimensional structures with desirable pharmacological properties. These spirocycles are found in a growing number of clinical candidates and approved drugs, where they can enhance binding affinity, selectivity, and metabolic stability.[1][3]
Building Blocks for Natural Products
The cyclohexanone motif is a common feature in many natural products.[21][22][23][24] The ability to synthesize highly functionalized and stereochemically defined 4,4-dialkylated cyclohexanones provides a powerful starting point for the total synthesis of these complex molecules.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a classical synthesis of a 4,4-dialkylated cyclohexanone.
Synthesis of 4,4-Dimethylcyclohexenone via Robinson Annulation
This protocol is adapted from established procedures and illustrates the power of the Robinson annulation for the construction of a 4,4-dialkylated cyclohexenone, a direct precursor to the saturated analog.
Materials:
-
Acetone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Cool the solution in an ice bath and add acetone (1.0 equivalent) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Michael Addition: To the cooled enolate solution, add methyl vinyl ketone (1.0 equivalent) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Aldol Condensation and Workup: After the reflux period, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product into diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4,4-dimethylcyclohexenone.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The yield of the reaction is typically moderate to good, depending on the precise reaction conditions.
Conclusion and Future Outlook
The journey of 4,4-dialkylated cyclohexanones from their conceptual origins in classical organic chemistry to their synthesis via sophisticated modern techniques is a testament to the continuous evolution of the field. These versatile building blocks have firmly established their importance in both academic research and industrial applications, particularly in the realm of drug discovery. The ongoing development of novel synthetic methods, including more efficient catalytic systems and biocatalytic approaches, promises to further expand the accessibility and utility of this important class of compounds. As the demand for structurally complex and stereochemically defined molecules continues to grow, the 4,4-dialkylated cyclohexanone motif is poised to remain a central player in the art and science of organic synthesis.
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Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. (1995). Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry. [Link]
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Selective Oxofunctionalization of Cyclohexene over Titanium Dioxide-Based and Bismuth Oxyhalide Photocatalysts by Visible Light Irradiation. (2020). MDPI. [Link]
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Synthetic Routes Towards the Synthesis of Geminal α-Difunctionalized Ketones. (2021). The Chemical Record. [Link]
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Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C. (n.d.). PubMed. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]
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A Coupling Approach for the Generation of α,α-Bis(enolate) Equivalents: Regioselective Synthesis of gem-Difunctionalized Ketones. (2018). Journal of the American Chemical Society. [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Quantitative Determination of Methylcyclohexanone Mixtures Using 13C NMR Spectroscopy. (n.d.). PDF Free Download. [Link]
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An In-depth Technical Guide to the Carbonyl Reactivity of 4,4-Dipropylcyclohexan-1-one
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 4,4-dipropylcyclohexan-1-one, a sterically hindered cyclic ketone. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of steric and electronic factors that govern its chemical behavior. We will explore the conformational landscape of the substituted cyclohexanone ring and its implications for nucleophilic attack. Detailed experimental protocols for key transformations, including reduction, Grignard addition, and Wittig olefination, are presented with an emphasis on the causality behind methodological choices and expected stereochemical outcomes. This guide aims to serve as a valuable resource for anticipating and controlling the reactivity of this and structurally related ketones in complex synthetic applications.
Introduction: The Significance of Substituted Cyclohexanones
Cyclohexanone and its derivatives are pivotal structural motifs in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and advanced materials. The carbonyl group within the six-membered ring is a versatile functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the reactivity of this carbonyl group is not uniform and is profoundly influenced by the nature and position of substituents on the cyclohexane ring.
This compound presents a compelling case study in steric hindrance and its influence on chemical reactivity. The geminal dipropyl groups at the C4 position create a unique and challenging steric environment that dictates the trajectory of incoming nucleophiles and influences the stability of reaction intermediates. Understanding these effects is paramount for the strategic design of synthetic routes and the prediction of reaction outcomes. This guide will provide a detailed examination of the factors controlling the reactivity of this compound, supported by established chemical principles and analogous experimental data.
Structural and Electronic Profile of this compound
The reactivity of the carbonyl group in this compound is a direct consequence of its three-dimensional structure and the electronic nature of its constituent atoms.
Conformational Analysis and Steric Hindrance
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this compound, one propyl group must occupy an axial position while the other is equatorial. Due to the rapid ring-flipping at room temperature, these positions are interconverted, but the overall steric environment around the carbonyl group remains consistent.
The "A-value" of a substituent provides a quantitative measure of its steric bulk, representing the energy difference between the axial and equatorial conformations. While a specific A-value for a propyl group is not as commonly cited as for methyl or tert-butyl groups, it is understood to be larger than methyl, contributing to significant steric interactions.[1] In the 4,4-disubstituted system, the axial propyl group will engage in 1,3-diaxial interactions with the axial hydrogens at C2 and C6, creating a sterically congested environment on one face of the molecule. This steric hindrance plays a crucial role in directing the approach of incoming nucleophiles.[2][3]
Figure 1: Conformational equilibrium of this compound.
Electronic Effects
The carbonyl group is inherently polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack. Alkyl groups, such as the propyl substituents, are weakly electron-donating through an inductive effect.[4] This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an unsubstituted cyclohexanone. However, this electronic effect is generally considered to be of lesser importance than the steric effects in dictating the reactivity of hindered ketones.
Nucleophilic Addition to the Carbonyl Group: A Mechanistic Overview
Nucleophilic addition is the cornerstone of carbonyl chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reaction.
The trajectory of nucleophilic attack is not random. According to the Bürgi-Dunitz trajectory, nucleophiles approach the carbonyl carbon at an angle of approximately 107 degrees relative to the C=O bond.[5] In the case of this compound, the steric bulk of the axial propyl group and its associated 1,3-diaxial interactions will influence which face of the carbonyl is more accessible to the incoming nucleophile.
Diastereoselectivity of Nucleophilic Attack
Nucleophilic addition to the prochiral carbonyl group of this compound results in the formation of a new stereocenter at the carbonyl carbon. The facial selectivity of this attack, leading to either an axial or equatorial alcohol, is a critical consideration.
-
Axial Attack: The nucleophile approaches from the axial face of the carbonyl group. This trajectory is generally less sterically hindered for small nucleophiles as it avoids interaction with the equatorial hydrogens at C2 and C6.[6]
-
Equatorial Attack: The nucleophile approaches from the equatorial face. This trajectory is often favored by bulky nucleophiles that would experience significant 1,3-diaxial interactions with the axial hydrogens at C2 and C6 if they were to approach from the axial face.[6]
For this compound, the presence of the 4,4-dipropyl groups does not directly obstruct the axial or equatorial face of the carbonyl at C1. However, the overall conformational rigidity and steric environment of the ring can subtly influence the transition state energies for each pathway. Models such as the Felkin-Anh and Cram's rules, while typically applied to acyclic systems or those with alpha-chirality, provide a conceptual framework for understanding how steric and electronic factors guide nucleophilic attack.[7][8] In this case, the dominant factor will be the steric interaction between the incoming nucleophile and the cyclohexane ring itself.
Key Transformations of this compound
The following sections provide detailed protocols and mechanistic insights into three fundamental reactions of this compound.
Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols is a foundational transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the carbonyl carbon. The resulting alkoxide is then protonated during the workup to afford the alcohol.
Expected Diastereoselectivity: For sterically unhindered cyclohexanones, reduction with NaBH₄ typically favors axial attack to produce the equatorial alcohol as the major product. This is attributed to the smaller steric demand of the hydride nucleophile.[6] In the case of this compound, while the C4-substituents do not directly block either face, the overall steric environment is expected to favor axial attack, leading to the formation of trans-4,4-dipropylcyclohexan-1-ol as the major diastereomer.
Experimental Protocol: Reduction of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4,4-dipropylcyclohexanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Figure 2: Workflow for the sodium borohydride reduction.
Grignard Reaction with Methylmagnesium Bromide
The Grignard reaction is a powerful method for forming new carbon-carbon bonds. The addition of an organomagnesium halide (Grignard reagent) to a ketone yields a tertiary alcohol upon workup.
Mechanism: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated in an acidic workup.
Challenges and Considerations: Grignard reactions with sterically hindered ketones can be challenging. The bulky nature of the Grignard reagent can lead to slow reaction rates or favor side reactions such as enolization or reduction.[9] For this compound, the steric hindrance is significant, and careful control of reaction conditions is necessary to achieve good yields of the desired tertiary alcohol, 1-methyl-4,4-dipropylcyclohexan-1-ol.
Experimental Protocol: Grignard Reaction with this compound
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar.
-
Grignard Reagent: Prepare or obtain a standardized solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF).
-
Reaction Setup: Charge the flask with the Grignard reagent and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. Gentle heating under reflux may be required to drive the reaction to completion.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-methyl-4,4-dipropylcyclohexan-1-ol by flash column chromatography.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[5]
Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Challenges with Hindered Ketones: Wittig reactions with sterically hindered ketones can be sluggish and may require more reactive, non-stabilized ylides and forcing conditions.[7] The steric bulk around the carbonyl of this compound is expected to necessitate such conditions for successful olefination.
Experimental Protocol: Methylenation of this compound
-
Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a characteristic orange or yellow color should develop).
-
Ketone Addition: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, (4,4-dipropylcyclohexylidene)methane, by flash column chromatography, taking care to separate it from the triphenylphosphine oxide byproduct.
Characterization of Products
The successful synthesis of the products from the reactions described above should be confirmed by standard spectroscopic techniques.
| Product | Expected IR Absorptions (cm⁻¹) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| 4,4-Dipropylcyclohexanol | ~3300 (broad, O-H), ~2950-2850 (C-H), ~1050 (C-O) | Multiplets for ring protons, signals for propyl groups, a signal for the carbinol proton. | Signals for the cyclohexyl ring carbons (one bearing the hydroxyl group at ~70 ppm), signals for the propyl groups. |
| 1-Methyl-4,4-dipropylcyclohexan-1-ol | ~3400 (broad, O-H), ~2950-2850 (C-H), ~1150 (C-O) | Singlet for the new methyl group (~1.2 ppm), multiplets for ring protons, signals for propyl groups. | Signals for the cyclohexyl ring carbons (quaternary carbon at ~75 ppm), signals for the propyl groups, and the new methyl group. |
| (4,4-Dipropylcyclohexylidene)methane | ~3070 (=C-H), ~2950-2850 (C-H), ~1650 (C=C) | Singlet for the exocyclic methylene protons (~4.5-4.7 ppm), multiplets for ring protons, signals for propyl groups. | Signals for the cyclohexyl ring carbons, signals for the propyl groups, and signals for the alkene carbons (~150 ppm and ~110 ppm). |
Conclusion
The reactivity of the carbonyl group in this compound is significantly modulated by the steric hindrance imposed by the gem-dipropyl substituents. While the electronic effect of these alkyl groups is minimal, their steric bulk dictates the accessibility of the carbonyl carbon to nucleophiles and can influence the diastereoselectivity of addition reactions. The protocols outlined in this guide provide a starting point for the successful transformation of this hindered ketone. Researchers should be mindful of the potential for slower reaction rates and the need for optimized conditions to achieve high yields. A thorough understanding of the conformational and steric factors at play is essential for the rational design of synthetic strategies involving this compound and other sterically encumbered cyclic ketones.
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
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Rychnovsky, S. D. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(21), 10346-10357. Retrieved from [Link]
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Houk, K. N., & Wu, Y. D. (1998). Experimental and Computational Studies of Nucleophilic Additions of Metal Hydrides and Organometallics to Hindered Cyclohexanones. The Journal of Organic Chemistry, 63(12), 3836-3845. Retrieved from [Link]
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Rzepa, H. S. (2012, August 7). The stereochemical origins of the Wittig reaction. Henry Rzepa's Blog. Retrieved from [Link]
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Gleason, J. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]
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LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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PubMed. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]
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Diastoselective Grignard Reaction – New paper in Nature Communications. (2025, February 19). Retrieved from [Link]
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Hulet, R. (2020, June 11). 44: Drawing the most stable conformation of a substituted cyclohexane [Video]. YouTube. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. Retrieved from [Link]
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ResearchGate. (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Selective Hydrogenation of 4,4-dipropylcyclohex-2-enone
Abstract
The selective hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, pivotal for the production of fine chemicals, pharmaceuticals, and natural product analogs. This guide provides an in-depth technical overview of the catalytic hydrogenation of 4,4-dipropylcyclohex-2-enone to its corresponding saturated ketone, 4,4-dipropylcyclohexanone. We will dissect the critical challenge of achieving high chemoselectivity for 1,4-conjugate reduction while avoiding over-reduction or undesired 1,2-reduction of the carbonyl group. This document explores the mechanistic underpinnings, offers a comparative analysis of common heterogeneous catalytic systems, presents a field-proven experimental protocol, and furnishes a comprehensive troubleshooting guide to empower researchers in achieving robust and reproducible outcomes.
Introduction: The Strategic Importance of Chemoselective Reduction
In the landscape of synthetic chemistry, the α,β-unsaturated ketone, or enone, is a versatile functional group. However, its reactivity presents a distinct challenge: the presence of two reducible sites, the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone). The goal of this specific transformation is the selective saturation of the alkene via 1,4-conjugate addition, leaving the valuable ketone moiety intact.
The resulting product, 4,4-dipropylcyclohexanone, is a representative of sterically hindered dialkyl-substituted saturated carbocycles, which are important structural motifs. The successful execution of this hydrogenation hinges on precise control over reaction conditions and, most critically, the choice of catalyst. An unoptimized process can lead to a mixture of products, including the desired saturated ketone, the allylic alcohol (from 1,2-reduction), or the fully saturated alcohol (from over-reduction), complicating purification and reducing overall yield.
This guide is structured to navigate these challenges, moving from fundamental principles to practical, actionable protocols.
Mechanistic Considerations: The Battle for Selectivity
The hydrogenation of an enone can proceed through two primary pathways on the surface of a heterogeneous catalyst. The desired outcome is dictated by the preferential activation of the C=C bond over the C=O bond.
-
1,4-Conjugate Addition (Desired Pathway): Hydrogen adds across the ends of the conjugated system. The initial product is an enol intermediate, which rapidly tautomerizes to the stable, saturated ketone. This is the kinetically and often thermodynamically favored pathway for many metal catalysts like palladium.
-
1,2-Addition (Undesired Pathway): Hydrogen adds directly across the carbonyl group, yielding an allylic alcohol. This pathway is more common with hydride-based reducing agents but can occur under certain catalytic hydrogenation conditions, particularly with highly reactive catalysts or sterically demanding substrates.
-
Over-reduction: Subsequent reduction of the saturated ketone product to the corresponding saturated alcohol (4,4-dipropylcyclohexanol). This is a significant risk with highly active catalysts like Raney Nickel or under harsh conditions (high pressure/temperature).[1]
The chemoselectivity is therefore a function of the catalyst's intrinsic properties, substrate-catalyst interaction, solvent polarity, hydrogen pressure, and temperature.[2]
Caption: Reaction pathways in enone hydrogenation.
Catalyst Selection: An Expert's Comparison
The choice of catalyst is the single most important parameter in this synthesis. While many catalysts can effect hydrogenation, only a few offer the required selectivity. Here, we compare the two most common heterogeneous catalysts for this application.
| Feature | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Primary Function | Excellent for C=C bond hydrogenation with high selectivity.[3] | Highly active, general-purpose hydrogenation catalyst for various functional groups.[4][5] |
| Selectivity | High: Strongly favors 1,4-addition for enones. Over-reduction of the ketone is minimal under controlled conditions. | Moderate to Low: Risk of over-reduction to the saturated alcohol is significant due to high activity.[5] |
| Activity | Very active, but generally less aggressive than Raney Ni. Allows for milder reaction conditions. | Extremely active. Can often be used at lower temperatures and pressures but requires careful monitoring.[6] |
| Safety/Handling | Pyrophoric when dry. Handled as a powder or paste. Standard inert atmosphere techniques are sufficient.[7] | Highly pyrophoric when dry and must be stored and handled as a slurry under water or a suitable solvent.[5][8] |
| Typical Conditions | 1-5 bar H₂, Room Temp - 50 °C, 1-5 mol% loading. | 1-10 bar H₂, Room Temp, 5-10% w/w loading. |
| Verdict for Topic | Highly Recommended. Pd/C is the catalyst of choice for this transformation, offering the best balance of high activity and excellent chemoselectivity. | Use with Caution. While effective, the propensity for over-reduction makes it a less ideal choice unless high throughput at low cost is the primary driver and selectivity is a secondary concern. |
Recommendation: For the synthesis of 4,4-dipropylcyclohexanone, 10% Palladium on Carbon (Pd/C) is the superior choice. It provides a self-validating system where the inherent selectivity of the catalyst ensures the desired product is formed with high fidelity, minimizing complex purification steps.
Field-Proven Protocol: Hydrogenation using 10% Pd/C
This protocol details a standard lab-scale procedure using a balloon hydrogenation setup, which is accessible and avoids the need for a high-pressure Parr shaker for this specific transformation.
Materials & Reagents
-
Substrate: 4,4-dipropylcyclohex-2-enone
-
Catalyst: 10% Palladium on Carbon (e.g., Degussa type E101)
-
Solvent: Methanol (MeOH), HPLC grade
-
Hydrogen Source: Hydrogen gas (H₂), high purity, in a cylinder with a regulator
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Filtration Aid: Celite® 545
Equipment
-
Three-neck round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Septum
-
Hydrogen-filled balloon
-
Vacuum/Inert gas manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
System Preparation: Assemble a dry three-neck flask with a magnetic stir bar. Attach a gas inlet and a septum. Place the flask on a magnetic stirrer and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Charging the Flask: In the flask, dissolve 4,4-dipropylcyclohex-2-enone (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (typically 2-5 mol % relative to the substrate).[8] Causality: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry, high-surface-area catalyst from reacting exothermically with oxygen in the air.
-
Hydrogen Purge: Seal the flask. Carefully evacuate the atmosphere inside the flask using the manifold and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction Execution: After the final backfill, attach a hydrogen-filled balloon to the gas inlet. Begin vigorous stirring. Causality: Efficient stirring is essential to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) and maximize the reaction rate.[8]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting enone spot/peak is no longer visible. Typical reaction times are 2-6 hours.
-
Quenching and Filtration: Once complete, carefully vent the excess hydrogen and purge the system with inert gas for 15 minutes. Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the filter cake with a small amount of methanol. CRITICAL SAFETY NOTE: Do not allow the filter cake containing the Pd/C catalyst to dry.[8] Keep it wet with solvent at all times, as a dry, hydrogen-saturated catalyst can be pyrophoric.[7]
-
Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Troubleshooting Common Issues
Even robust protocols can encounter issues. This section provides a systematic guide to diagnosing and solving common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: Trace impurities (sulfur, thiols, halides) in the starting material or solvent can deactivate the catalyst's active sites.[8][9] | - Ensure high-purity reagents and solvents.- Filter the starting material through a small plug of silica or activated carbon.- Increase catalyst loading or use a fresh batch of catalyst. |
| Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling.[8] | Use a fresh, unopened bottle of catalyst. Handle catalysts under an inert atmosphere. | |
| Poor H₂ Mass Transfer: Inefficient stirring or a leak in the system prevents hydrogen from reaching the catalyst surface.[8] | Increase the stirring speed. Check all seals and connections for leaks. Ensure a positive pressure of H₂ is maintained. | |
| Over-reduction to Alcohol | Reaction Too Hot: Exothermic reaction may have increased the internal temperature, promoting ketone reduction. | Run the reaction in an ice bath to dissipate heat, especially during the initial phase. |
| Incorrect Catalyst Choice: A catalyst that is too active (e.g., Raney Ni) was used. | Switch to a more selective catalyst like Pd/C. | |
| Reaction is Very Slow | Low Catalyst Loading or Activity: Insufficient active sites for the reaction scale. | Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) if selectivity can be maintained.[8] |
| Low H₂ Pressure: Balloon pressure may be insufficient for a particularly stubborn reduction. | If equipment allows, switch to a Parr apparatus and increase the pressure to 3-4 bar.[8] |
Conclusion
The selective hydrogenation of 4,4-dipropylcyclohex-2-enone to 4,4-dipropylcyclohexanone is a readily achievable transformation when guided by a sound understanding of the underlying principles of chemoselectivity. The use of 10% Palladium on Carbon under controlled, mild conditions represents the most reliable and reproducible method, consistently favoring the desired 1,4-conjugate addition. By adhering to the detailed protocol and employing the troubleshooting guide provided, researchers can confidently execute this synthesis, obtaining the target saturated ketone in high yield and purity, thereby streamlining downstream applications in drug development and complex molecule synthesis.
References
-
Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society. Available at: [Link]
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-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Kanno, O., et al. (2022). Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Raney nickel. Wikipedia. Available at: [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Vineeth Precious. Available at: [Link]
-
Billica, H. R., & Adkins, H. (1949). Catalytic Hydrogenation of Esters to Alcohols at 25-150°. Organic Syntheses. Available at: [Link]
-
Reddit r/Chempros. (2022). Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]
-
van der Waal, J.C., et al. (2000). Solvent effect in the hydrogenation of 4,4-dimethyl-2-cyclohexenone. ResearchGate. Available at: [Link]
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Methodological & Application
Protocol for the Lewis Acid-Catalyzed α,α'-Dialkylation of Cyclohexanone with Propyl Bromide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the dialkylation of cyclohexanone at the α,α' positions using propyl bromide. While often discussed in the context of enolate chemistry, this protocol details a Lewis acid-catalyzed approach, akin to a Friedel-Crafts-type reaction, utilizing aluminum chloride (AlCl₃) to facilitate the formation of 2,6-dipropylcyclohexanone. We delve into the underlying mechanism, provide a detailed step-by-step experimental protocol, discuss critical safety considerations, and offer troubleshooting guidance. This document is intended for researchers in organic synthesis and drug development seeking a robust method for the preparation of symmetrically disubstituted cyclic ketones, which are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.[1][2]
Introduction and Scientific Background
Symmetrically α,α'-dialkylated cyclohexanones are pivotal structural motifs in organic chemistry. Their synthesis is a foundational step for building more complex molecular architectures, including natural products, fragrances, and active pharmaceutical ingredients.[2] The classical approach to such syntheses involves the formation of an enolate under basic conditions, followed by alkylation. However, controlling the degree of alkylation (mono- vs. di- vs. poly-alkylation) can be challenging.[3]
An alternative strategy, detailed herein, employs a strong Lewis acid, aluminum chloride (AlCl₃), as a catalyst or promoter. This method, while not a classic Friedel-Crafts reaction which involves electrophilic substitution on an aromatic ring, leverages similar principles.[4][5] The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, which significantly increases the acidity of the α-protons. This facilitates a reaction pathway towards the desired dialkylated product.
Causality of Key Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a powerful Lewis acid that complexes strongly with the carbonyl oxygen. This complexation polarizes the C=O bond, enhances the acidity of the α-hydrogens, and promotes the formation of an enol or enolate-like intermediate that serves as the nucleophile.[6]
-
Stoichiometry: Unlike truly catalytic reactions, a stoichiometric amount of AlCl₃ is often required. The product ketone is itself a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4] This complex must be hydrolyzed during the workup to liberate the final product.[7]
-
Inert Atmosphere: Anhydrous AlCl₃ reacts vigorously with moisture. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the Lewis acid and unwanted side reactions.
Reaction Mechanism and Workflow
The reaction proceeds through the activation of cyclohexanone by AlCl₃, followed by two successive nucleophilic attacks on the electrophilic propyl bromide.
Mechanism Outline:
-
Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of cyclohexanone.
-
Enolate Formation: The AlCl₃-ketone complex facilitates the removal of an α-proton, forming an aluminum enolate.
-
First Alkylation (Sₙ2): The enolate acts as a nucleophile, attacking propyl bromide in an Sₙ2 reaction to form 2-propylcyclohexanone.
-
Second Alkylation: The process repeats on the other side of the mono-alkylated ketone to yield the final 2,6-dipropylcyclohexanone. The initial alkyl group is electron-donating, which can activate the substrate for further alkylation.[8]
-
Deactivation: The final product, 2,6-dipropylcyclohexanone, forms a stable complex with AlCl₃, which is then hydrolyzed during the aqueous workup.
Experimental Workflow Diagram
The overall process from setup to final product analysis is illustrated below.
Caption: Experimental workflow for the synthesis of 2,6-dipropylcyclohexanone.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Cyclohexanone | ≥99%, ReagentPlus® | Sigma-Aldrich | Use freshly distilled if purity is uncertain. |
| 1-Bromopropane (Propyl Bromide) | ≥99% | Acros Organics | Highly flammable, handle with care.[9] |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99.99% | Strem Chemicals | Extremely moisture-sensitive. Handle in a glovebox or under inert gas. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system or a sealed bottle. |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For workup. |
| Saturated NaHCO₃ solution | ACS Grade | LabChem | For washing. |
| Brine (Saturated NaCl) | ACS Grade | LabChem | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet adapter
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus[10]
-
Standard laboratory glassware
Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[9][11] An eyewash station and safety shower must be readily accessible.[11]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing heat and toxic HCl gas. Avoid inhalation of dust and contact with skin.
-
1-Bromopropane: This is a highly flammable liquid and vapor.[9][12] It is a suspected carcinogen and reproductive toxin.[9][12][13] Keep away from ignition sources and use non-sparking tools.[9][11] All equipment must be properly grounded to prevent static discharge.[9][11]
-
Quenching: The quenching of the reaction mixture with water is highly exothermic. Perform this step slowly and with efficient cooling in an ice bath to control the release of heat and gas.
Step-by-Step Reaction Procedure
-
Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Loading: In a glovebox or under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol). Add 150 mL of anhydrous dichloromethane via cannula or syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Cyclohexanone Addition: Add cyclohexanone (9.8 g, 0.10 mol) dropwise to the stirred suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Propyl Bromide Addition: Add 1-bromopropane (27.0 g, 0.22 mol) dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5 °C. A gradual color change may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ether, and analyzing by TLC or GC-MS to check for the disappearance of starting material and mono-alkylated intermediate.
Workup and Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g) in a 1 L beaker. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 75 mL).[7]
-
Washing: Combine all organic layers. Wash successively with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). The washes help remove residual aluminum salts and neutralize acidity.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2,6-dipropylcyclohexanone as a colorless oil. Collect the fraction at the appropriate boiling point under reduced pressure.
Expected Results and Troubleshooting
| Parameter | Recommended Condition | Expected Outcome |
| Molar Ratio (Ketone:Alkyl Halide:AlCl₃) | 1 : 2.2 : 2.2 | Favors dialkylation, minimizes mono-alkylated product. |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and minimizes side reactions. |
| Reaction Time | 12 - 18 hours | Allows for completion of the second alkylation step. |
| Expected Yield | 60-75% (after purification) |
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture contamination deactivating the AlCl₃. | Ensure all reagents and solvents are strictly anhydrous. Extend reaction time and monitor by GC-MS until starting material is consumed. |
| Predominance of Mono-alkylation | Insufficient alkylating agent or reaction time. | Use a slight excess of propyl bromide (2.2 equivalents).[3] Ensure the reaction is allowed to stir long enough for the second, slower alkylation to occur. |
| Formation of Poly-alkylated Products | Reaction temperature too high or prolonged reaction time with excess alkylating agent. | Maintain careful temperature control during addition.[3] Use the recommended stoichiometry and monitor the reaction to avoid pushing it beyond the desired product. |
| Product Loss During Workup | Incomplete extraction of the product. | 2,6-dipropylcyclohexanone has some water solubility. Perform multiple extractions (at least 3) with an appropriate organic solvent to ensure maximum recovery. Washing with brine helps improve phase separation.[3] |
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
American Niagara. (2015, February 10). SAFETY DATA SHEET: 1-Bromopropane. Retrieved from [Link]
-
ALPHACHEM Limited. (2016, April 28). N-Propyl Bromide Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. Retrieved from [Link]
-
Ben's Chem Videos. (2020, October 20). Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. Retrieved from [Link]
-
Scribd. (n.d.). 2,6 Dibenzylidenecyclohexanone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Grignard Synthesis of 4,4-Dipropylcyclohexan-1-ol
Abstract
This document provides a detailed, research-grade protocol for the synthesis of the tertiary alcohol 4,4-dipropylcyclohexan-1-ol via a Grignard reaction. The Grignard reaction is a fundamental tool in organic chemistry for the formation of carbon-carbon bonds, offering a robust pathway to complex molecules from simpler carbonyl and organohalide precursors.[1][2] This protocol outlines the preparation of propylmagnesium bromide followed by its nucleophilic addition to 4-propylcyclohexanone. We delve into the causality behind critical experimental steps, from ensuring anhydrous conditions to managing reaction exothermicity and performing an effective workup. This guide is designed for researchers and professionals in organic synthesis and drug development, providing not only a replicable procedure but also the underlying principles for procedural modifications and troubleshooting.
Introduction and Reaction Principle
The synthesis of tertiary alcohols is a common objective in the development of new chemical entities, as the tertiary alcohol motif is present in many biologically active molecules and advanced materials. The Grignard reaction stands as one of the most powerful methods to achieve this transformation.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with a ketone or ester.[4][5]
In this application, we target the synthesis of 4,4-dipropylcyclohexan-1-ol. The strategy involves a two-step, one-pot process:
-
Formation of the Grignard Reagent : 1-Bromopropane reacts with magnesium metal in an anhydrous ether solvent to form propylmagnesium bromide (C₃H₇MgBr).[6] The ether solvent is crucial as it solvates and stabilizes the organomagnesium species.[6]
-
Nucleophilic Addition : The highly nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-propylcyclohexanone. This step forms a magnesium alkoxide intermediate.
-
Acidic Workup : The reaction is quenched with a mild acid (aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product, 4,4-dipropylcyclohexan-1-ol.[1]
The overall reaction is depicted below:
Step 1: Grignard Reagent Formation CH₃CH₂CH₂Br + Mg --(Anhydrous Ether)--> CH₃CH₂CH₂MgBr
Step 2: Reaction and Workup CH₃CH₂CH₂MgBr + 4-Propylcyclohexanone --(1. Ether, 2. H₃O⁺)--> 4,4-Dipropylcyclohexan-1-ol
Critical Safety Considerations
Grignard reactions are associated with significant hazards that require stringent controls.[7][8]
-
Anhydrous Conditions : Grignard reagents are potent bases and are readily quenched by protic sources, including atmospheric moisture.[9][10][11] This not only consumes the reagent, reducing yield, but also generates propane gas, which can cause pressure buildup. All glassware must be rigorously dried, and the reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Flammability : The common solvents, diethyl ether and tetrahydrofuran (THF), are extremely flammable and volatile.[7][9] Diethyl ether, in particular, has a very low boiling point (~34°C) and flash point (-45°C).[1][8] All operations must be conducted within a certified chemical fume hood, away from any potential ignition sources.
-
Exothermicity : Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[7][13] The rate of addition of reagents must be carefully controlled, and adequate cooling (e.g., an ice-water bath) must be readily available to prevent a runaway reaction.[7][9]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves for dexterity, handled with care as they are combustible), is mandatory.[7][8]
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Purpose |
| Magnesium Turnings | 99.5%+ | Sigma-Aldrich | Formation of Grignard reagent |
| 1-Bromopropane | 99% | Sigma-Aldrich | Grignard reagent precursor |
| 4-Propylcyclohexanone | 97%+ | Commercially available | Electrophilic substrate |
| Diethyl Ether (Anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Reaction solvent |
| Iodine | Crystal, ACS Reagent | Fisher Scientific | Initiator for Grignard formation |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | Quenching agent |
| Magnesium Sulfate (Anhydrous) | Granular, 99.5% | VWR | Drying agent |
| Equipment | |||
| Three-neck round-bottom flask | 250 mL | - | Reaction vessel |
| Reflux condenser | - | Solvent containment | |
| Pressure-equalizing dropping funnel | 125 mL | - | Controlled reagent addition |
| Magnetic stirrer and stir bar | - | Reaction mixing | |
| Nitrogen or Argon gas supply | High purity | - | Inert atmosphere |
| Ice-water bath | - | Temperature control | |
| Separatory funnel | 500 mL | - | Liquid-liquid extraction |
| Rotary evaporator | - | Solvent removal |
Experimental Workflow Overview
The following diagram illustrates the major phases of the synthesis protocol.
Caption: High-level workflow for the synthesis of 4,4-dipropylcyclohexan-1-ol.
Detailed Synthesis Protocol
Part A: Preparation of Propylmagnesium Bromide
-
Glassware Preparation : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Flame-dry all glassware under a stream of nitrogen or argon to remove adsorbed water.[9][11] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging : Weigh 2.9 g (0.12 mol) of magnesium turnings and place them in the reaction flask. Add a single small crystal of iodine. The iodine serves to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[2][9]
-
Initiation : In the dropping funnel, prepare a solution of 12.3 g (0.10 mol) of 1-bromopropane in 80 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the 1-bromopropane solution to the magnesium turnings. Stir the mixture. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a cloudy, grayish solution.[13]
-
If the reaction does not start, gently warm the flask with a heat gun (with no ether present in the dropping funnel) or add a few drops of 1,2-dibromoethane as an additional initiator.
-
Grignard Formation : Once the reaction is initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction is often sufficient to sustain this reflux.[13] Use an ice bath to moderate the reaction if it becomes too vigorous.[7]
-
After the addition is complete, gently reflux the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray or brownish color. Allow the solution to cool to room temperature.
Part B: Synthesis of 4,4-Dipropylcyclohexan-1-ol
-
Ketone Addition : Prepare a solution of 7.7 g (0.05 mol) of 4-propylcyclohexanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the freshly prepared Grignard reagent in the reaction flask to 0°C using an ice-water bath.
-
Critical Step : Add the 4-propylcyclohexanone solution dropwise to the stirred Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10°C. This slow, cold addition is crucial to control the strong exotherm of the addition reaction and to minimize side reactions.[1] A thick, gelatinous precipitate of the magnesium alkoxide salt will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching : Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the dropping funnel to quench the reaction.[14] NH₄Cl is a mild proton source that protonates the alkoxide and dissolves the magnesium salts without creating a strongly acidic environment that could promote elimination side reactions.[15]
-
Extraction : Transfer the entire mixture to a 500 mL separatory funnel. If solids remain, add more NH₄Cl solution or dilute HCl until they dissolve. Separate the aqueous and organic layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.[2][16]
-
Washing & Drying : Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal : Remove the diethyl ether using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4,4-dipropylcyclohexan-1-ol.
Reaction Mechanism
The core of the synthesis is the nucleophilic addition of the carbanionic carbon from the Grignard reagent to the electrophilic carbonyl carbon of the ketone.
Caption: Mechanism of Grignard addition to a ketone followed by workup.
Data Summary & Expected Results
| Parameter | Value | Notes |
| Reactants | ||
| Magnesium Turnings | 2.9 g (0.12 mol) | 1.2 equivalents |
| 1-Bromopropane | 12.3 g (0.10 mol) | 1.0 equivalent (Limiting Reagent for Grignard) |
| 4-Propylcyclohexanone | 7.7 g (0.05 mol) | 0.5 equivalents (Limiting Reagent for Addition) |
| Conditions | ||
| Grignard Formation Temp. | Reflux (~35°C) | Gentle reflux in diethyl ether |
| Ketone Addition Temp. | 0 - 10°C | Critical for controlling exotherm |
| Reaction Time | ~3-4 hours | Total time before workup |
| Product | ||
| Product Name | 4,4-Dipropylcyclohexan-1-ol | |
| Molecular Formula | C₁₂H₂₄O | |
| Molecular Weight | 184.32 g/mol | |
| Theoretical Yield | 9.22 g | Based on 4-propylcyclohexanone |
| Expected Yield | 65-80% | Typical for Grignard reactions |
| Appearance | Colorless to pale yellow oil |
References
- Quora. (2022).
- University of Pennsylvania. (n.d.).
- American Chemical Society. (n.d.). Grignard Reaction Safety.
- University of Nebraska-Lincoln. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
-
Wikipedia. (n.d.). n-Propylmagnesium bromide. [Link]
- Student Handout. (n.d.). CHM 244 Lab Practical- Grignard Reactions.
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
-
Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
- University of Hawaii. (n.d.). Grignard Reaction Experiment.
- BenchChem. (n.d.).
- Swarthmore College. (n.d.). The Grignard Reaction.
-
Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
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Application Note & Protocol: Selective Hydrogenation of 4,4-dipropylcyclohex-2-enone
Abstract: This document provides a comprehensive guide to the experimental setup and execution of the selective catalytic hydrogenation of 4,4-dipropylcyclohex-2-enone to yield 4,4-dipropylcyclohexanone. The protocol emphasizes the use of 10% Palladium on Carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. Detailed procedures, safety considerations, and the rationale behind the experimental design are discussed to ensure procedural integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Significance of Selective Enone Reduction
The selective reduction of α,β-unsaturated ketones, or enones, is a cornerstone transformation in organic synthesis. The challenge lies in achieving chemoselectivity, specifically the reduction of the carbon-carbon double bond (1,4-conjugate addition) while preserving the carbonyl group.[1][2] This selectivity is crucial for the synthesis of complex molecules, including pharmaceuticals and natural products, where the resulting saturated ketone is a key intermediate.[3]
4,4-dipropylcyclohex-2-enone serves as a model substrate to illustrate this important reaction. Its hydrogenation product, 4,4-dipropylcyclohexanone, is a valuable building block. While various methods exist for enone reduction, including transfer hydrogenation and the use of homogeneous catalysts, heterogeneous catalytic hydrogenation with Palladium on Carbon (Pd/C) remains a widely adopted, robust, and scalable method.[4][5][6] This protocol will detail a standard laboratory setup for this transformation.
Core Principles of the Catalytic Hydrogenation
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene moiety of the enone onto the surface of the palladium catalyst.[7] This proximity facilitates the stepwise addition of hydrogen atoms across the double bond, typically in a syn fashion, leading to the saturated ketone.[8] The choice of a heterogeneous catalyst like Pd/C is advantageous due to its high surface area, reactivity, and ease of removal from the reaction mixture by simple filtration.[6]
Experimental Protocol: Batch Hydrogenation at Atmospheric Pressure
This protocol outlines a standard procedure for the hydrogenation of 4,4-dipropylcyclohex-2-enone on a laboratory scale using a hydrogen balloon. This method is suitable for many research applications and avoids the need for high-pressure reactor systems.[9]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4,4-dipropylcyclohex-2-enone | Three-necked round-bottom flask (e.g., 100 mL) |
| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer and stir bar |
| Ethyl Acetate (or Ethanol, Methanol) | Nitrogen/vacuum manifold (Schlenk line) |
| Hydrogen gas (high purity) | Gas inlet adapter with stopcock |
| Nitrogen gas (inert) | Hydrogen-filled balloon |
| Celite® (for filtration) | Rubber septa and glass stoppers |
| Anhydrous Magnesium Sulfate | Syringes and needles |
| Deuterated Chloroform (for NMR) | Buchner funnel and filter flask |
Experimental Workflow Diagram
Sources
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- 3. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 4,4-Dipropylcyclohexan-1-one
Introduction: The Significance of Spirocyclic Scaffolds and the Utility of 4,4-Dipropylcyclohexan-1-one
Spirocyclic compounds, characterized by two rings sharing a single central atom, represent a vital structural motif in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in the design of novel therapeutics, often leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. The unique spatial arrangement of substituents on a spirocyclic core allows for precise vectoral presentation towards biological targets, a feature not readily achievable with flat, aromatic systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of spirocyclic compounds utilizing this compound as a versatile starting material. The presence of the gem-dipropyl group at the C4 position offers a strategic advantage by preventing enolization at this position and providing a lipophilic handle, which can be beneficial for modulating the physicochemical properties of the final spirocyclic products.
This guide will delve into key synthetic strategies, providing detailed mechanistic insights and step-by-step protocols for the construction of diverse spirocyclic frameworks. The methodologies discussed are grounded in established synthetic transformations, adapted for the specific reactivity of this compound.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 123018-62-2 | [1][2] |
| Molecular Formula | C₁₂H₂₂O | [1][3] |
| Molecular Weight | 182.31 g/mol | [1] |
| Boiling Point | 246.5 °C at 760 mmHg | [1] |
| Density | 0.87 g/cm³ | [1] |
| Flash Point | 95.6 °C | [1] |
Synthetic Strategies for Spirocyclization
Two powerful and versatile synthetic methodologies for the construction of spirocyclic systems from this compound will be detailed: the Knoevenagel condensation followed by cyclization, and the intramolecular Heck reaction.
Knoevenagel Condensation Route to Spiro-Heterocycles
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a ketone with an active methylene compound.[1] This strategy provides a convergent and efficient pathway to highly functionalized spiro-heterocycles.
Mechanistic Rationale:
The reaction is typically initiated by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate undergoes dehydration to yield a stable α,β-unsaturated product. Subsequent intramolecular cyclization, often a Michael addition, leads to the formation of the spirocyclic core. The choice of the active methylene compound dictates the nature of the resulting heterocyclic ring.
Caption: Knoevenagel condensation and subsequent cyclization.
Protocol 1: Synthesis of a Spiro[cyclohexane-1,2'-dihydropyridine] Derivative
This protocol describes the synthesis of a spiro-dihydropyridine derivative, a scaffold with known biological activities, via a multi-component reaction initiated by a Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.82 g, 10 mmol), malononitrile (0.66 g, 10 mmol), the aromatic aldehyde (1.06 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Outcome and Characterization:
The expected product is a highly substituted spiro[cyclohexane-1,2'-dihydropyridine] derivative. Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and stereochemistry of the spirocycle.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
FT-IR: To identify characteristic functional groups.
Causality Behind Experimental Choices:
-
Ammonium acetate: Serves as both a catalyst and a source of ammonia for the formation of the dihydropyridine ring.
-
Ethanol: A common, relatively polar protic solvent that is effective for this type of condensation reaction and allows for easy product precipitation upon cooling.
-
Reflux Conditions: Provide the necessary thermal energy to drive the multi-step reaction to completion.
Intramolecular Heck Reaction for Spiro-Carbocycle Synthesis
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of complex cyclic and polycyclic structures.[4][5] This methodology is particularly well-suited for the construction of spirocycles containing quaternary carbon centers.
Mechanistic Rationale:
The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of a palladium(0) species to an aryl or vinyl halide/triflate. This is followed by intramolecular migratory insertion of a tethered alkene into the newly formed carbon-palladium bond. The final step is typically a β-hydride elimination to regenerate the palladium(0) catalyst and yield the spirocyclic product.[4][6]
Caption: Catalytic cycle of the intramolecular Heck reaction.
Protocol 2: Synthesis of a Spiro[5.5]undecane Derivative
This protocol outlines a two-step sequence to a spiro[5.5]undecane system, commencing with the functionalization of this compound to introduce the necessary tethers for the intramolecular Heck reaction.
Step A: Synthesis of the Heck Precursor
-
Alkylation: To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in dry THF at -78 °C, add a solution of this compound (1.82 g, 10 mmol) in dry THF. Stir for 1 hour at -78 °C.
-
Add an appropriate alkylating agent containing a terminal alkene and a leaving group (e.g., 5-bromo-1-pentene) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-alkylated cyclohexanone.
-
Enol Triflate Formation: To a solution of the α-alkylated cyclohexanone in dry THF at -78 °C, add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS). After stirring for 1 hour, add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh). Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by adding water and extracting with diethyl ether.
-
Dry, concentrate, and purify by column chromatography to yield the vinyl triflate Heck precursor.
Step B: Intramolecular Heck Cyclization
Materials:
-
Heck Precursor from Step A
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Heck precursor (1 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add anhydrous acetonitrile (10 mL) and triethylamine (1.5 mmol).
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the spiro[5.5]undecane derivative.
Expected Outcome and Characterization:
The product will be a spiro[5.5]undecane with a double bond in the newly formed ring.
-
¹H and ¹³C NMR: Will show characteristic signals for the spirocyclic framework and the olefinic protons.
-
Mass Spectrometry: To confirm the molecular weight.
-
GC-MS: Can be used to assess the purity of the final product.
Causality Behind Experimental Choices:
-
Palladium(II) acetate and Triphenylphosphine: A common and effective catalytic system for Heck reactions. The phosphine ligand stabilizes the palladium center.
-
Triethylamine: Acts as a base to neutralize the triflic acid formed during the catalytic cycle.
-
Anhydrous and Inert Conditions: Essential to prevent the deactivation of the palladium catalyst.
Safety and Handling
This compound:
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from open flames and high temperatures. Use a dry chemical, carbon dioxide, or foam fire extinguisher.
Reagents for Knoevenagel Condensation:
-
Malononitrile: Toxic if swallowed or in contact with skin. Handle with extreme care in a fume hood.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.
Reagents for Intramolecular Heck Reaction:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Phosphine Ligands: Many are air-sensitive and have a strong, unpleasant odor. Handle under an inert atmosphere.
-
Triethylamine: Corrosive and flammable. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of spirocyclic compounds. The Knoevenagel condensation and intramolecular Heck reaction represent two powerful strategies for accessing these complex and medicinally relevant scaffolds. The protocols provided in this application note offer a solid starting point for researchers to explore the synthesis of novel spirocyclic molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and selectivity.
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Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. 2021, 26(15), 4465. [Link]
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Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. ACS Omega. 2018, 3(11), 15835-15844. [Link]
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A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Molecules. 2011, 16(8), 6434-6448. [Link]
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Yadav, J. S., et al. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. 2004, 2004(3), 546-551. [Link]
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Meng, D., et al. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. 2018, 8(50), 28458-28463. [Link]
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Carrasco, M. P., et al. Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry. 2013, 17(4), 340-352. [Link]
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Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. 2023, 67(1). [Link]
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Knoevenagel condensation of aldehydes with ethyl cyanoacetate. ResearchGate. [Link]
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Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research. 2018, 7(5). [Link]
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Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry. 2018, 22(12), 1185-1193. [Link]
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Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. 2004, 2004(9), 4-8. [Link]
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Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
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Synthesis of spiro[cyclohexane-1′... ResearchGate. [Link]
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Synthesis of spiro[cyclohexanone-oxindoles/pyrazolones]... ResearchGate. [Link]
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Total syntheses of natural products containing spirocarbocycles. Natural Product Reports. 2013, 30(11), 1481-1510. [Link]
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Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances. 2021, 11(35), 21398-21404. [Link]
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Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction. Organic & Biomolecular Chemistry. 2021, 19(28), 6322-6330. [Link]
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Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction. Organic & Biomolecular Chemistry. 2020, 18(1), 108-112. [Link]
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Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1. 1998, (21), 3465-3472. [Link]
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Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers. 2018, 5(12), 1935-1939. [Link]
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Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. 2012, 10(2), 245-255. [Link]
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Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. [Link]
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Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. 2019, (144), e58982. [Link]
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Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. 2020, 26(48), 10899-10904. [Link]
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. 2023, 59(5), 784-787. [Link]
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One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. ResearchGate. [Link]
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Photoinduced synthesis of spirocyclic cyclohexadienes. ResearchGate. [Link]
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Active Methylene Compounds and Named Reactions-1. Scribd. [Link]
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Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. 2008, 13(12), 3093-3111. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025, 287, 117368. [Link][Link])
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The Synthetic Versatility of 4,4-Dipropylcyclohexan-1-one: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Symmetrically Disubstituted Cyclohexanone
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4,4-Dipropylcyclohexan-1-one, a symmetrically disubstituted cyclic ketone, presents itself as a versatile scaffold for the introduction of a gem-dipropyl motif within a cyclohexane ring.[1][2] This unique structural feature offers a strategic advantage in medicinal chemistry and materials science by providing a lipophilic, sterically defined core. The presence of the gem-dialkyl group at a position remote from the carbonyl functionality influences the reactivity and conformational behavior of the ring, opening avenues for diastereoselective transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C12H22O[1] |
| Molecular Weight | 182.30 g/mol [1] |
| Boiling Point | 246.5°C at 760 mmHg[1] |
| Density | ~0.87 g/cm³[1] |
| Flash Point | 95.6°C[1] |
Synthesis of this compound
The most direct synthesis of the title compound involves the hydrogenation of its unsaturated precursor, 4,4-dipropylcyclohex-2-enone. This reaction proceeds with high efficiency and yield, providing a reliable source of the saturated ketone.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via hydrogenation.
Application in Core Organic Transformations
The carbonyl group of this compound is a gateway to a multitude of synthetic transformations. The following sections detail the application of this building block in three fundamental reactions: Baeyer-Villiger oxidation, the Wittig reaction, and reductive amination.
Baeyer-Villiger Oxidation: Accessing Lactones with a Gem-Dipropyl Moiety
The Baeyer-Villiger oxidation is a powerful tool for the conversion of cyclic ketones into lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[3][4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxidation. For this compound, the migration of one of the secondary alkyl groups leads to the formation of a seven-membered lactone.
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a peroxyacid forms a tetrahedral intermediate known as the Criegee intermediate. A concerted rearrangement involving the migration of an adjacent carbon to the electron-deficient oxygen of the peroxide bond, with concomitant cleavage of the O-O bond, yields the protonated lactone. Deprotonation then affords the final lactone product.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.48 mmol) in 20 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (70-75%, 1.5 equivalents, ~2.0 g) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 15 mL of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (2-3 times, until cessation of gas evolution) and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the corresponding lactone.
The Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of ketones into alkenes with high regioselectivity.[5][6] This transformation is particularly valuable for introducing exocyclic double bonds onto cyclic systems. The reaction of this compound with a phosphorus ylide provides a direct route to 1-alkylidene-4,4-dipropylcyclohexanes.
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the ylide carbanion on the electrophilic carbonyl carbon, forming a betaine intermediate. This zwitterionic species then undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[6]
Experimental Protocol: Wittig Reaction of this compound
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask, syringes, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents, 2.36 g, 6.58 mmol) and 30 mL of anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents, 2.5 M in hexanes, 2.4 mL, 6.03 mmol) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 g, 5.48 mmol) in 10 mL of anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the target alkene.
Reductive Amination: A Gateway to Novel Amine Scaffolds
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot reaction combines the formation of an imine or enamine intermediate with its in-situ reduction. The application of this methodology to this compound allows for the introduction of a wide variety of nitrogen-containing substituents, which is of significant interest in drug discovery.
Underlying Principles
The reaction begins with the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine without reducing the starting ketone.[9]
Workflow for Reductive Amination
Caption: Reductive amination of this compound.
Experimental Protocol: Reductive Amination of this compound with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.48 mmol) and 25 mL of dichloromethane.
-
To this solution, add benzylamine (1.1 equivalents, 0.65 mL, 6.03 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents, 1.74 g, 8.22 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired N-benzyl-4,4-dipropylcyclohexanamine.
Conclusion: A Versatile Building Block for Chemical Innovation
This compound serves as a valuable and versatile building block in organic synthesis. Its unique gem-dipropyl substitution pattern, combined with the reactivity of the cyclohexanone core, provides access to a diverse range of molecular scaffolds. The detailed protocols provided herein for Baeyer-Villiger oxidation, the Wittig reaction, and reductive amination serve as a practical guide for researchers to harness the synthetic potential of this compound in their pursuit of novel molecules for pharmaceutical and materials science applications. The principles and procedures outlined can be adapted and extended to a variety of substrates and reagents, further expanding the synthetic utility of this intriguing building block.
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Wiley Online Library. Baeyer–Villiger oxidation of 4,4′‐bicyclohexanone to a difunctional cyclic ester (DCL). Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available at: [Link]
-
Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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-
MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]
-
ResearchGate. Photoinduced synthesis of spirolactones and spirocyclohexadiene oxindoles. Available at: [Link]
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-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available at: [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone. Available at: [Link]
-
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-
Royal Society of Chemistry. Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Available at: [Link]
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-
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-
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Application Notes and Protocols for Assessing the Cytotoxicity of Substituted Cyclohexanones on Cancer Cell Lines
Introduction: The Emerging Potential of Substituted Cyclohexanones in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, substituted cyclohexanones have emerged as a promising class of small molecules.[1][2] Their diverse biological activities, including the ability to induce cell cycle arrest and apoptosis, make them attractive candidates for drug development.[2][3] Some cyclohexanone derivatives have demonstrated the ability to act as catalytic inhibitors of topoisomerase I, a crucial enzyme in DNA replication, leading to selective growth inhibition of cancer cells.[4][5] This application note provides a comprehensive guide for researchers to evaluate the cytotoxic potential of novel substituted cyclohexanones against various cancer cell lines, with a focus on robust and reproducible methodologies.
Pillar 1: Foundational Principles of In Vitro Cytotoxicity Testing
The initial evaluation of any potential anticancer compound involves assessing its ability to kill or inhibit the proliferation of cancer cells in a controlled laboratory setting. This is achieved through in vitro cytotoxicity assays. The fundamental principle of these assays is to expose cultured cancer cells to a range of concentrations of the test compound and measure the effect on cell viability or proliferation.[6][7] The data generated is used to determine the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to inhibit a biological process by 50%.[8][9]
A critical aspect of reliable cytotoxicity testing is the implementation of rigorous quality control measures. This includes ensuring the quality of all reagents and materials, maintaining the integrity and identity of cell lines, and preventing microbial contamination.[10][11]
Pillar 2: Assay Selection - Choosing the Right Tool for the Job
Several cytotoxicity assays are available, each with its own mechanism and advantages. The choice of assay depends on the specific research question, the nature of the test compound, and the cell line being used. Two of the most widely used and validated methods are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins under mildly acidic conditions.[14][15][16] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[15][16] The SRB assay is often considered to have a better signal-to-noise ratio and linearity with cell number compared to formazan-based assays.[17]
Rationale for Choosing an Assay: While both assays are robust, the SRB assay is independent of cellular metabolic activity, which can be an advantage as some compounds may interfere with mitochondrial function without directly causing cell death.[16] For this reason, the detailed protocol below will focus on the SRB assay.
Pillar 3: The Sulforhodamine B (SRB) Assay - A Step-by-Step Protocol
This protocol outlines the procedure for determining the cytotoxicity of substituted cyclohexanones on adherent cancer cell lines using the SRB assay in a 96-well plate format.
Materials and Reagents
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Substituted cyclohexanone compounds (stock solutions of known concentration in a suitable solvent like DMSO)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 510-580 nm
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Maintain the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.[15]
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of each substituted cyclohexanone in a suitable solvent (e.g., 10 mM in DMSO).[6]
-
On the day of treatment, prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds (e.g., 0.1% DMSO).
-
Untreated Control: Cells in fresh medium only.
-
Blank: Wells with medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.[14]
-
Incubate the plates at 4°C for at least 1 hour.[14]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14][16]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Analysis and Interpretation
-
Calculate Percentage Growth Inhibition:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
The percentage of cell viability can be calculated using the following formula:
-
Percentage growth inhibition is then calculated as:
-
-
Determine the IC50 Value:
-
Plot the percentage growth inhibition against the logarithm of the compound concentrations.[9]
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[8][9]
-
The IC50 value is the concentration of the compound that corresponds to 50% growth inhibition on the fitted curve.[8] This can be calculated using software such as GraphPad Prism or specialized Excel add-ins.[18][19]
-
Data Presentation
The cytotoxicity data for a series of substituted cyclohexanones should be summarized in a clear and concise table for easy comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| Cyclohexanone-A | MCF-7 | 15.2 ± 1.8 |
| Cyclohexanone-A | A549 | 22.5 ± 2.5 |
| Cyclohexanone-B | MCF-7 | 8.7 ± 0.9 |
| Cyclohexanone-B | A549 | 12.1 ± 1.3 |
| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.06 |
| Doxorubicin (Control) | A549 | 0.8 ± 0.1 |
This is a hypothetical data table for illustrative purposes.
Potential Signaling Pathways Affected by Substituted Cyclohexanones
The cytotoxic effects of substituted cyclohexanones can be mediated through various cellular signaling pathways. While the exact mechanisms are compound-specific, some potential targets include pathways involved in cell cycle regulation and apoptosis.
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Application Note: Strategic Execution of Crossed Aldol Condensations with the Sterically Hindered Ketone, 4,4-Dipropylcyclohexan-1-one
Abstract
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2][3] This application note provides a detailed guide to performing crossed Aldol condensation reactions using 4,4-Dipropylcyclohexan-1-one, a sterically demanding cyclic ketone. We delve into the mechanistic nuances imposed by the gem-dipropyl substituents, which significantly influence enolate formation and reactivity. A comprehensive, field-proven protocol for the reaction of this compound with benzaldehyde is presented, including considerations for overcoming steric hindrance, reaction optimization, and product purification. This guide is intended to equip researchers with the theoretical understanding and practical knowledge to successfully employ this challenging substrate in their synthetic endeavors.
Introduction: Navigating Steric Hindrance in Aldol Reactions
The Aldol condensation is a fundamental reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][4] While the reaction is broadly applicable, its efficiency can be significantly impacted by the steric environment of the reacting partners. This compound presents a unique synthetic challenge and opportunity. The presence of two propyl groups at the C4 position introduces substantial steric bulk, which can hinder the approach of reactants and influence the regioselectivity of enolate formation.
However, this steric hindrance can also be leveraged for synthetic advantage. In a crossed Aldol condensation, where two different carbonyl compounds react, the steric bulk of this compound can suppress self-condensation, a common side reaction.[1] By carefully selecting a non-enolizable aldehyde partner, such as benzaldehyde, a directed and efficient synthesis of a specific α,β-unsaturated ketone can be achieved.[5] This application note will focus on the base-catalyzed crossed Aldol condensation, as it is a widely used and effective method.[6]
Mechanistic Insights: The Journey from Ketone to Enone
The base-catalyzed crossed Aldol condensation of this compound with benzaldehyde proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Enolate Formation: The reaction is initiated by the abstraction of an α-proton from this compound by a base (e.g., hydroxide or alkoxide) to form a resonance-stabilized enolate. The steric hindrance from the gem-dipropyl groups can influence the rate of this step, potentially requiring a stronger base or elevated temperatures compared to less substituted cyclohexanones.
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is generally irreversible and leads to the formation of a new carbon-carbon bond, yielding a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically the solvent, such as ethanol or water) to give the β-hydroxy ketone, also known as the Aldol adduct.
-
Dehydration (Condensation): Under the reaction conditions, particularly with heating, the Aldol adduct readily undergoes dehydration. A base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone (an enone). The formation of this conjugated system is a strong thermodynamic driving force for the reaction.[4]
Diagram of the Reaction Mechanism
Caption: Base-catalyzed crossed Aldol condensation mechanism.
Experimental Protocol: Crossed Aldol Condensation of this compound and Benzaldehyde
This protocol details a reliable method for the synthesis of (E)-2-benzylidene-4,4-dipropylcyclohexan-1-one.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 182.31 | 1.82 g | 10.0 | The limiting reagent. |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 | Use freshly distilled benzaldehyde. |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 | Catalyst. |
| Ethanol (95%) | - | 20 mL | - | Solvent. |
| Diethyl Ether | - | ~100 mL | - | For extraction. |
| Saturated Sodium Chloride (Brine) | - | ~30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent. |
| Silica Gel (for column chromatography) | - | As needed | - | For purification. |
| Hexane/Ethyl Acetate mixture | - | As needed | - | Eluent for column chromatography. |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of 95% ethanol with gentle warming and stirring until a clear solution is obtained.
-
Addition of Ketone: To the ethanolic NaOH solution, add 1.82 g (10.0 mmol) of this compound. Stir the mixture at room temperature for 15 minutes to facilitate enolate formation.
-
Addition of Aldehyde: Slowly add 1.17 g (11.0 mmol) of benzaldehyde dropwise to the reaction mixture over a period of 5-10 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The product spot should be less polar than the starting ketone and aldehyde.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of cold water in a beaker. A yellow, oily product should separate.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining base and dissolved salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a yellow oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the product from any unreacted starting materials and byproducts.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydroxide is corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Results
The successful synthesis should yield (E)-2-benzylidene-4,4-dipropylcyclohexan-1-one. The expected yield after purification is typically in the range of 60-80%.
Table of Expected Product Characteristics:
| Parameter | Expected Value |
| Appearance | Pale yellow solid or viscous oil |
| Yield | 60-80% |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 5H, Ar-H), 7.1 (s, 1H, =CH-), 2.8 (t, 2H), 2.5 (t, 2H), 1.7 (m, 2H), 1.2-1.5 (m, 8H), 0.9 (t, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~200 (C=O), 140-145 (Ar-C, =CH-), 128-135 (Ar-CH), ~50 (C4), ~35 (CH₂), ~25 (CH₂), ~20 (CH₂), ~14 (CH₃) |
| IR (KBr, cm⁻¹) | ~1670 (C=O, conjugated), ~1600 (C=C) |
Note: The NMR chemical shifts are estimates based on analogous structures and may vary slightly.[8][9][10]
Conclusion
This application note provides a robust framework for successfully conducting crossed Aldol condensations with the sterically hindered this compound. By understanding the mechanistic implications of steric hindrance and carefully controlling the reaction conditions, researchers can effectively utilize this substrate to synthesize valuable α,β-unsaturated ketones. The detailed protocol and workflow serve as a practical guide for laboratory execution, while the expected data provides a benchmark for product characterization. This methodology expands the synthetic utility of sterically encumbered ketones in the construction of complex organic molecules.
References
-
Wikipedia. Aldol condensation. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation. [Link]
-
CHEM 420. (2020, September 7). Aldol Experiment (Part 3): Purification of Aldol Product by Column Chromatography [Video]. YouTube. [Link]
-
Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of biochemical and biophysical methods, 22(4), 321–329. [Link]
-
Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of organic chemistry, 81(13), 5631–5635. [Link]
-
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. [Link]
-
University of California, Irvine. (2018, October 21). CHEM 330 Topics Discussed on Oct 21. [Link]
-
ResearchGate. (n.d.). Crossed aldol condensation of cyclohexanone and benzaldehyde derivatives using MAOS method. [Link]
-
Imperial College London. (n.d.). III Enolate Chemistry. [Link]
-
Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. [Link]
-
Filo. (2025, July 1). Questions on Enolate Chemistry and Robinson Annulation. [Link]
-
University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? [Link]
-
MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. [Link]
-
BMRB. (n.d.). Cyclohexanone at BMRB. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
-
ResearchGate. (n.d.). for cyclo α,β Unsaturated ketones [Table]. [Link]
-
ResearchGate. (n.d.). α,β-Unsaturated ketones based on allobetulone. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (n.d.). Aldol condensation of benzaldehyde with cyclohexanone in three different solvents in the presence of complex R,R-4 a. [Link]
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
-
ResearchGate. (2025, August 6). Chemoselective, solvent-free aldol condensation reaction. [Link]
-
ResearchGate. (n.d.). Time effect study for the crossed‐aldol condensation between cyclohexanone and 4‐methylbenzaldehyde. [Link]
-
Beyond Benign. (n.d.). Aldol Condensation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Enolization in Grignard Reactions with 4,4-Disubstituted Cyclohexanones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving 4,4-disubstituted cyclohexanones. Specifically, we will address the pervasive issue of enolization and provide detailed, field-proven troubleshooting strategies and answers to frequently asked questions to help you optimize your synthetic outcomes.
Introduction: The Challenge of Steric Hindrance and Basicity
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. However, their utility can be hampered by their inherent basicity.[1][2] In reactions with sterically hindered ketones, such as 4,4-disubstituted cyclohexanones, the Grignard reagent can act as a base, abstracting an α-proton to form an enolate.[1][3] This non-productive pathway, known as enolization, regenerates the starting ketone upon aqueous workup, leading to low yields of the desired tertiary alcohol.[1][2] The steric bulk of both the ketone and the Grignard reagent can exacerbate this issue by impeding the desired nucleophilic attack on the carbonyl carbon.[4][5]
This guide provides a structured approach to diagnosing and overcoming enolization in your Grignard reactions.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Low yield of the desired tertiary alcohol with significant recovery of the starting 4,4-disubstituted cyclohexanone.
This is the most common symptom of a competing enolization reaction. The Grignard reagent is preferentially acting as a base rather than a nucleophile.
Root Cause Analysis & Corrective Actions:
-
High Basicity of the Grignard Reagent: Bulkier Grignard reagents (e.g., isopropylmagnesium bromide, t-butylmagnesium chloride) are stronger bases and more prone to enolization.[6][7]
-
Solution 1: Switch to a Less Bulky Grignard Reagent. If your synthesis allows, consider using a less sterically demanding Grignard reagent, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Solution 2: Employ Organocerium Reagents (Luche-type Conditions). This is a highly effective method to suppress enolization.[3][8] By transmetalating the Grignard reagent with a cerium(III) salt (typically CeCl₃), you generate an organocerium species that is significantly less basic but retains high nucleophilicity.[8][9]
-
-
Reaction Temperature: Higher temperatures can favor the thermodynamically controlled enolization pathway.[3]
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While ethers like diethyl ether and tetrahydrofuran (THF) are standard, their Lewis basicity can affect the aggregation and reactivity of the Grignard species.
-
Solution: Consider Solvent Optimization. While less common for this specific issue, exploring alternative ethereal solvents or co-solvents might offer some benefit. For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a viable "green" alternative to THF in Grignard reactions, sometimes with improved yields.[12]
-
Visualizing the Problem: Nucleophilic Addition vs. Enolization
Caption: Competing pathways in the Grignard reaction with hindered ketones.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of enolization in a Grignard reaction?
A1: Enolization proceeds through a six-membered ring transition state where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, and the organic group of the Grignard acts as a base to abstract a proton from the α-carbon.[6] This concerted mechanism is particularly favorable when nucleophilic attack at the carbonyl carbon is sterically hindered.
Q2: How does cerium(III) chloride prevent enolization?
A2: Cerium(III) chloride is a Lewis acid that readily undergoes transmetalation with Grignard reagents to form organocerium reagents. These reagents are considered "harder" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.[13][14] This increased hardness favors attack at the "hard" electrophilic carbonyl carbon over abstraction of the less acidic α-proton.[15] The resulting organocerium species are also less basic than their Grignard precursors, significantly suppressing the enolization pathway.[8]
Visualizing the Cerium(III) Chloride Solution
Caption: Workflow for CeCl₃-mediated Grignard addition.
Q3: Can I use other Lewis acids besides cerium(III) chloride?
A3: While CeCl₃ is the most common and generally most effective additive for this purpose, other lanthanide salts like LaCl₃ have also been used with success.[16] Zinc chloride (ZnCl₂) has also been reported as an additive in some Grignard reactions, though its primary role is often to form more reactive organozinc species. The effectiveness of different Lewis acids can be substrate-dependent, but CeCl₃ is the standard starting point for suppressing enolization.
Q4: What is a detailed experimental protocol for a CeCl₃-mediated Grignard reaction?
A4: The following is a general procedure. It is crucial to use anhydrous CeCl₃, as the hydrated form is ineffective. Anhydrous CeCl₃ can be purchased or prepared by carefully drying the heptahydrate under vacuum with gentle heating.
Protocol: Cerium(III) Chloride-Mediated Grignard Addition
-
Preparation of Anhydrous CeCl₃ Slurry:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous cerium(III) chloride (1.2 - 1.5 equivalents relative to the ketone).
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a fine slurry.
-
Stir the slurry vigorously at room temperature for at least 2 hours. This step is critical for activation.
-
-
Addition of Grignard Reagent:
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 - 1.5 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to allow for complete transmetalation.
-
-
Addition of the Ketone:
-
Dissolve the 4,4-disubstituted cyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold organocerium reagent slurry.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may take several hours.
-
-
Workup:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Q5: Besides enolization, what other side reactions should I be aware of?
A5: Another potential side reaction, especially with bulky Grignard reagents that possess β-hydrogens (e.g., isopropylmagnesium bromide), is reduction .[1][3] The Grignard reagent can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction), forming a secondary alcohol.[3]
-
How to Prevent Reduction:
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected outcomes based on different reaction strategies. Yields are illustrative and will vary based on the specific substrates.
| Strategy | Grignard Reagent | Temperature | Key Additive | Primary Product | Typical Yield of Addition Product |
| Standard | i-PrMgBr | 0 °C to RT | None | Enolization/Reduction | Low (<20%) |
| Low Temp | i-PrMgBr | -78 °C | None | Addition/Enolization | Moderate (20-50%) |
| CeCl₃-Mediated | i-PrMgBr | -78 °C | Anhydrous CeCl₃ | 1,2-Addition | High (>80%) |
| Less Bulky | MeMgBr | 0 °C | None | 1,2-Addition | Good (>70%) |
Conclusion
Enolization is a significant challenge in Grignard reactions with sterically demanding ketones like 4,4-disubstituted cyclohexanones. By understanding the underlying mechanistic competition between nucleophilic addition and deprotonation, researchers can implement effective strategies to favor the desired reaction pathway. The use of organocerium reagents, generated in situ from a Grignard reagent and anhydrous cerium(III) chloride, stands out as the most robust and widely applicable solution to suppress enolization and achieve high yields of the desired tertiary alcohols. Careful control of reaction temperature and appropriate selection of the Grignard reagent are also critical parameters for success.
References
-
Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Luche Reduction. Organic Chemistry Portal.[Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Grignard reagents/cerium(III) chloride. ResearchGate.[Link]
-
Luche reduction. Grokipedia.[Link]
-
Grignard Reaction. Organic Chemistry Portal.[Link]
-
Luche reduction. Wikipedia.[Link]
-
Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. RSC Publishing.[Link]
-
How would you carry out complete reduction of enone to form saturated alcohol? Chemistry Stack Exchange.[Link]
-
Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research.[Link]
-
USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses.[Link]
-
Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters. Request PDF.[Link]
-
What is the process for obtaining an enolate from a Grignard reaction? Quora.[Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate.[Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com.[Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.[Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.[Link]
-
WHY DOES GRIGNARD REAGENT NOT ACT AS BASE IN KETONES? Reddit.[Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry.[Link]
-
Methods for preventing over addition of Grignard reagent. Sciencemadness.org.[Link]
-
THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Canadian Science Publishing.[Link]
-
Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange.[Link]
-
How do steric effects influence the formation of hydrates in comp... Pearson+.[Link]
-
Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. PubMed Central.[Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate.[Link]
-
chemistry 12. i Succeed.[Link]
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.[Link]
-
Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven? PubMed Central.[Link]
-
Solvation Effects in the Grignard Reaction with Carbonyl Compounds. Semantic Scholar.[Link]
-
Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange.[Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.[Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
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Minimizing side products in the hydrogenation of 4,4-dipropylcyclohex-2-enone
Technical Support Center: Hydrogenation of 4,4-Dipropylcyclohex-2-enone
Welcome to the technical support guide for the selective hydrogenation of 4,4-dipropylcyclohex-2-enone. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 4,4-dipropylcyclohexanone. Our focus is on providing practical, mechanistically grounded advice to minimize side product formation and ensure reproducible, high-yield results.
Core Concepts: The Challenge of Selectivity
The hydrogenation of an α,β-unsaturated ketone like 4,4-dipropylcyclohex-2-enone presents a classic chemoselectivity challenge. The substrate contains two reducible functional groups: a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (ketone). The goal is to achieve a conjugate reduction (1,4-addition) of the alkene without affecting the ketone, while also avoiding subsequent reduction of the ketone.
The primary competing reaction pathways are:
-
Desired Pathway: 1,4-Addition (Conjugate Reduction) : Hydrogen adds across the C=C double bond to yield the target saturated ketone, 4,4-dipropylcyclohexanone.
-
Side Reaction: 1,2-Addition (Carbonyl Reduction) : Hydrogen adds across the C=O double bond, forming the allylic alcohol, 4,4-dipropylcyclohex-2-enol.
-
Side Reaction: Over-reduction : The desired saturated ketone undergoes further hydrogenation to form the saturated alcohol, 4,4-dipropylcyclohexanol.
Understanding and controlling the factors that favor the 1,4-addition pathway is critical for success.
Caption: Competing reaction pathways in the hydrogenation of an α,β-unsaturated ketone.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of 4,4-dipropylcyclohex-2-enol (the 1,2-reduction product). How can I favor the desired 1,4-reduction?
This is a common issue stemming from a lack of chemoselectivity. The formation of the allylic alcohol (1,2-product) indicates that the catalyst and conditions are promoting the reduction of the carbonyl group.
Root Cause Analysis & Solutions:
-
Catalyst Choice: The nature of the metal catalyst is paramount. Palladium (Pd) catalysts, particularly on a carbon support (Pd/C), generally show a high preference for the hydrogenation of C=C bonds over C=O bonds.[1][2] If you are using a more oxophilic catalyst like Rhodium (Rh) or Ruthenium (Ru) under neutral conditions, you may see higher amounts of the 1,2-product.[3]
-
Recommendation: Switch to a 5% or 10% Pd/C catalyst. The interaction between the palladium surface and the π-system of the alkene is typically stronger than its interaction with the carbonyl group, thus favoring 1,4-addition.[2]
-
-
Catalyst Modifiers/Poisons: The selectivity of Pd/C can be further enhanced by adding a "catalyst poison" that selectively deactivates sites responsible for carbonyl hydrogenation.
-
Recommendation: Introduce a small amount of a sulfur-containing compound like diphenylsulfide. This can selectively reduce the hydrogenation of carbonyls without significantly affecting the reduction of olefins.[4] Alternatively, basic promoters like potassium hydroxide (KOH) or triethylamine (Et₃N) can sometimes increase the rate of ketone reductions, so ensuring your system is neutral or slightly acidic may be beneficial if 1,2-addition is a problem.[3]
-
-
Reaction Conditions: High hydrogen pressure and high temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for carbonyl reduction.
-
Recommendation: Start with milder conditions. Try running the reaction at room temperature and low hydrogen pressure (e.g., 1-5 bar).[5]
-
Q2: I'm observing the formation of 4,4-dipropylcyclohexanol (the fully reduced product). What causes this over-reduction and how can I prevent it?
Over-reduction occurs when the desired product, 4,4-dipropylcyclohexanone, continues to react to form the saturated alcohol. This is a sequential reaction that can be controlled with careful monitoring and adjustment of conditions.
Root Cause Analysis & Solutions:
-
Reaction Time: The most common cause is simply letting the reaction run for too long. The hydrogenation of the C=C bond is generally much faster than the subsequent reduction of the ketone.[1]
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the over-reduced product appear.
-
-
Catalyst Loading & Activity: A high catalyst loading or a very active catalyst (e.g., freshly prepared Raney Nickel) can accelerate the second reduction step.
-
Recommendation: Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). If using a highly active catalyst, consider using a less active support or a modified version.
-
-
Hydrogen Pressure and Temperature: As with 1,2-reduction, harsh conditions (high H₂ pressure, elevated temperature) will promote the thermodynamically favorable full reduction. The reduction of ketones often requires more forcing conditions than alkenes.[2][6]
-
Recommendation: Perform the reaction at the lowest temperature and pressure that allows for a reasonable reaction rate for the first hydrogenation step.
-
Q3: What is the best catalyst for selectively hydrogenating the C=C bond in my substrate?
While there is no single "best" catalyst for all substrates, a well-chosen catalytic system is the most critical factor for success. For selective C=C bond hydrogenation in enones, palladium-based systems are the industry standard and the best starting point.
Catalyst Comparison Table:
| Catalyst System | Primary Selectivity | Common Side Products | Key Considerations |
| Pd/C | Excellent for C=C (1,4-Addition) [1][2] | Over-reduction if not controlled | Most reliable choice. Selectivity can be tuned with additives. |
| PtO₂ (Adams' catalyst) | Good for C=C | Can be less selective than Pd/C; over-reduction is common | Often requires acidic conditions (e.g., acetic acid solvent). |
| Raney Nickel (Ra-Ni) | Varies; can reduce both C=C and C=O | 1,2-Addition and over-reduction | Highly active and pyrophoric. Activity varies with preparation method. |
| Rh/C or Rh/Al₂O₃ | Can be selective for C=O, especially in polar solvents[7] | 1,2-Addition | Generally not the first choice for selective 1,4-reduction of enones. |
| Ru-based catalysts | Varies widely with ligand and conditions | 1,2-Addition | Often used in asymmetric hydrogenation or transfer hydrogenation.[8] |
| Bimetallic Catalysts | Can be highly selective for C=O or C=C | Dependent on composition | Offers enhanced selectivity through electronic modification of the catalyst surface.[9] |
Recommendation: Begin with 5% Palladium on Carbon (Pd/C) . It offers the best balance of reactivity and selectivity for this transformation.
Q4: How does my choice of solvent affect the reaction selectivity?
Solvents are not merely inert media; they play an active role in catalysis by influencing substrate solubility, mass transport of hydrogen, and stabilization of transition states.[10]
Solvent Effects Explained:
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Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents for hydrogenation. They are good at dissolving the substrate and stabilizing polar intermediates. However, their ability to donate hydrogen bonds can sometimes promote carbonyl reduction, especially with catalysts like Rhodium.[7]
-
Apolar Solvents (e.g., Toluene, Hexane): These solvents may lead to higher selectivity for C=C bond reduction by minimizing interactions with the polar carbonyl group, thus favoring the adsorption of the molecule onto the catalyst surface via the less polar alkene moiety.
-
Water: Can be a surprisingly effective solvent, particularly with specific catalysts, due to its high hydrogen-bond-donating capability which can influence catalyst-substrate interactions.[7]
-
Supercritical CO₂: This has been shown to provide exceptionally high rates and selectivity for cyclohexenone hydrogenation, producing cyclohexanone with 100% selectivity in some systems.[11]
Recommendation: Start with ethanol or ethyl acetate . If selectivity issues persist, consider switching to a less polar solvent like toluene . The effect of a neutral solvent can be unpredictable, so empirical testing is often necessary.[3]
Q5: Should I consider transfer hydrogenation instead of catalytic hydrogenation with H₂ gas? What are the advantages?
Transfer hydrogenation is an excellent alternative that avoids the need for high-pressure hydrogen gas equipment. It uses a hydrogen-donor molecule in the presence of a catalyst.
Advantages of Transfer Hydrogenation:
-
High Selectivity: Transfer hydrogenation systems are often highly chemoselective for the 1,4-reduction of α,β-unsaturated ketones.[4][8] This is a major advantage for avoiding both 1,2-reduction and over-reduction.
-
Operational Simplicity: The reaction is typically run at atmospheric pressure, often by simply refluxing the mixture.
-
Common Hydrogen Donors: Readily available and inexpensive sources include isopropanol (which is converted to acetone), formic acid/triethylamine mixtures, or ammonium formate.[4][12]
Catalysts: Common catalysts include Ru and Ir complexes, but Pd/C can also be effective with donors like ammonium formate.[4]
Recommendation: If direct hydrogenation proves difficult to control, or if high-pressure equipment is unavailable, transfer hydrogenation is a highly recommended alternative. A system using Pd/C with ammonium formate in methanol is a great starting point.[4]
Q6: My reaction is very slow or stalls completely. What are the possible causes and solutions?
A stalled reaction is usually due to catalyst deactivation or issues with reaction setup.
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur compounds, strong amines, and heavy metals.[3]
-
Solution: Ensure the purity of your 4,4-dipropylcyclohex-2-enone and use high-purity solvents. If poisoning is suspected, filtering the reaction mixture through a plug of silica or activated carbon before adding the catalyst may help.
-
-
Poor Mass Transfer: This is a common issue in heterogeneous catalysis. The hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface to react.
-
Solution: Ensure vigorous stirring or agitation. A flat, unstirred reaction surface will be extremely slow. For lab-scale reactions, a magnetic stir bar is often sufficient, but for larger scales, mechanical stirring is necessary.
-
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage (exposure to air) or may be of poor quality.
-
Solution: Use a fresh bottle of catalyst. For some catalysts like Raney Nickel, activity is highly dependent on the preparation and washing procedure.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective 1,4-hydrogenation of 4,4-dipropylcyclohex-2-enone using standard laboratory equipment.
Caption: Standard workflow for a heterogeneous catalytic hydrogenation experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4-dipropylcyclohex-2-enone (1.0 eq). Dissolve it in a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1 M concentration).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 5% Pd/C (1-2 mol%) to the flask under a positive pressure of the inert gas. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr shaker apparatus for pressures above 1 atm.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the hydrogen, solvent, and catalyst surface.
-
Monitoring: Periodically (e.g., every 30 minutes), briefly stop the stirring, allow the catalyst to settle, and carefully take a small aliquot via syringe for analysis by TLC or GC to monitor the disappearance of the starting material.
-
Workup: Once the starting material is consumed, stop the reaction by purging the system with an inert gas. Dilute the reaction mixture with the solvent and filter it through a pad of Celite® or a syringe filter to completely remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4,4-dipropylcyclohexanone. The product can be purified further by column chromatography or distillation if necessary.
References
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Grohol, U., et al. (2021). Multifunctional biocatalyst for conjugate reduction and reductive amination. White Rose Research Online. Available at: [Link]
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Li, H., et al. (2017). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Scientific Reports. Available at: [Link]
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Pera-Titus, M., et al. (2017). Bimetallic Pd- and Co-Containing Mesoporous Carbons as Efficient Reusable Nanocatalysts for Hydrogenations of Nitroarenes and Enones Under Mild and Green Conditions. ResearchGate. Available at: [Link]
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Feng, X., et al. (2017). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. Available at: [Link]
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Chemistry Stack Exchange User Community. (2017). How would you carry out complete reduction of enone to form saturated alcohol? Chemistry Stack Exchange. Available at: [Link]
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Xiao, J., et al. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available at: [Link]
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Lin, L., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Available at: [Link]
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Lin, L., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. Available at: [Link]
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Kim, T., et al. (2014). Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Green Chemistry. Available at: [Link]
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Brown, H.C., et al. (1984). Conjugate reduction and reductive alkylation of .alpha.,.beta.-unsaturated cyclohexenones using potassium tri-sec-butylborohydride. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
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Wills, M., et al. (2021). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron. Available at: [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI. Available at: [Link]
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Selective 1,4-reduction of unsaturated carbonyl compounds using Co2(CO)8–H2O. (2023). Journal of Organometallic Chemistry. Available at: [Link]
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MacMillan, D.W.C., et al. (2006). Organocatalytic transfer hydrogenation of cyclic enones. Journal of the American Chemical Society. Available at: [Link]
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Peterson, P. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign. Available at: [Link]
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Counterion Enhanced Organocatalysis: A Novel Approach for the Asymmetric Transfer Hydrogenation of Enones. (2020). TU Wien's reposiTUm. Available at: [Link]
-
Chemistry Stack Exchange User Community. (2014). Enones and hydrogenation. Chemistry Stack Exchange. Available at: [Link]
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MacMillan, D.W.C., et al. (2006). Organocatalytic transfer hydrogenation of cyclic enones. Semantic Scholar. Available at: [Link]
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Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. (2015). National Institutes of Health. Available at: [Link]
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Pearson Education. (n.d.). Conjugated Hydrohalogenation (1,2 vs 1,4 addition). Pearson+. Available at: [Link]
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Lee, S.Y., et al. (2016). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science. Available at: [Link]
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Ashenhurst, J. (2017). More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. Available at: [Link]
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OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. Available at: [Link]
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Nicewicz, D.A., et al. (2019). Organophotocatalytic Reduction of Benzenes to Cyclohexenes. ResearchGate. Available at: [Link]
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Fornasier, R., et al. (1986). Selective reduction of cyclic conjugate enones with sodium borohydride in the presence of cyclodextrins. The Journal of Organic Chemistry. Available at: [Link]
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de Bruin, B., et al. (2020). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. Available at: [Link]
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Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]
-
Gallezot, P., & Richard, D. (2004). Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysis Reviews. Available at: [Link]
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Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. (2019). MDPI. Available at: [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. (2020). ACS Publications. Available at: [Link]
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Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2011). ResearchGate. Available at: [Link]
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
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Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2019). Organometallics. Available at: [Link]
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An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide. (2008). ResearchGate. Available at: [Link]
-
Kim, T., et al. (2015). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry. Available at: [Link]
-
Hydrogenation of 1,3-cyclohexadiene by Pd-NPs. (2020). ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of 4,4-Dipropylcyclohexan-1-one
Welcome to the technical support center for the synthesis of 4,4-Dipropylcyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step process. The core of this strategy is the construction of a cyclohexenone ring system with the desired dialkyl substitution, followed by the reduction of the double bond.
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Step 1: Robinson Annulation. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to build the core six-membered ring.[1][2] While several starting materials could be envisioned, a common approach involves the reaction of a suitable ketone with an α,β-unsaturated ketone (a Michael acceptor).[3]
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Step 2: Catalytic Hydrogenation. The resulting 4,4-dipropylcyclohex-2-enone intermediate is then reduced to the target saturated ketone, this compound. This is typically achieved with high efficiency using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My yield for the first step, the Robinson Annulation, is significantly lower than expected. What are the likely causes and how can I fix it?
A1: Low yields in the Robinson annulation are a common issue and can typically be traced back to one of several factors related to the delicate balance between the Michael addition and the subsequent aldol condensation.
-
Causality 1: Inefficient Enolate Formation. The reaction begins with the deprotonation of your ketone starting material to form an enolate.[5] If the base is not strong enough or if there are acidic impurities (like water) in your solvent or reagents, enolate formation will be incomplete, leading to a poor yield.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Consider using a stronger base, but be cautious as this can sometimes promote unwanted side reactions.
-
-
Causality 2: Side Reactions. The conditions for the Robinson annulation can also promote undesired side reactions. These include self-condensation of the starting ketone (an aldol reaction with itself) or polymerization of the Michael acceptor (e.g., methyl vinyl ketone).[6]
-
Solution: Control the reaction temperature carefully. Adding the Michael acceptor slowly to the reaction mixture can help to keep its concentration low, minimizing polymerization. It may also be beneficial to isolate the Michael adduct before proceeding with the aldol condensation, although this adds a step to the process.[7][8]
-
-
Causality 3: Unfavorable Equilibrium. Both the Michael addition and the aldol condensation are reversible reactions. The overall yield is dependent on pushing the equilibrium towards the desired product.
-
Solution: The final step of the aldol condensation is often a dehydration reaction, which is driven by the formation of a stable, conjugated system and the removal of water.[3] Ensuring the reaction goes to completion by allowing sufficient reaction time or gently heating (if the intermediates are stable) can improve the yield.
-
Caption: Decision workflow for troubleshooting low Robinson Annulation yields.
Q2: My final product after hydrogenation is impure. What are the likely contaminants?
A2: Impurities after the hydrogenation step usually consist of unreacted starting material, byproducts from the hydrogenation, or contaminants from the catalyst.
-
Causality 1: Incomplete Reaction. The hydrogenation may not have gone to completion. This is often due to an inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons.[9]
-
Solution: Ensure you are using a fresh, active catalyst. Catalyst poisoning can occur if your starting material contains impurities (e.g., sulfur compounds). Purifying the 4,4-dipropylcyclohex-2-enone intermediate before hydrogenation is recommended. Increase the hydrogen pressure or reaction time if necessary.
-
-
Causality 2: Over-reduction. While less common for a simple alkene hydrogenation in the presence of a ketone, aggressive conditions (high temperature or pressure, or a very active catalyst) could potentially lead to the reduction of the ketone carbonyl group to an alcohol (4,4-dipropylcyclohexanol).
-
Solution: Use milder reaction conditions. Room temperature is often sufficient for this type of hydrogenation.[4] Monitor the reaction progress by TLC or GC to avoid over-reduction.
-
-
Causality 3: Catalyst Contamination. The final product can be contaminated with fine particles of the palladium catalyst.
-
Solution: After the reaction, ensure the catalyst is thoroughly removed by filtration. Using a pad of Celite or a similar filter aid is highly effective for removing fine catalyst particles.[4]
-
Q3: The purification of the final product by distillation is proving difficult. Are there alternative methods?
A3: this compound has a relatively high boiling point (approximately 246.5°C at atmospheric pressure), which can make distillation challenging.[10]
-
Solution 1: Vacuum Distillation. This is the most common solution. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a more manageable temperature and reducing the risk of thermal decomposition.
-
Solution 2: Column Chromatography. If distillation does not provide sufficient purity, flash column chromatography on silica gel is an excellent alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should effectively separate the non-polar product from more polar impurities.
Experimental Protocols
Protocol 1: Synthesis of 4,4-dipropylcyclohex-2-enone (General Procedure via Robinson Annulation)
This is a representative protocol and may require optimization.
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol and sodium metal to generate a fresh solution of sodium ethoxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Add diethyl dipropylmalonate dropwise to the sodium ethoxide solution and stir for 30 minutes.
-
Add methyl vinyl ketone dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure cyclization and dehydration.
-
Cool the mixture, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4,4-dipropylcyclohex-2-enone.
Protocol 2: Synthesis of this compound (Hydrogenation)
This protocol is adapted from a documented synthesis.[4]
-
In a Parr hydrogenation apparatus or a similar vessel, suspend 10% palladium on carbon (0.1 equivalents) in ethyl acetate.
-
Add the 4,4-dipropylcyclohex-2-enone prepared in the previous step.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 300 N/m²) and stir the reaction mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 0.5-5 hours.
-
Once hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the final product as a colorless oil. The product is often of high purity and may not require further purification.[4] A 98% yield has been reported for this step.[4]
| Parameter | Step 1: Robinson Annulation | Step 2: Hydrogenation |
| Key Reagents | Diethyl dipropylmalonate, Methyl vinyl ketone, Sodium ethoxide | 4,4-dipropylcyclohex-2-enone, H₂, 10% Pd/C |
| Solvent | Ethanol | Ethyl Acetate |
| Temperature | 0°C to Reflux | Room Temperature |
| Typical Yield | Variable (requires optimization) | ~98%[4] |
| Purification | Vacuum Distillation / Chromatography | Filtration |
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the Robinson Annulation step? A: The most critical parameters are temperature, the choice and stoichiometry of the base, and the purity of your reagents and solvents. Temperature control is vital to minimize side reactions.[11] The base must be strong enough to form the enolate but not so strong that it promotes unwanted polymerization or condensation reactions. Anhydrous conditions are essential for reproducible results.
Q: How can I confirm the identity and purity of my final product, this compound? A: A combination of spectroscopic methods should be used:
-
¹H NMR: Look for the characteristic signals of the propyl groups and the protons on the cyclohexanone ring. The symmetry of the molecule will simplify the spectrum.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (typically around 210 ppm) and the correct number of aliphatic carbons.
-
IR Spectroscopy: A strong absorbance band in the region of 1715 cm⁻¹ is indicative of a saturated ketone carbonyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (182.30 g/mol ).[10]
-
GC-MS: This is an excellent technique to assess purity and identify any volatile impurities.
Q: Are there any alternative synthetic routes to 4,4-disubstituted cyclohexanones? A: Yes, other methods exist. For example, one could perform a dialkylation of a pre-formed cyclohexanone enolate or a related derivative. Another approach involves a Diels-Alder reaction, where a substituted diene reacts with a dienophile to form the six-membered ring, followed by further functional group manipulations.[12][13] However, for this specific target molecule, the Robinson annulation followed by hydrogenation is a very direct and efficient strategy.[1][4]
Q: What are the primary safety precautions I should take during this synthesis? A: Standard laboratory safety practices are essential.
-
Reagents: Handle sodium metal with extreme care; it reacts violently with water. Use strong bases and acids in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogenation: Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. The catalyst is often pyrophoric when dry and exposed to air. Ensure the reaction apparatus is properly set up and purged to remove all air before introducing hydrogen. Perform the reaction behind a safety shield.
References
-
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]
-
Leah4sci. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. [Link]
-
ResearchGate. (2022). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]
-
American Chemical Society. (1955). The Double Michael Addition of Vinyl Ethynyl Ketones to Active Methylene Compounds. Journal of the American Chemical Society. [Link]
-
PrepChem. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]
-
Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
J&K Scientific LLC. (n.d.). Robinson Annulation. [Link]
-
NROChemistry. (n.d.). Robinson Annulation. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. [Link]
-
YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Robinson Annulation | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. owlcation.com [owlcation.com]
- 12. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4,4-Dipropylcyclohexan-1-one by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 4,4-dipropylcyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound using silica gel column chromatography. Here, we move beyond basic protocols to provide in-depth, experience-driven advice, troubleshooting guides for common experimental hurdles, and a validated, step-by-step purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing a foundational understanding for planning your purification strategy.
Q1: What is the expected polarity of this compound and how does it guide the purification strategy?
A: this compound is a moderately polar compound. The polarity is primarily dictated by the carbonyl (ketone) functional group, which can engage in hydrogen bonding with the acidic silanol groups of the silica gel stationary phase. However, the two nonpolar n-propyl chains and the cyclohexane ring significantly increase the compound's hydrophobic character.[1] This dual nature places it in a polarity range where it will be well-retained on silica gel but can be eluted with a relatively nonpolar mobile phase. The general elution order from silica gel is that non-polar compounds elute before polar compounds.[1] A typical starting point for the mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
Q2: What are the recommended starting conditions (stationary phase, mobile phase) for column chromatography?
A:
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most appropriate choice due to its high surface area and resolving power.[2] It's important to ensure the silica gel is not excessively acidic, which could potentially cause side reactions, although this is less of a concern for a simple ketone compared to more sensitive functional groups.[3][4]
-
Mobile Phase (Eluent): A good starting point is a 95:5 mixture of Hexanes:Ethyl Acetate. This can be optimized using Thin Layer Chromatography (TLC) beforehand. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound.[5] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Q3: How can I effectively monitor the separation during the chromatography process?
A: Thin Layer Chromatography (TLC) is the primary method for monitoring the separation.
-
Spotting: Collect fractions from the column and spot them on a TLC plate alongside a spot of your crude starting material.
-
Visualization: Since this compound is not UV-active, a chemical stain is required for visualization. Several stains are effective for ketones:
-
2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts specifically with aldehydes and ketones to form yellow-to-red spots.[6][7][8][9]
-
Potassium Permanganate (KMnO4): This is a general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.[10]
-
P-Anisaldehyde Stain: This is another good general stain that often gives a range of colors for different functional groups upon heating.[10]
-
Q4: What are some common impurities I might expect and how can I separate them?
A: The nature of impurities depends on the synthetic route. Common possibilities include:
-
Less Polar Impurities: Unreacted starting materials like 1,4-dipropylcyclohexane or other nonpolar side-products. These will elute from the column before your target compound.
-
More Polar Impurities: If the synthesis involved the oxidation of the corresponding alcohol (4,4-dipropylcyclohexan-1-ol), any unreacted alcohol will be more polar and will elute after your ketone.
-
Baseline Impurities: Highly polar or polymeric materials will often remain at the top of the column.
Separation is achieved by carefully selecting the mobile phase polarity. Less polar impurities can be washed off the column first with a very nonpolar eluent (e.g., 100% hexanes), after which the polarity can be increased to elute the desired ketone.
Section 2: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Poor Separation (Co-elution of Compound and Impurities)
-
Symptom: TLC analysis of collected fractions shows that the desired product is mixed with impurities.
-
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to travel quickly down the column without sufficient interaction with the silica.
-
Solution: Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time of all compounds and improve the separation between them.
-
-
Column Overload: Too much crude material was loaded onto the column for the amount of silica gel used.
-
Poor Column Packing: The presence of air bubbles or cracks in the silica bed will lead to uneven flow and band broadening, resulting in poor separation.
-
Problem 2: Compound is Not Eluting from the Column
-
Symptom: After collecting many fractions, TLC analysis shows no sign of the desired product.
-
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexanes, try increasing to 10%, then 20%, and so on.
-
-
Compound Decomposition on Silica: Although less likely for a simple ketone, some compounds can be unstable on the acidic silica gel.[3]
-
Compound is Colorless and Not Visualized: The compound may have eluted, but you were unable to detect it.
-
Solution: Ensure your TLC visualization method is working correctly. If in doubt, try concentrating a few of the later fractions and re-analyzing by TLC.[3]
-
-
Problem 3: Tailing or Streaking of the Compound Band
-
Symptom: On the TLC plate and in the column, the spot/band for the compound is elongated rather than being a tight circle/band.
-
Potential Causes & Solutions:
-
Sample Overload: Too much sample has been loaded, leading to a "long" initial band.
-
Solution: Use less sample or a larger column.
-
-
Sample Insolubility: If the sample is not fully dissolved when loaded, it can cause streaking.
-
Interactions with Silica: Strong interactions between the ketone and acidic sites on the silica can sometimes cause tailing.
-
Solution: Adding a very small amount (e.g., 0.1%) of a modifier like triethylamine to the mobile phase can sometimes help to improve peak shape for basic compounds, though this is generally not necessary for neutral ketones.
-
-
Problem 4: Low Recovery of the Final Product
-
Symptom: The mass of the purified product is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Elution: The compound may still be on the column.
-
Solution: After it appears all the product has been collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) and check this final fraction for your product.
-
-
Loss During Solvent Removal: The product may have been lost during evaporation if it is volatile.
-
Solution: Use a rotary evaporator with care, and avoid using high heat or a very strong vacuum.
-
-
Adsorption to Glassware: Ensure all glassware is rinsed with a suitable solvent to recover any adsorbed product.
-
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Flash-grade silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sand (washed)
-
Cotton or glass wool
-
Chromatography column with stopcock
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
TLC stain (e.g., 2,4-DNPH solution)[8]
-
Collection test tubes or flasks
-
Rotary evaporator
2. Slurry Preparation and Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet.[5][16]
-
Add a ~1 cm layer of sand on top of the plug.[12]
-
In a beaker, measure the required amount of silica gel (approx. 30-50g for every 1g of crude material).
-
Add the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.[2]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a powder funnel to aid the transfer.[11]
-
Rinse the beaker with more eluent to transfer all the silica.
-
Gently tap the side of the column to ensure the silica packs into a uniform bed without cracks or bubbles.[2]
-
Once the silica has settled, add a ~1 cm layer of sand to the top to protect the surface.[13]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [13]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[5][14]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent at the top of the column to ensure continuous flow.
-
If the separation is slow, gentle pressure can be applied to the top of the column using a regulated air line (flash chromatography). The solvent head should drop about 5-7 cm per minute.[12]
5. Analysis of Fractions:
-
Using TLC, analyze the collected fractions to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Dry the plate and visualize the spots using a suitable stain (e.g., DNPH).[6][7]
-
Combine the fractions that contain only the pure this compound.
6. Solvent Removal and Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining oil or solid is the purified this compound.
-
Determine the final mass and calculate the percent recovery.
Section 4: Visualizations and Data
Data Presentation
Table 1: Recommended Solvent Systems & Polarity
This table provides a guide to adjusting mobile phase polarity based on the observed Rf of this compound. The goal is an Rf of ~0.3.
| % Ethyl Acetate in Hexanes | Polarity Index (Approx.) | Expected Rf Behavior |
| 2% | 0.2 | Very low Rf (compound barely moves) |
| 5% | 0.4 | Good starting point for Rf ~0.3 |
| 10% | 0.6 | Higher Rf (may be too high) |
| 20% | 1.0 | Very high Rf (poor separation) |
Polarity Index is a relative measure. Data derived from common solvent polarity charts.[17][18]
Experimental Workflows
Caption: Overall workflow for the purification of this compound.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. physicsforums.com [physicsforums.com]
- 5. Chromatography [chem.rochester.edu]
- 6. epfl.ch [epfl.ch]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 9. lobachemie.com [lobachemie.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. shodexhplc.com [shodexhplc.com]
- 18. Polarity Index [macro.lsu.edu]
Technical Support Center: Recrystallization of 4,4-Disubstituted Cyclohexanones
Welcome to the technical support center for the purification of 4,4-disubstituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important class of compounds.
Introduction
4,4-Disubstituted cyclohexanones are crucial intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. Achieving high purity is paramount for successful downstream applications. Recrystallization is a powerful and cost-effective technique for purifying these solid compounds.[1][2][3] However, the unique structural features of 4,4-disubstituted cyclohexanones can present specific challenges. This guide provides practical, field-proven insights to help you overcome these hurdles and achieve optimal purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 4,4-disubstituted cyclohexanones.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I dissolved my 4,4-disubstituted cyclohexanone in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and occurs when the solute is precipitated from the solution at a temperature above its melting point.[4][5][6] This is particularly prevalent with compounds that have relatively low melting points or when the solution is highly concentrated.[6] The resulting oil is often an excellent solvent for impurities, which then get trapped within your product when the oil eventually solidifies.[4]
Causality and Solutions:
-
High Solute Concentration: The most common cause is that the solution is too concentrated, leading to supersaturation at a temperature where your compound is still molten.
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C) and your compound melts around 80 °C, consider switching to a solvent like heptane (b.p. 98 °C) or a solvent mixture.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supercooled liquid (oil) over an ordered crystal lattice.
Troubleshooting Workflow for Oiling Out:
Caption: Decision tree for troubleshooting oiling out.
Issue 2: Poor or No Crystal Formation Upon Cooling
Question: My 4,4-disubstituted cyclohexanone remains dissolved even after the solution has cooled to room temperature or in an ice bath. What should I do?
Answer:
This issue typically arises from two primary causes: using too much solvent or the formation of a stable supersaturated solution.[5][6]
Causality and Solutions:
-
Excess Solvent: This is the most frequent reason for failed crystallization.[5] If the solution is not saturated at the lower temperature, the solute will remain in solution.
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal formation requires a nucleation event to begin.[5]
-
Solution 1: Seeding. Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[5][8] This provides a template for crystal growth.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][7] The microscopic imperfections on the glass provide nucleation sites.
-
Solution 3: Extreme Cooling. For stubborn cases, cooling in a dry ice/acetone bath can sometimes induce crystallization, but be aware this can lead to the formation of very small crystals that may trap impurities.[4]
-
Issue 3: Low Recovery of Crystalline Product
Question: I managed to get crystals, but my final yield is very low. Where did my product go?
Answer:
A low yield can be attributed to several factors, from using an inappropriate solvent to mechanical losses during filtration.[8]
Causality and Solutions:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Solution: Re-evaluate your solvent choice. Test the solubility of your compound in a range of solvents to find one with a steep solubility curve.
-
-
Using Too Much Solvent: Even with a good solvent, using an excessive amount will result in a significant portion of your compound remaining dissolved after cooling.[8]
-
Premature Crystallization During Hot Filtration: If your solution contains insoluble impurities that need to be filtered out while hot, the product can crystallize on the filter paper or in the funnel stem.[4][6]
-
Washing with a Warm or "Good" Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent that is too warm or in which the product is too soluble will dissolve your crystals.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my 4,4-disubstituted cyclohexanone?
A1: The key is to find a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures.[1][9][11] Given the typical structure of 4,4-disubstituted cyclohexanones (a polar ketone group with nonpolar substituents), a solvent of intermediate polarity is often a good starting point.
Solvent Selection Protocol:
-
Start with "Like Dissolves Like": Since the molecule has a ketone functional group, solvents like acetone or ethyl acetate might be good starting points.[12] However, the 4,4-disubstituents can significantly increase the nonpolar character.
-
Small-Scale Solubility Tests:
-
Place a small amount of your crude solid (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents at room temperature.
-
If the solid dissolves at room temperature, the solvent is too good.[13]
-
If the solid doesn't dissolve, heat the test tube. If it dissolves when hot, it's a potential candidate.[13]
-
Cool the dissolved solution in an ice bath. A good solvent will result in the formation of a crystalline precipitate.[1]
-
Table 1: Common Solvents for Recrystallization of Ketones
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | Good for moderately polar compounds. Often used in a mixture with water.[9] |
| Acetone | 56 | 20.6 | A good solvent for many ketones, but its low boiling point can be a challenge.[9][12] |
| Ethyl Acetate | 77 | 6.0 | A versatile solvent of intermediate polarity. |
| Toluene | 111 | 2.4 | Good for less polar compounds, but be mindful of its high boiling point.[12] |
| Heptane/Hexane | 98 / 69 | ~1.9 | Good for nonpolar compounds. Often used as the "poor" solvent in a mixed-solvent system.[12] |
| Water | 100 | 78.4 | Generally not suitable for these compounds unless mixed with a miscible organic solvent like ethanol.[9][12] |
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It consists of a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[14]
When to Use: This is ideal when your compound is either too soluble in all common solvents or not soluble enough in any. For 4,4-disubstituted cyclohexanones, a common pair might be ethanol (good) and water (poor), or ethyl acetate (good) and hexane (poor).[10]
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly and undisturbed.
Caption: Workflow for mixed-solvent recrystallization.
Q3: My recrystallized product has colored impurities. How can I remove them?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[3][4]
Protocol for Decolorization:
-
Dissolve your crude solid in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[4]
-
Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot gravity filtration to remove the charcoal.[3][4]
-
Allow the clear filtrate to cool and crystallize.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[8]
General Recrystallization Protocol for a 4,4-Disubstituted Cyclohexanone
This protocol provides a general workflow. The specific solvent and volumes will need to be determined experimentally as described in the FAQ section.
Materials:
-
Crude 4,4-disubstituted cyclohexanone
-
Recrystallization solvent (pre-determined)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.[1] Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[1][3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1][7] Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2][7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[2][4]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to dry completely.[2][3] The final product's purity can be assessed by taking a melting point.[1]
References
- Recrystallization-1.pdf.
- Recrystallization1.
- Experimental No. (4) Recrystallization Recrystallization. (2021).
- Recrystallization.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Solvent Choice. University of York Chemistry Teaching Labs.
- Recrystallization.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Problems in recrystallization. Biocyclopedia.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- general manual\techniques\recrystallization.wpd.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Conversion in the Alkylation of Cyclohexanone
Welcome to our dedicated technical support guide for the alkylation of cyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial synthetic transformation. Here, we address common issues, particularly low conversion, through a detailed troubleshooting guide and frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding of the reaction.
Troubleshooting Guide: Addressing Low Conversion
Low conversion in the alkylation of cyclohexanone is a frequent yet solvable issue. The root cause often lies in the delicate equilibrium of enolate formation and the competition with various side reactions. Let's diagnose the problem.
Q1: My conversion is very low, and I'm recovering mostly starting material. What's the most likely cause?
This is the most common issue and almost always points to inefficient enolate formation. The entire reaction hinges on the quantitative conversion of cyclohexanone to its corresponding enolate, which then acts as the nucleophile.[1][2]
Primary Cause: Incomplete Deprotonation
-
Explanation of Causality: For the alkylation to proceed, the ketone must be deprotonated to form a nucleophilic enolate ion.[1] If the base used is not strong enough, an equilibrium will be established containing significant amounts of both the starting ketone and the base.[1] This has two major negative consequences:
-
The concentration of the active nucleophile (the enolate) is low, leading to a slow or stalled reaction.
-
The presence of unreacted cyclohexanone alongside the enolate is the perfect recipe for self-condensation (an aldol reaction), which consumes your starting material and generates impurities.[3][4][5]
-
-
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is critical.[1] Weaker bases like sodium ethoxide (EtO⁻) or sodium hydroxide (NaOH) have conjugate acids with pKa values (EtOH, pKa ≈ 15.9) that are lower than or similar to that of the ketone's α-proton (cyclohexanone, pKa ≈ 19.2).[1] This results in an unfavorable equilibrium.[1]
-
Switch to a Strong, Non-Nucleophilic Base: The industry standard for achieving complete and irreversible enolate formation is Lithium Diisopropylamide (LDA) .[6][7] The pKa of its conjugate acid (diisopropylamine) is ~36, which is vastly higher than that of the ketone. This drives the deprotonation to completion, ensuring that nearly 100% of your ketone is converted to the enolate before the alkylating agent is added.[1][6] LDA is also sterically hindered, which prevents it from acting as a nucleophile and attacking the ketone's carbonyl group.[6]
-
Ensure Base Stoichiometry and Activity: Use a slight excess (1.05-1.1 equivalents) of a high-quality, active base. LDA solutions can degrade over time. It is best practice to use freshly prepared LDA or to titrate the solution before use to determine its exact molarity.
-
Table 1: Comparison of Common Bases for Cyclohexanone Alkylation
| Base | pKa of Conjugate Acid | Typical Conditions | Pros | Cons |
| Sodium Ethoxide (NaOEt) | ~16 | EtOH, Room Temp. | Inexpensive, easy to handle | Leads to equilibrium, low enolate concentration, promotes self-condensation and polyalkylation.[1][2] Forms thermodynamic enolate.[2] |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, Room Temp. | Strong base, affordable | Heterogeneous reaction, can be slow and difficult to control. |
| Lithium Diisopropylamide (LDA) | ~36 | THF, -78 °C | Forms enolate rapidly and quantitatively (irreversibly). [1][6] | Air and moisture sensitive; requires anhydrous conditions and low temperatures.[8] |
Q2: My reaction is messy. I see my desired product, but also higher molecular weight impurities and isomers. Why?
This indicates that while enolate is being formed, it's participating in undesired side reactions. This is common when using weaker bases but can also occur under poorly controlled conditions with strong bases.
Potential Causes & Solutions:
-
Self-Condensation (Aldol Reaction):
-
Causality: As discussed in Q1, this occurs when unreacted ketone is present with the enolate.[5] The enolate of one molecule attacks the carbonyl of another, leading to a β-hydroxyketone, which can then dehydrate.[3][4]
-
Solution: Use LDA at -78 °C to ensure all cyclohexanone is converted to the enolate before adding the alkylating agent.[7][9] This temporal separation of steps prevents the enolate from ever "seeing" unreacted ketone.
-
-
Polyalkylation:
-
Causality: The mono-alkylated ketone product also has α-protons and can be deprotonated to form a new enolate, which can then be alkylated a second time. This happens if the initial enolate is not formed quantitatively, leaving residual base that can react with the product.[8]
-
Solution: Again, quantitative enolate formation with LDA is key.[8] Also, avoid using a large excess of the alkylating agent; use 1.0 to 1.1 equivalents.[8]
-
-
O-alkylation vs. C-alkylation:
-
Causality: The enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen. Reaction at carbon (C-alkylation) gives the desired product, while reaction at oxygen (O-alkylation) gives a vinyl ether byproduct. The outcome is influenced by the solvent, the metal counter-ion, and the nature of the alkylating agent.[8][10]
-
Solution: To favor the desired C-alkylation:
-
Use a less polar, weakly coordinating solvent like Tetrahydrofuran (THF).[10] Highly polar aprotic solvents like DMSO or HMPA can solvate the lithium cation, creating a "freer" or more "naked" enolate where the negative charge is more localized on the oxygen, favoring O-alkylation.[8][10]
-
Use a "soft" alkylating agent like an alkyl iodide or bromide. "Hard" electrophiles like alkyl sulfates are more prone to react at the "hard" oxygen atom.[8]
-
-
Diagram 1: Key Reaction Pathways in Cyclohexanone Alkylation This diagram illustrates the desired C-alkylation pathway and the major competing side reactions that can lead to low conversion and impurities.
Caption: Desired vs. undesired reaction pathways.
Q3: I'm using LDA and THF at -78 °C, but my conversion is still poor. What else could be wrong?
If you've optimized the core chemistry (base, temperature), it's time to look at reagent quality and experimental technique.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Wet Solvent/Reagents: Water will protonate the enolate, quenching the reaction. It will also react with LDA. Ensure all solvents (especially THF) are rigorously dried and that the cyclohexanone is anhydrous.[8]
-
Impure Cyclohexanone: Commercial cyclohexanone can contain acidic or basic impurities that interfere with the reaction.[11][12] Distillation of cyclohexanone before use is recommended for sensitive applications.[11]
-
Inactive Alkylating Agent: Ensure your alkylating agent is of high purity and has not degraded. The reactivity order is generally I > Br > Cl. Primary alkyl halides are best; secondary halides are sluggish and tertiary halides will likely undergo elimination.[2][13]
-
-
Incorrect Experimental Technique:
-
Order of Addition: Always add the ketone solution slowly to the LDA solution at -78 °C. This ensures the ketone molecule immediately encounters a large excess of base, promoting rapid deprotonation and minimizing side reactions. Never add the LDA to the ketone.
-
Insufficient Reaction Time: While enolate formation with LDA is fast, the subsequent alkylation step may be slower, especially with less reactive alkyl halides. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.[8]
-
Temperature Creep: Ensure your cooling bath remains at -78 °C throughout the enolate formation and alkylation steps. A rising temperature can promote side reactions.[8]
-
Diagram 2: Troubleshooting Workflow for Low Conversion Follow this logical flow to diagnose and resolve issues with your alkylation reaction.
Sources
- 1. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 4. brainly.com [brainly.com]
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- 13. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Identifying and removing impurities from 4,4-Dipropylcyclohexan-1-one
Welcome to the technical support center for 4,4-Dipropylcyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and removing impurities from this compound. The information herein is grounded in established analytical and purification principles to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: The purity of commercially available this compound can vary between suppliers. However, it is typically offered at purities of 95% or higher. For applications requiring very high purity, such as in pharmaceutical synthesis, further purification may be necessary. Always refer to the supplier's certificate of analysis for lot-specific purity information.
Q2: What are the most common impurities I should expect to find in this compound?
A2: The most common impurities often originate from the synthesis process, which typically involves the dialkylation of cyclohexanone.[1] Potential impurities include:
-
Monopropylated cyclohexanone: Incomplete alkylation can lead to the presence of 4-propylcyclohexan-1-one.
-
Unreacted cyclohexanone: Residual starting material may be present.
-
Solvent residues: Depending on the synthetic and purification methods used, residual solvents may be present.
-
Byproducts from side reactions: Aldol condensation products or other side-reaction products can also be present.[1]
Q3: How should I store this compound to maintain its purity?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] Like many ketones, it can be susceptible to oxidation over time, which may lead to the formation of impurities.[2] For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis and purification of this compound.
Guide 1: Identifying Impurities
Problem: My analytical results (GC-MS, HPLC, NMR) show unexpected peaks, suggesting the presence of impurities. How can I identify them?
Probable Causes:
-
Incomplete reaction during synthesis.
-
Side reactions leading to byproducts.
-
Contamination from solvents or reagents.
-
Degradation of the product during storage or workup.
Solution Workflow:
A combination of spectroscopic and chromatographic techniques is the most effective approach for unequivocal impurity identification.[4][5]
Step-by-Step Protocol for Impurity Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra.[4]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a non-polar or medium-polarity capillary column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure the elution of all components.
-
MS Analysis: The mass spectrometer will fragment the eluting compounds, producing a unique fragmentation pattern for each. Compare the obtained mass spectra with a library (e.g., NIST) to identify the impurities.[6] The molecular ion peak will give the molecular weight of the compound.[1]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile impurities and can be used for both identification and quantification.[7][8]
-
Method: For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance UV detection.[7][8][9]
-
Column: A reverse-phase C18 column is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[8]
-
Detection: UV detection at 360 nm is suitable for the DNPH derivatives.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of impurities, especially when isolated.[5][10]
-
Reference Spectra: Compare the NMR spectra of your sample with a reference spectrum of pure this compound.
-
Impurity Signals: Signals that do not correspond to the main product can be attributed to impurities. Databases of NMR chemical shifts for common laboratory solvents and reagents can be very helpful in identifying contaminant signals.[11][12][13]
-
Data Summary Table for Analytical Techniques:
| Technique | Information Provided | Common Application for this compound |
| GC-MS | Separation of volatile compounds, molecular weight, and fragmentation patterns for structural clues. | Ideal for identifying unreacted starting materials, mono-alkylated byproducts, and other volatile impurities.[4][14][15] |
| HPLC | Separation of less volatile compounds, quantification. | Useful for non-volatile impurities or when derivatization is needed for detection.[7][8] |
| NMR | Detailed structural information, including connectivity of atoms. | Confirms the structure of the main product and helps in the structural elucidation of unknown impurities.[5][10] |
| IR | Presence of functional groups. | Can indicate the presence of hydroxyl impurities (from reduction) or carboxylic acids (from oxidation).[5] |
Visualization of Impurity Identification Workflow:
Caption: Decision workflow for identifying impurities.
Guide 2: Removing Impurities
Problem: My sample of this compound does not meet the purity requirements for my application. How can I purify it?
Probable Causes for Low Purity:
-
As identified in the previous guide, impurities from the synthesis are the most likely cause.
Solution Workflow:
The choice of purification method depends on the nature of the impurities and the desired scale of purification.
Step-by-Step Protocols for Purification:
-
Distillation: This is a suitable method for separating compounds with different boiling points. This compound has a relatively high boiling point (246.5°C at 760 mmHg), so vacuum distillation is recommended to prevent decomposition.[1][16]
-
When to Use: Effective for removing lower-boiling impurities (e.g., unreacted cyclohexanone, mono-propylated byproduct) and higher-boiling non-volatile impurities.[16][17]
-
Protocol:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect fractions based on their boiling points at the given pressure. The main product should distill at a constant temperature.
-
-
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[18]
-
When to Use: Excellent for removing impurities with different polarities, such as more polar byproducts or less polar impurities.[18][19] It can be effective when distillation is not practical.[20]
-
Protocol:
-
Stationary Phase: Silica gel is a common choice for ketones.[21]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute the compounds.[22] For example, a gradient of 0% to 10% ethyl acetate in hexanes.
-
Procedure:
-
Pack a column with silica gel slurry.
-
Load the crude product onto the top of the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
-
Recrystallization: This method is used for purifying solids, but can be adapted for oily compounds if a suitable solid derivative can be formed. Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, derivatization to a solid, followed by recrystallization and then regeneration of the ketone is a possibility, though often more complex than distillation or chromatography.
Visualization of Purification Method Selection:
Caption: Logic for selecting a purification method.
References
- Bloch, H. S. (1953). Purification of ketones by distillation (U.S. Patent No. 2,647,861). U.S. Patent and Trademark Office.
-
Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56952. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
- Lee, E. D. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry (U.S. Patent No. 6,294,379). U.S. Patent and Trademark Office.
-
emmy. (2011, November 19). Column Chromatography ketone/silica. Physics Forums. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
Shine, T. D., & Glagovich, N. M. (2005). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Journal of Chemical Education, 82(9), 1382. Retrieved from [Link]
-
Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
The Student Room. (2012, April 18). Distillation of ketones. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
- Ziegler, K., & Luttringhaus, A. (1934). Process for the preparation of cyclohexanone oxime from cyclohexane (German Patent No. DE958840C). German Patent and Trade Mark Office.
-
Quora. (2020, August 16). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
- Asahi Kasei Kogyo Kabushiki Kaisha. (1974). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol (U.S. Patent No. 3,933,916). U.S. Patent and Trademark Office.
-
Bhattacharyya, S., et al. (2020). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-dicyclohexano-18-crown-6. RSC Advances, 10(34), 20138-20146. Retrieved from [Link]
-
2M Holdings. (n.d.). Safety Data Sheet Cyclohexanone LRG. Retrieved from [Link]
-
de Carvalho, P., & Still, I. W. J. (2007). Microbial Baeyer–Villiger oxidation of 4,4-disubstituted cyclohexan- and cyclohexenones by recombinant whole-cells expressing monooxygenases of bacterial origin. Tetrahedron, 63(4), 859-866. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 144(1), 319-328. Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (n.d.). PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
- Badische Anilin- & Soda-Fabrik Aktiengesellschaft. (1976). Purification of cyclohexanone (U.S. Patent No. 3,933,916). U.S. Patent and Trademark Office.
- Shono, T., & Matsumura, Y. (1981). Cyclohexanone derivatives and preparation thereof (European Patent No. EP0041656A2). European Patent Office.
- Giesen, J., Deiters, W., & Kahr, K. (1960). Process for separation of cyclohexanol and cyclohexanone from reaction mixture obtained by oxidation of cyclohexane (U.S. Patent No. 2,927,944). U.S. Patent and Trademark Office.
-
Chemiolis. (2022, April 17). Alkylation of Cyclohexanone [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
-
Impactfactor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (2024, March 11). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. samchemprasandha.com [samchemprasandha.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. ijrap.net [ijrap.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. epa.gov [epa.gov]
- 10. sci-hub.box [sci-hub.box]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. impactfactor.org [impactfactor.org]
- 15. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 18. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 19. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. quora.com [quora.com]
- 21. physicsforums.com [physicsforums.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4,4-Dipropylcyclohexan-1-one
Welcome to the technical support center for the synthesis of 4,4-Dipropylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this valuable chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of your target molecule.
Introduction
This compound is a key building block in various synthetic pathways, valued for its specific steric and electronic properties.[1] The symmetrical disubstitution at the C4 position makes it a useful precursor for more complex molecules in medicinal chemistry and materials science.[1] However, scaling up its synthesis can present challenges, including controlling dialkylation, minimizing side products, and ensuring reproducible yields. This guide will walk you through a robust synthetic strategy, address common pitfalls, and provide solutions to overcome them.
Synthetic Workflow Overview
The most common and direct approach to synthesizing this compound is through the sequential alkylation of cyclohexanone. This process involves the formation of an enolate followed by two successive additions of a propyl electrophile. An alternative, though less direct, route involves the hydrogenation of 4,4-dipropylcyclohex-2-enone.[2] This guide will focus on the direct dialkylation method due to its atom economy and straightforward nature.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the enolate formation?
A1: The choice of base is critical for controlling the regioselectivity and extent of alkylation. For the initial monoalkylation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is recommended to form the kinetic enolate, favoring alkylation at the less substituted α-carbon.[3] For the second alkylation, a stronger base such as Sodium Hydride (NaH) may be necessary to deprotonate the more hindered α-position of 2-propylcyclohexanone.
Q2: I am observing significant amounts of O-alkylation. How can I minimize this?
A2: O-alkylation is a common side reaction in the alkylation of enolates. To favor C-alkylation, it is advisable to use a less polar, aprotic solvent like Tetrahydrofuran (THF) or diethyl ether. Additionally, using a counter-ion that associates more strongly with the oxygen of the enolate, such as lithium, can help to sterically hinder O-alkylation.
Q3: How can I avoid polyalkylation and obtain the desired 4,4-disubstituted product selectively?
A3: Polyalkylation can be a significant issue.[4] To achieve selective dialkylation at the C4 position, a stepwise approach is often most effective. First, synthesize and isolate the mono-alkylated product, 2-propylcyclohexanone. Then, subject this intermediate to a second alkylation step. This provides greater control over the reaction compared to a one-pot dialkylation. Using a stoichiometric amount of the alkylating agent in each step is also crucial.
Q4: What are the key physical properties of this compound for purification and characterization?
A4: this compound has a molecular weight of 182.30 g/mol .[1] Its calculated boiling point is approximately 246.5°C at 760 mmHg, and it has a density of around 0.87 g/cm³.[1] These properties are important for planning purification by distillation and for assessing purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Reaction quenched by moisture. | 1. Ensure the use of a sufficiently strong and fresh base. Check the pKa of the ketone and choose an appropriate base. 2. Verify the purity and reactivity of the propyl halide. 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (polyalkylation) | 1. Use of an excess of the alkylating agent. 2. Reaction conditions favoring multiple alkylations. | 1. Use a stoichiometric amount of the alkylating agent. 2. Employ a stepwise alkylation approach as described in the FAQs. Consider using a protecting group strategy if direct dialkylation remains problematic.[5] |
| Presence of starting material (cyclohexanone or 2-propylcyclohexanone) | 1. Insufficient amount of base. 2. Reaction time is too short. | 1. Use a slight excess of the base to ensure complete deprotonation. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of aldol condensation products | 1. Use of a protic solvent or a weaker base that allows for equilibrium between the ketone and the enolate. | 1. Use a strong, non-nucleophilic base in an aprotic solvent to rapidly and irreversibly form the enolate.[6] |
| Difficulty in purifying the final product | 1. Close boiling points of the product and byproducts. 2. Presence of unreacted starting materials. | 1. Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. 2. Ensure the reaction goes to completion to minimize the presence of starting materials in the crude product. |
Experimental Protocols
Step 1: Synthesis of 2-Propylcyclohexanone
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF (100 mL).
-
Enolate Formation: The flask is cooled to -78 °C (dry ice/acetone bath). Diisopropylamine (1.1 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 eq). The solution is stirred for 30 minutes at this temperature. Cyclohexanone (1.0 eq) is then added dropwise, and the mixture is stirred for another hour to ensure complete enolate formation.
-
Alkylation: 1-Bromopropane (1.05 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-propylcyclohexanone.
Step 2: Synthesis of this compound
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with a dispersion of sodium hydride (1.2 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Enolate Formation: The suspension is cooled to 0 °C, and 2-propylcyclohexanone (1.0 eq) is added dropwise. The mixture is then heated to reflux for 2 hours to ensure complete deprotonation.
-
Alkylation: The reaction is cooled to room temperature, and 1-bromopropane (1.1 eq) is added dropwise. The mixture is then refluxed for 12-18 hours, monitoring the reaction progress by TLC or GC.
-
Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Key Reaction Parameters Summary
| Parameter | Condition | Rationale |
| Base (Monoalkylation) | LDA | Strong, non-nucleophilic base that favors the formation of the kinetic enolate.[3] |
| Base (Dialkylation) | NaH | Stronger base required to deprotonate the more substituted α-carbon. |
| Solvent | Anhydrous THF | Aprotic solvent that is suitable for enolate chemistry and minimizes O-alkylation. |
| Temperature (Monoalkylation) | -78 °C | Favors the formation of the kinetic enolate and minimizes side reactions. |
| Temperature (Dialkylation) | Reflux | Higher temperature is needed to overcome the activation energy for the second alkylation. |
| Alkylating Agent | 1-Bromopropane | Good electrophile with a suitable leaving group for SN2 reaction with the enolate. |
Conclusion
The successful synthesis of this compound on a larger scale hinges on the careful control of reaction conditions to manage selectivity and minimize side reactions. A stepwise alkylation approach, coupled with the appropriate choice of base and solvent, provides a robust pathway to the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this synthesis. For further in-depth understanding of the underlying principles, the provided references are highly recommended.
References
- Kawase, Y. (n.d.). Reactions of Active Methylene Compounds. I. Alkylation of Cyclohexanone via Ethyl 2-Ketocyclohexylglyoxalate.
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PrepChem. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. Retrieved from [Link]
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Van der Pijl, R. J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(13), 4636-4645. [Link]
- CMV. (2024, September 20). Stereochemistry for the alkylation of enamines of cyclohexanone [Video]. YouTube.
- ResearchGate. (n.d.). Di‐coupling alkylation of cyclohexanone (8 k) with different alcohols (9)a.
- ResearchGate. (n.d.). Asymmetric allylic alkylation of cyclohexanone via Pd‐enamine dual catalysis.
- ResearchGate. (2025, August 9). Spirans XXII. Synthesis of 4,4‐dialkyl‐4‐germacyclohexanone and 8,8‐dialkyl‐8‐germaazaspiro [4.5] decanes.
- ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1.
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Van der Pijl, R. J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. [Link]
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Cooper, E., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(6), 1325-1330. [Link]
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Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
- Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube.
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National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
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Química Organica.org. (n.d.). Enols and enolates - Problem 15. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Ketone α-alkylation at the more-hindered site.
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PubMed Central. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dipropylcyclohexane. Retrieved from [Link]
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Chemsrc. (2025, October 8). 1,4-dipropylcyclohexane. Retrieved from [Link]
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Technical Support Center: Mastering Temperature Control in Exothermic Grignard Additions to Cyclohexanones
Welcome to the technical support center dedicated to providing in-depth guidance on managing reaction temperature during exothermic Grignard additions to cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the safety, efficiency, and reproducibility of their synthetic procedures. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format.
The Critical Role of Temperature in Grignard Reactions
The addition of a Grignard reagent to a carbonyl compound, such as cyclohexanone, is a powerful C-C bond-forming reaction. However, its highly exothermic nature presents a significant challenge.[1][2][3] Improper temperature control can lead to a cascade of undesirable outcomes, including dangerous runaway reactions, diminished yields, and the formation of impurities through side reactions like enolization and reduction.[4][5] This guide provides a systematic approach to mastering the thermal aspects of this fundamental transformation.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during your experiments, offering immediate, actionable solutions.
Question: My reaction is overheating and becoming too vigorous. What are the immediate steps to bring it under control?
Answer: An uncontrolled exotherm is a serious safety concern.[6] Immediate action is required:
-
Halt Reagent Addition: Immediately stop the addition of the Grignard reagent.
-
Enhance Cooling: If not already in place, immerse the reaction flask in a pre-prepared ice-water bath or a dry ice/acetone bath for more aggressive cooling.[7][8][9] Ensure the cooling bath is of sufficient volume to absorb the heat without a significant rise in its own temperature.
-
Increase Stirring Rate: Vigorous stirring promotes efficient heat transfer from the reaction mixture to the flask walls and into the cooling bath.
-
Add Cold, Anhydrous Solvent: If the reaction remains difficult to control, the addition of pre-chilled, anhydrous solvent (the same as the reaction solvent) can help to dilute the reactants and absorb heat.
Once the temperature is stabilized, you can cautiously resume the addition of the Grignard reagent at a significantly reduced rate.
Question: I'm observing a low yield of my desired tertiary alcohol, and my starting cyclohexanone is being recovered. What is the likely cause?
Answer: The recovery of starting material alongside a low yield of the desired product often points to competing side reactions, which are highly temperature-dependent. The two primary culprits are enolization and reduction.[4][5]
-
Enolization: At elevated temperatures, the Grignard reagent can act as a base, abstracting an alpha-proton from the cyclohexanone to form a magnesium enolate.[4][5] This enolate is then protonated during the aqueous workup, regenerating the starting ketone.[4]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism, especially at higher temperatures.[4]
To mitigate these issues, maintain a low reaction temperature, typically between 0 °C and -20 °C, throughout the Grignard reagent addition.[10] For particularly sensitive substrates, temperatures as low as -78 °C may be necessary.[11][12]
Question: My reaction mixture has turned dark brown or black. Is this normal, and what does it indicate?
Answer: While a grayish or brownish appearance is typical for a Grignard reagent solution, a very dark or black color can be indicative of decomposition or significant side reactions, often due to localized overheating.[6] This can lead to the formation of finely divided magnesium or Wurtz coupling byproducts.[3][6] To prevent this, ensure a slow and steady addition of the Grignard reagent to maintain adequate temperature control.[6]
Question: The reaction fails to initiate, and then suddenly starts and becomes difficult to control. How can I achieve a smoother initiation?
Answer: This is a classic sign of an induction period, where the passivating magnesium oxide layer on the magnesium turnings prevents the reaction from starting.[13] Once a small amount of reactive magnesium surface is exposed, the reaction can initiate with a burst of heat. To avoid this hazardous situation:
-
Activate the Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface before adding the bulk of your alkyl halide.[8][11] The disappearance of the iodine color is a good indicator of activation.
-
Gentle Warming: Gentle warming with a heat gun can help to initiate the reaction.[6] However, be prepared to cool the flask immediately once the exotherm begins.[6]
-
Controlled Initial Addition: Add a small portion (about 10%) of the halide solution first and wait for signs of reaction (gentle bubbling, cloudiness, warming) before commencing the dropwise addition of the remainder.[6][8]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for temperature management in Grignard additions to cyclohexanones.
What is the optimal temperature range for adding a Grignard reagent to cyclohexanone?
While the ideal temperature can vary depending on the specific Grignard reagent and substrate, a general guideline is to maintain the reaction temperature between 0 °C and -20 °C.[10] For highly reactive Grignard reagents or sensitive cyclohexanone derivatives, lower temperatures, such as -78 °C, are often employed to minimize side reactions.[11][12]
How does the rate of Grignard reagent addition affect the reaction temperature?
The rate of addition is a critical parameter for controlling the reaction exotherm.[11] A slow, dropwise addition of the Grignard reagent allows the cooling system to dissipate the generated heat effectively, maintaining a stable internal temperature.[11] Conversely, a rapid addition can overwhelm the cooling capacity, leading to a dangerous temperature spike. The use of a syringe pump is highly recommended for precise control over the addition rate.
What is the role of the solvent in managing the reaction exotherm?
Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reactions as they stabilize the Grignard reagent.[6][14] THF is often preferred due to its higher boiling point, which can help to moderate the reaction temperature.[6] The solvent also acts as a heat sink, absorbing the energy released during the reaction. Using a sufficient volume of solvent is crucial for effective heat dissipation.
How can I accurately monitor the internal temperature of my reaction?
It is crucial to monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath.[9] Insert a low-temperature thermometer or a thermocouple probe through a septum so that the tip is submerged in the reaction mixture, but not touching the sides of the flask. This provides a real-time, accurate reading of the reaction's thermal behavior.
What are the best practices for setting up an effective cooling bath?
-
Ice-Water Bath: For temperatures around 0 °C, a well-stirred mixture of ice and water is more effective at heat transfer than ice alone.[15]
-
Dry Ice/Acetone Bath: For temperatures around -78 °C, a slurry of dry ice in acetone is a common choice. Always add the dry ice slowly to the acetone to avoid vigorous bubbling.
-
Cryocoolers: For precise and automated temperature control, an immersion cooler (cryocooler) can be used.[9]
-
Stirring: Ensure the cooling bath is well-stirred to maintain a uniform temperature.
Experimental Protocols
Protocol 1: Controlled Addition of Grignard Reagent to Cyclohexanone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer or thermocouple to monitor the internal temperature, and a dropping funnel or syringe pump for the addition of the Grignard reagent.
-
Initial Cooling: In the flask, dissolve the cyclohexanone in anhydrous THF. Cool the solution to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Grignard Reagent Addition: Begin the slow, dropwise addition of the Grignard reagent solution from the dropping funnel or syringe pump.
-
Temperature Monitoring: Continuously monitor the internal temperature. Adjust the addition rate to maintain the temperature within the desired range (e.g., 0-5 °C). If the temperature rises above this, pause the addition until it returns to the set point.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the same temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Quenching: While maintaining the low temperature, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8][11]
Data Presentation
Table 1: Recommended Temperature Ranges for Grignard Additions to Cyclohexanones
| Grignard Reagent Type | Recommended Temperature Range (°C) | Primary Concerns at Higher Temperatures |
| Primary Alkyl (e.g., n-Butyl) | 0 to -10 | Enolization, Reduction |
| Secondary Alkyl (e.g., Isopropyl) | -10 to -30 | Increased propensity for reduction |
| Aryl (e.g., Phenyl) | 0 to 10 | Wurtz coupling, biphenyl formation |
| Vinylic/Allylic | -30 to -78 | Rapid reaction, potential for side reactions |
Visualizations
Caption: Workflow for managing heat in Grignard additions.
Caption: Troubleshooting flowchart for temperature issues.
References
-
Kryk, H., et al. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 20 GRIGNARD SYNTHESIS OF A DEUTERATED COMPOUND. Retrieved from [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Process control and real-time monitoring of Grignard reactions. Retrieved from [Link]
- Jensen, K. F., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
-
Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Retrieved from [Link]
- Waldvogel, S. R., et al. (2011). Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports. Beilstein Journal of Organic Chemistry.
-
Jaramillo, D. (2023). Video Tutorial of a Grignard Reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ARC-derived thermal decomposition curve for Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Macro. Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry. (n.d.). Retrieved from [Link]
- Carreira, E. M., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
-
ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Retrieved from [Link]
-
University of California, Davis. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry.
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Quora. (n.d.). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Reddit. (n.d.). Troubleshooting my grignard reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]
-
Reddit. (n.d.). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. Retrieved from [Link]
-
Reddit. (n.d.). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Retrieved from [Link]
-
YouTube. (n.d.). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions of Grignard Reagents. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dipropylcyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4-dipropylcyclohexan-1-one. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering insights into the structural nuances revealed by NMR spectroscopy. The interpretation is grounded in fundamental principles and supported by comparative data from similar chemical entities.
Introduction
This compound (CAS 123018-62-2) is a ketone featuring a cyclohexanone ring symmetrically substituted at the 4-position with two propyl groups.[1] Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol .[1][2] Understanding its three-dimensional structure is crucial for its application in synthetic organic chemistry. NMR spectroscopy is an unparalleled tool for elucidating such detailed structural information in solution.
Molecular Structure and Symmetry
The symmetry of this compound significantly influences its NMR spectra. The molecule possesses a plane of symmetry passing through the carbonyl group and the C4 carbon. This symmetry renders certain protons and carbons chemically equivalent, simplifying the expected spectra.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for the protons in this compound are detailed below.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 (α to C=O) | 2.0 - 2.5 | Triplet | 4H |
| H3, H5 (β to C=O) | ~1.7 | Triplet | 4H |
| H7, H7' (α-CH₂ of propyl) | Multiplet | 4H | |
| H8, H8' (β-CH₂ of propyl) | Multiplet | 4H | |
| H9, H9' (γ-CH₃ of propyl) | < 1.0 | Triplet | 6H |
These are predicted values; actual experimental values may vary.
Analysis of Key Resonances:
-
Protons Alpha to the Carbonyl (H2, H6): The protons on the carbons adjacent to the carbonyl group (C2 and C6) are deshielded due to the electron-withdrawing nature of the carbonyl. They are expected to resonate in the downfield region, typically between δ 2.0-2.5 ppm.[1] The signal should appear as a triplet due to coupling with the adjacent methylene protons (H3 and H5).
-
Protons Beta to the Carbonyl (H3, H5): These protons are situated further from the carbonyl group and are therefore more shielded, appearing upfield relative to the alpha protons. Their signal is also expected to be a triplet due to coupling with the H2 and H6 protons.
-
Propyl Group Protons (H7, H8, H9): The two propyl groups are chemically equivalent due to the molecule's symmetry.
-
The terminal methyl protons (H9, H9') are the most shielded and will appear at the highest field, typically below δ 1.0 ppm, as a triplet due to coupling with the adjacent methylene protons (H8, H8').[1]
-
The methylene protons of the propyl chains (H7, H7' and H8, H8') will exhibit more complex splitting patterns (multiplets) due to coupling with protons on adjacent carbons.[1]
-
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, a reduced number of signals is expected.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C=O) | > 200 |
| C2, C6 (α to C=O) | 40 - 50 |
| C3, C5 (β to C=O) | 25 - 35 |
| C4 (Quaternary) | 35 - 45 |
| C7, C7' (α-CH₂ of propyl) | ~40 |
| C8, C8' (β-CH₂ of propyl) | ~17 |
| C9, C9' (γ-CH₃ of propyl) | ~14 |
These are predicted values; actual experimental values may vary.
Analysis of Key Resonances:
-
Carbonyl Carbon (C1): The carbonyl carbon is significantly deshielded and will appear at the lowest field, typically above 200 ppm.[3]
-
Cyclohexane Ring Carbons (C2-C6):
-
The alpha carbons (C2, C6) will be deshielded by the adjacent carbonyl group.
-
The beta carbons (C3, C5) will be more shielded.
-
The quaternary carbon (C4) , bonded to the two propyl groups, will have a distinct chemical shift.
-
-
Propyl Group Carbons (C7, C8, C9): The three carbons of the propyl chain will give rise to three distinct signals. The chemical shifts will decrease as the distance from the cyclohexanone ring increases.
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra, the following experimental protocol is recommended.
1. Sample Preparation: a. Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). c. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Acquire the spectrum at room temperature. c. Typical parameters:
- Spectral Width: 15 ppm
- Number of Scans: 8-16
- Relaxation Delay: 2-5 seconds
3. ¹³C NMR Acquisition: a. Use the same instrument as for ¹H NMR. b. Employ proton decoupling to simplify the spectrum. c. Typical parameters:
- Spectral Width: 220 ppm
- Number of Scans: 200 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
4. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals in the ¹H NMR spectrum.
Comparative Analysis
The interpretation of the spectra of this compound is strengthened by comparing it to related structures.
-
Cyclohexanone: The parent cyclohexanone shows signals for the alpha protons around δ 2.3 ppm and the beta and gamma protons around δ 1.7-1.9 ppm.[4] This provides a baseline for the chemical shifts of the ring protons in the title compound.
-
Propylcyclohexane: In propylcyclohexane, the terminal methyl group of the propyl chain resonates at a high field.[5] This supports the assignment of the upfield triplet in the ¹H NMR of this compound to the methyl groups.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the workflow for interpreting the NMR spectra of this compound.
Caption: Workflow for NMR spectral interpretation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are consistent with its proposed symmetrical structure. The chemical shifts, multiplicities, and integrations of the signals in the ¹H spectrum, along with the number and chemical shifts of the signals in the ¹³C spectrum, provide a complete picture of the molecular architecture. This guide serves as a practical resource for researchers utilizing NMR spectroscopy for the structural elucidation of organic molecules.
References
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Dipropylcyclohexan-1-one
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the expected EI mass spectrometry fragmentation pattern of 4,4-Dipropylcyclohexan-1-one, comparing it with related structures to highlight key diagnostic pathways.
Introduction: The Logic of Ketone Fragmentation
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged radical ion, known as the molecular ion (M•⁺). This ion, being energetically unstable, undergoes a series of fragmentation reactions. For ketones, the fragmentation is not random; it is governed by the stability of the resulting fragments and follows well-established chemical principles. The most common and diagnostic pathways include alpha (α) cleavage and the McLafferty rearrangement, both of which are driven by the presence of the carbonyl group.[1][2]
This compound (C₁₂H₂₂O), with a molecular weight of 182.3 g/mol , presents an excellent case study.[3][4] Its structure, featuring a cyclic ketone core with gem-dialkyl substituents, allows for several competing and complementary fragmentation channels. Understanding these pathways is crucial for its unambiguous identification in complex mixtures.
Predicted Fragmentation Pathways of this compound
Upon ionization, the this compound molecular ion ([M]•⁺) is expected at a mass-to-charge ratio (m/z) of 182. This M•⁺ peak is the starting point for the fragmentation cascade.
The McLafferty Rearrangement: A Key Diagnostic Peak
The McLafferty rearrangement is a hallmark of carbonyl compounds possessing accessible gamma (γ) hydrogens.[5][6] This intramolecular hydrogen transfer from a γ-carbon to the carbonyl oxygen proceeds through a stable six-membered transition state, resulting in the elimination of a neutral alkene molecule.[7]
In this compound, the propyl groups provide readily available γ-hydrogens. The transfer of one such hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon bond of the propyl chain, leads to the expulsion of a neutral propene molecule (C₃H₆, 42 Da).
-
Mechanism: γ-hydrogen transfer from a propyl group followed by β-cleavage.
-
Result: Formation of a prominent radical cation at m/z 140 and a neutral propene molecule.
This peak at m/z 140 is highly diagnostic for the presence of a propyl (or larger) chain on the cyclohexanone ring, as it confirms the availability of γ-hydrogens.
Alpha (α) Cleavage: Ring Opening and Substituent Loss
Alpha cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[8][9] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion. In cyclic ketones, this often initiates a cascade of ring-fragmentation events.
A competing and straightforward fragmentation pathway is the simple loss of one of the propyl substituents from the C4 position. While not a direct α-cleavage relative to the carbonyl group, the cleavage of the C4-propyl bond is a common fragmentation for substituted cycloalkanes, driven by the formation of a stable secondary carbocation and a propyl radical.[10]
-
Mechanism: Homolytic cleavage of the C4-C(propyl) bond.
-
Result: Loss of a propyl radical (•C₃H₇, 43 Da), leading to a cation at m/z 139 .
Further fragmentation of the cyclohexanone ring itself, initiated by a traditional α-cleavage of the C1-C2 (or C1-C6) bond, is also expected. This pathway is characteristic of cyclohexanones and typically leads to a base peak at m/z 55 in the parent compound. For the dipropyl-substituted version, this pathway would lead to more complex fragments, but the initial loss of a propyl group is often more dominant.
The interplay between these pathways dictates the final appearance of the mass spectrum. The proposed major fragmentation pathways are visualized below.
Caption: Primary fragmentation pathways of this compound.
Performance Comparison: Structural Context is Key
To understand the significance of the predicted fragments, we compare the pattern of this compound with two relevant alternatives: unsubstituted cyclohexanone and 4-tert-butylcyclohexanone.
-
Cyclohexanone (C₆H₁₀O, MW=98.1 g/mol ): The fragmentation is dominated by α-cleavage of the ring, leading to a characteristic base peak at m/z 55 . Other significant peaks appear at m/z 42 and m/z 70. The absence of a long alkyl chain precludes a traditional McLafferty rearrangement.
-
4-tert-Butylcyclohexanone (C₁₀H₁₈O, MW=154.2 g/mol ): This is an excellent comparative molecule. The bulky tert-butyl group is located at the C4 position, but critically, it lacks γ-hydrogens . Therefore, the McLafferty rearrangement is impossible.[11][12] Its spectrum is dominated by the loss of the entire tert-butyl group (•C₄H₉, 57 Da) to form a very stable fragment at m/z 97 . The base peak is often the tert-butyl cation itself at m/z 57 .
This comparison underscores the diagnostic power of the m/z 140 peak for this compound. Its presence strongly indicates a propyl (or longer) chain, while its absence in the 4-tert-butyl analogue confirms the mechanism.
Table 1: Comparison of Key Mass Fragments
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Mechanism | Key Fragment 2 (m/z) | Mechanism |
| This compound | 182 | 140 | McLafferty Rearrangement | 139 | Loss of •C₃H₇ |
| Cyclohexanone | 98 | 55 (Base Peak) | Ring α-Cleavage Cascade | 70 | Loss of C₂H₄ |
| 4-tert-Butylcyclohexanone | 154 | 97 | Loss of •C₄H₉ | 57 (Base Peak) | tert-Butyl Cation |
Experimental Protocol
This section details a standard methodology for acquiring the EI mass spectrum of this compound. The use of Gas Chromatography (GC) as the inlet system ensures the introduction of a pure sample into the mass spectrometer.
Workflow: GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of a volatile ketone.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization source.
-
GC Conditions:
-
Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis: Process the resulting chromatogram and extract the mass spectrum from the peak corresponding to this compound. Identify the molecular ion and major fragment ions, comparing their m/z values and relative abundances to the predicted pattern.
This self-validating protocol ensures that the observed spectrum is from a pure compound, allowing for confident structural interpretation based on the fragmentation logic outlined in this guide.
Conclusion
The mass spectrum of this compound is predicted to be rich with structural information. The presence of a molecular ion at m/z 182, a significant fragment at m/z 140 resulting from a McLafferty rearrangement, and another major ion at m/z 139 from the loss of a propyl radical, collectively form a distinct fingerprint. By comparing this pattern to that of structurally similar ketones lacking the necessary features for these specific reactions, such as 4-tert-butylcyclohexanone, researchers can confidently identify and characterize this molecule.
References
-
Telangana State Board of Intermediate Education. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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NIST. (n.d.). 4-t-Butylcyclohexanone diethyl ketal. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Wikipedia. (2023). Alpha cleavage. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - McLafferty rearrangement. Retrieved from [Link]
-
All 'Bout Chemistry. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-tert-Butylcyclohexanone. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexanone. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
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Chem Help ASAP. (2025, July 10). Fragmentation Patterns: Alkanes, Cyclos, Alkenes, McLafferty, Retro Diels Alder [Video]. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Jeffares, M., & McMurry, T. B. H. (1976). First examples of α-cleavage during photolysis of cyclohexenones: photochemical rearrangement of 6-hydroxycyclohexenones. J. Chem. Soc., Chem. Commun., 793-794. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 7). Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4‐cyclohexanedicarboxylates [Request PDF]. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Taylor & Francis. (n.d.). Alpha cleavage – Knowledge and References. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]
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A Practical Guide to Structure Elucidation: Unambiguous Assignment of 4,4-Dipropylcyclohexan-1-one using 2D NMR Spectroscopy
In the landscape of organic chemistry and drug development, the precise determination of molecular structure is a cornerstone of innovation and safety. For researchers and scientists, the ability to confidently elucidate the structure of novel compounds is paramount. This guide provides an in-depth, practical walkthrough of how to leverage two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—to unambiguously determine the structure of 4,4-dipropylcyclohexan-1-one. We will move beyond a simple recitation of steps to explore the "why" behind experimental choices, ensuring a robust and self-validating analytical process.
The Challenge: Differentiating Isomeric Possibilities
The molecular formula of this compound presents a structural puzzle. While 1D ¹H and ¹³C NMR can provide initial information, such as the number and types of protons and carbons, it often falls short in definitively establishing the connectivity of the carbon skeleton, especially in the presence of isomers. For instance, distinguishing between this compound and its potential isomer, 3,5-dipropylcyclohexan-1-one, requires a more sophisticated approach. This is where the power of 2D NMR becomes indispensable.
Experimental Design & Rationale
A successful structure elucidation hinges on a well-designed experimental strategy. The choice of 2D NMR experiments and their parameters is not arbitrary but is guided by the specific structural questions we aim to answer.
Core 2D NMR Experiments for Connectivity
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is the workhorse for identifying proton-proton coupling networks. It reveals which protons are directly connected through two or three bonds (²JHH and ³JHH couplings). This is fundamental for piecing together fragments of the molecule, such as the propyl chains and the cyclohexanone ring.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the long-range view, detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is the key to connecting the molecular fragments identified by COSY and establishing the overall carbon skeleton.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These are essential for determining the chemical shifts of all proton and carbon signals, which will be the basis for analyzing the 2D spectra.
-
Careful shimming of the magnetic field is crucial to achieve high resolution and symmetrical peak shapes, which is vital for resolving closely spaced signals.
-
-
COSY Spectrum Acquisition:
-
Set up a standard gradient-selected COSY (gCOSY) experiment. The use of gradients helps to suppress unwanted artifacts and improve spectral quality.
-
Optimize the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution of the F1 axis. A sufficient number of increments (e.g., 256-512) should be chosen to resolve cross-peaks.
-
-
HMBC Spectrum Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
The crucial parameter in HMBC is the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz). This delay is a key determinant of which correlations are observed. A longer delay will favor the detection of smaller, long-range couplings.
-
The spectral width in the direct dimension (F2) should cover the entire proton chemical shift range, while the indirect dimension (F1) should cover the full carbon chemical shift range.
-
Data Interpretation: A Symbiotic Approach
The true power of this methodology lies in the synergistic interpretation of the COSY and HMBC data. We will now walk through a hypothetical, yet realistic, analysis of the 2D NMR spectra of this compound.
Hypothetical ¹H and ¹³C NMR Data
For the purpose of this guide, let's assume the following chemical shifts have been determined from the 1D spectra:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 211.0 (C=O) |
| C2/C6 | 2.30 (t) | 37.5 |
| C3/C5 | 1.65 (t) | 37.5 |
| C4 | - | 45.0 |
| C7/C7' | 1.30 (t) | 35.0 |
| C8/C8' | 1.20 (m) | 17.0 |
| C9/C9' | 0.90 (t) | 14.0 |
COSY Analysis: Mapping the Proton Networks
The COSY spectrum reveals the through-bond proton-proton connectivities.
-
A cross-peak between the triplet at 2.30 ppm (H2/H6) and the triplet at 1.65 ppm (H3/H5) confirms their adjacent relationship within the cyclohexanone ring.
-
Within the propyl chains, we would expect to see a correlation between the triplet at 1.30 ppm (H7/H7') and the multiplet at 1.20 ppm (H8/H8').
-
Furthermore, a cross-peak between the multiplet at 1.20 ppm (H8/H8') and the triplet at 0.90 ppm (H9/H9') completes the spin system of the propyl group.
Figure 2: Key HMBC correlations for this compound.
Comparative Analysis of 2D NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H-¹H COSY | Reveals proton-proton (²JHH, ³JHH) coupling networks. | Excellent for identifying spin systems and adjacent protons. | Does not provide information about connectivity across quaternary carbons or heteroatoms. |
| ¹H-¹³C HMBC | Shows long-range (²JCH, ³JCH) correlations between protons and carbons. | Crucial for connecting spin systems and establishing the carbon skeleton. | The absence of a correlation is not definitive proof of a lack of proximity. |
Conclusion: A Self-Validating Structural Assignment
By systematically analyzing the COSY and HMBC spectra, we have constructed a self-validating structural proof for this compound. The COSY data allowed for the clear identification of the cyclohexanone ring proton spin system and the two equivalent propyl chains. The HMBC data then served as the definitive bridge, connecting these fragments and, most importantly, confirming the attachment of both propyl groups to the C4 position through the observation of key correlations to the quaternary carbon. This integrated approach not only leads to an unambiguous structure elucidation but also embodies the principles of scientific rigor and trustworthiness that are essential in research and drug development.
References
-
gCOSY (gradient-selected Correlation Spectroscopy): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
HMBC (Heteronuclear Multiple Bond Correlation): Bax, A., & Summers, M. F. (1986). ¹H and ¹³C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D and 3D NMR Spectroscopy. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]
A Comparative Guide to the Reactivity of 4,4-Dipropyl vs. 4,4-Diethylcyclohexan-1-one
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of two closely related C4-disubstituted cyclohexanones: 4,4-dipropylcyclohexan-1-one and 4,4-diethylcyclohexan-1-one. While seemingly minor, the difference in the length of the alkyl chains at the C4 position—propyl versus ethyl—imparts distinct steric environments that influence the accessibility of the carbonyl group and the adjacent α-protons. This guide will delve into the theoretical underpinnings of their reactivity, propose robust experimental protocols for their direct comparison, and present anticipated data to inform synthetic strategy.
Theoretical Framework: The Dominance of Steric Hindrance in Cyclohexanone Reactivity
The reactivity of cyclohexanones in nucleophilic additions and α-functionalization is largely governed by the steric and electronic environment around the carbonyl group. In the case of 4,4-dialkylcyclohexanones, the primary differentiating factor is the steric bulk of the alkyl substituents. These groups, while not directly adjacent to the carbonyl, exert a significant influence on the conformational equilibrium of the ring and the accessibility of the reaction centers.
The chair conformation of the cyclohexanone ring places the C4 substituents in positions that can sterically hinder the approach of a nucleophile to the carbonyl carbon. The longer and more flexible propyl groups of this compound are expected to create a more sterically congested environment compared to the ethyl groups of 4,4-diethylcyclohexan-1-one. This increased steric hindrance is anticipated to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.
Furthermore, the steric bulk at the C4 position can also influence the thermodynamics and kinetics of enolate formation.[1][2][3][4][5] The formation of an enolate requires the abstraction of an α-proton by a base. The steric environment created by the C4 substituents can affect the approach of the base to these protons, potentially influencing the regioselectivity and rate of enolate formation.
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative reactivities of 4,4-dipropyl- and 4,4-diethylcyclohexan-1-one, a series of well-defined kinetic and competition experiments are proposed. These protocols are designed to be self-validating and provide clear, quantitative data.
Experiment 1: Comparative Reduction Kinetics with Sodium Borohydride
The reduction of a ketone to an alcohol is a classic probe of carbonyl reactivity. By monitoring the rate of reduction of each ketone under identical conditions, we can directly compare the accessibility of their carbonyl groups to a nucleophile (in this case, a hydride ion). The kinetics of sodium borohydride reduction of a wide range of alkyl-substituted cyclohexanones have been extensively studied, providing a strong basis for this comparison.[6][7]
Workflow for Comparative Reduction Kinetics
Caption: Workflow for determining the kinetics of ketone reduction.
Detailed Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of this compound and 4,4-diethylcyclohexan-1-one in anhydrous isopropanol. Prepare a 0.025 M solution of sodium borohydride in anhydrous isopropanol.
-
Reaction Setup: In a thermostated reaction vessel at 25.0 ± 0.1 °C, place a known volume of one of the ketone solutions.
-
Initiation and Monitoring: Initiate the reaction by adding a known volume of the sodium borohydride solution. At timed intervals, withdraw aliquots and quench the reaction by adding them to a solution of acetone (to consume excess NaBH₄).
-
Analysis: Analyze the concentration of the unreacted ketone in each quenched aliquot using gas chromatography (GC) with an internal standard.
-
Data Processing: Plot the natural logarithm of the ketone concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Comparison: Repeat the experiment for the other ketone under identical conditions and compare the obtained k_obs values.
Experiment 2: Grignard Addition Competition Experiment
A competition experiment provides a direct measure of the relative rates of reaction of two substrates with a given reagent. By reacting an equimolar mixture of the two ketones with a sub-stoichiometric amount of a Grignard reagent, the product ratio will reflect their relative reactivities.[8][9][10][11]
Workflow for Grignard Competition Experiment
Caption: Workflow for the Grignard addition competition experiment.
Detailed Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution containing equal molar amounts of this compound and 4,4-diethylcyclohexan-1-one in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C and slowly add 0.5 equivalents of a standardized solution of methylmagnesium bromide (MeMgBr) in diethyl ether.
-
Workup: After the addition is complete, stir the reaction for 30 minutes at 0 °C, then quench by the slow addition of saturated aqueous ammonium chloride.
-
Analysis: Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the ratio of the two resulting tertiary alcohols and the remaining unreacted ketones by GC-MS. The product ratio will be a direct measure of the relative reactivity of the two ketones.
Anticipated Results and Discussion
Based on the principles of steric hindrance, it is anticipated that 4,4-diethylcyclohexan-1-one will exhibit greater reactivity towards nucleophilic attack than this compound.
Table 1: Anticipated Kinetic Data for Sodium Borohydride Reduction
| Compound | Anticipated Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹) | Relative Rate |
| 4,4-Diethylcyclohexan-1-one | kdiethyl | > 1 |
| This compound | kdipropyl | 1 |
The expected trend is kdiethyl > kdipropyl. The longer propyl chains are expected to shield the carbonyl group more effectively, leading to a slower rate of hydride attack.
Table 2: Anticipated Product Ratios for Grignard Competition Experiment
| Product | Anticipated Molar Ratio |
| 1-Methyl-4,4-diethylcyclohexan-1-ol | > 1 |
| 1-Methyl-4,4-dipropylcyclohexan-1-ol | 1 |
The product ratio is expected to favor the alcohol derived from 4,4-diethylcyclohexan-1-one, as the less sterically hindered carbonyl group will react more rapidly with the Grignard reagent.
Conclusion
The comparative reactivity of 4,4-dipropyl- and 4,4-diethylcyclohexan-1-one is a clear illustration of the profound impact of steric effects on chemical reactions. It is predicted that the ethyl-substituted ketone will be the more reactive of the two towards nucleophilic addition at the carbonyl carbon. The experimental protocols detailed in this guide provide a robust framework for quantifying this reactivity difference. For the synthetic chemist, this understanding is crucial for reaction design, enabling the selection of appropriate substrates and reaction conditions to achieve desired outcomes. The principles discussed here are broadly applicable to the study of other substituted cyclic ketones, providing a foundational understanding for the development of novel synthetic methodologies.
References
-
Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link]
-
Wuesthoff, M. T., & Rickborn, B. (1970). Kinetics, Stereochemistry, and Mechanism of the Sodium Borohydride Reduction of Alkyl-Substituted Cyclohexanones. Journal of the American Chemical Society, 92(23), 6894-6903. [Link]
-
PrepChem.com. Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. [Link]
-
Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]
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Wigfield, D. C. (1979). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Tetrahedron, 35(4), 449-462. [Link]
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Rodrigues, J. A. R., et al. (2018). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. New Journal of Chemistry, 42(1), 319-327. [Link]
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Sawada, H., et al. (1982). Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. Journal of Biochemistry, 92(1), 185-191. [Link]
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Sádaba, I., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Catalysts, 8(11), 545. [Link]
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Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
-
iSucceed Chemistry 12. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Pearson+. How do steric effects influence the formation of hydrates in compounds like cyclohexanone. [Link]
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Transtutors. At tempted Grignard reaction of Cyclohexanone with tert-butyl ma.... [Link]
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PubChem. This compound. [Link]
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ResearchGate. The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]
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ResearchGate. Kinetic resolution of β-keto esters (A,B). [Link]
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ChemSynthesis. 4,4-dimethyl-2-cyclohexen-1-one. [Link]
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ResearchGate. Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
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PubChem. 4,4-dimethylcyclohexane-1,2-dione;(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. [Link]
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ACS Publications. Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
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YouTube. Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]
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PubChem. Cyclohexanone, 4,4-dimethyl-. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. [Link]
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WordPress.com. Reactions of Grignard reagents. [Link]
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Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. [Link]
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ResearchGate. (PDF) Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. [Link]
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PrepChem.com. Synthesis of 4-formylcyclohexanone. [Link]
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A Comparative Guide to Palladium and Platinum Catalysts for Cyclohexenone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of α,β-unsaturated ketones is a cornerstone of modern organic synthesis, pivotal in the production of fine chemicals and pharmaceutical intermediates. Among these reactions, the hydrogenation of cyclohexenone to either cyclohexanone or cyclohexanol serves as a critical model system, offering insights into catalyst performance and selectivity. The choice between palladium (Pd) and platinum (Pt) catalysts is often a key determinant of the reaction's outcome. This guide provides an in-depth comparison of these two noble metal catalysts, supported by experimental data and mechanistic insights to inform your catalyst selection process.
At a Glance: Palladium vs. Platinum for Cyclohexenone Hydrogenation
| Feature | Palladium (Pd) Catalysts | Platinum (Pt) Catalysts |
| Primary Selectivity | High selectivity for C=C bond hydrogenation (forms cyclohexanone) | Can hydrogenate both C=C and C=O bonds (forms cyclohexanone and cyclohexanol) |
| Catalytic Activity | Generally higher for C=C bond hydrogenation | Highly active, but may lead to over-reduction |
| Typical Product | Cyclohexanone | Mixture of cyclohexanone and cyclohexanol, controllable by reaction conditions |
| Common Catalyst | Palladium on carbon (Pd/C) | Platinum on carbon (Pt/C), Platinum(IV) oxide (Adam's catalyst) |
| Mechanistic Bias | Strong preference for alkene adsorption and hydrogenation | Capable of activating both the alkene and carbonyl functionalities |
The Decisive Factor: Selectivity in Cyclohexenone Hydrogenation
The primary distinction between palladium and platinum catalysts in the context of cyclohexenone hydrogenation lies in their chemoselectivity. Palladium catalysts exhibit a strong preference for the hydrogenation of the carbon-carbon double bond, yielding cyclohexanone as the major product.[1][2] In contrast, platinum catalysts are capable of hydrogenating both the C=C and C=O bonds, which can lead to the formation of cyclohexanol, the fully saturated alcohol.[3][4] The selectivity of platinum catalysts can often be tuned by modifying reaction parameters such as temperature, pressure, and solvent.[5]
The preferential hydrogenation of the C=C bond by palladium is attributed to the electronic properties of the metal, which favor the chemisorption of the alkene moiety.[6] Platinum, on the other hand, can effectively activate both the alkene and the carbonyl group, leading to a mixture of products or complete reduction to the alcohol under more forcing conditions.
Mechanistic Pathways: A Tale of Two Metals
The hydrogenation of cyclohexenone on the surface of a heterogeneous catalyst follows a series of well-established steps:
-
Adsorption of Reactants: Both hydrogen and cyclohexenone are adsorbed onto the metal surface.
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.
-
Hydrogen Transfer: Stepwise transfer of hydrogen atoms to the adsorbed cyclohexenone occurs.
-
Desorption of Product: The hydrogenated product desorbs from the catalyst surface.
The divergence in the reaction pathways for palladium and platinum is primarily in the mode of cyclohexenone adsorption and the subsequent hydrogen transfer steps.
Palladium-Catalyzed Pathway
On a palladium surface, cyclohexenone preferentially adsorbs through its C=C bond. This orientation facilitates the sequential addition of two hydrogen atoms across the double bond, leading to the formation of cyclohexanone, which then desorbs. The activation of the C=O bond is significantly less favorable on palladium.[1]
Platinum-Catalyzed Pathway
Platinum surfaces can accommodate the adsorption of cyclohexenone through both the C=C and C=O bonds. This dual activation capability means that after the initial hydrogenation of the C=C bond to form cyclohexanone, the resulting saturated ketone can remain adsorbed and undergo further reduction of the carbonyl group to yield cyclohexanol.[4][5]
Experimental Protocols
General Safety Precautions for Hydrogenation
Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents.[7] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A fire extinguisher should be readily accessible.
Protocol 1: Selective Hydrogenation of Cyclohexenone to Cyclohexanone using Palladium on Carbon (Pd/C)
Materials:
-
10% Palladium on carbon (Pd/C)
-
Cyclohexenone
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® or a similar filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the flask and purge with an inert gas (N₂ or Ar) for several minutes.
-
Add ethanol as the solvent. Protic solvents often accelerate the rate of hydrogenation.[7]
-
Add cyclohexenone to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanone. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Hydrogenation of Cyclohexenone using Platinum(IV) Oxide (PtO₂, Adam's Catalyst)
Materials:
-
Platinum(IV) oxide (PtO₂)
-
Cyclohexenone
-
Ethanol (or acetic acid)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, place a magnetic stir bar and the substrate, cyclohexenone.
-
Add the solvent (ethanol or acetic acid).
-
Add PtO₂ (typically 1-5 mol% of the substrate).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process several times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).
-
Begin vigorous stirring. The black PtO₂ will be reduced in situ to finely divided platinum black, the active catalyst.
-
Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC).
-
Upon completion, vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through Celite® to remove the platinum black.
-
Concentrate the filtrate to obtain the product. The product mixture may contain both cyclohexanone and cyclohexanol, depending on the reaction time and conditions.
Concluding Remarks for the Practicing Scientist
The choice between palladium and platinum for cyclohexenone hydrogenation is dictated by the desired product. For the selective synthesis of cyclohexanone, palladium on carbon is the catalyst of choice due to its high selectivity for C=C bond reduction.[1] When the target is cyclohexanol, or if a mixture of the ketone and alcohol is acceptable, platinum catalysts are a viable option. The ability to tune the selectivity of platinum catalysts through careful control of reaction conditions offers a degree of flexibility. However, for straightforward and high-yielding conversion to the saturated ketone, palladium remains the superior catalyst.
It is also important to consider the influence of the catalyst support, as it can impact the activity and selectivity of the metal.[8][9][10] While carbon is a common and effective support, other materials such as alumina, silica, and zeolites can also be employed and may offer advantages in specific applications.[11]
Ultimately, the optimal catalyst and conditions should be determined empirically for each specific application, taking into account the desired product, reaction scale, and economic considerations.
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Chen, J., et al. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Communications, 51(68), 13341-13344. [Link]
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Alhanash, A. M., et al. (2021). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Advances, 11(52), 32961-32968. [Link]
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Polson, M. I. J., et al. (2018). Ecofriendly Palladium on Wool Nanocatalysts for Cyclohexene Hydrogenation. Nanomaterials, 8(12), 1053. [Link]
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Bartoli, M., et al. (2021). Catalytic Performances of Platinum Containing PLLA Macrocomplex in the Hydrogenation of α,β-Unsaturated Carbonyl Compounds. Molecules, 26(16), 4983. [Link]
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Miyamoto, K., et al. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 12(4), 384. [Link]
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Alhanash, A. M., et al. (2021). Platinum content as a determinant of hydrogenation efficiency: A study on cyclohexene, Cyclopentene, and Cyclooctadiene using Pt-TUD-1 catalysts. ResearchGate. [Link]
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A Comparative Guide to the Dialkylation of Cyclohexanone: The Superiority of Enolate Chemistry Over Friedel-Crafts Methodologies
Introduction: The Synthetic Value of Dialkylated Cyclohexanones
Substituted cyclohexanone frameworks are pivotal structural motifs in a vast array of natural products and pharmaceutical agents, including steroids, terpenes, and various small-molecule drugs. The ability to precisely install alkyl groups at the α-positions of the cyclohexanone ring is a foundational strategy in organic synthesis, allowing for the construction of complex molecular architectures and the fine-tuning of biological activity. Specifically, 2,6-dialkylated cyclohexanones serve as key intermediates in the synthesis of fragrances, such as β-damascone, and are building blocks for various fine chemicals.[1][2]
This guide provides an in-depth comparative analysis of two conceptually distinct approaches for achieving dialkylation of cyclohexanone: the well-established Grignard-reagent-inspired enolate alkylation pathway and the theoretically considered, yet practically unfeasible, Friedel-Crafts reaction. We will dissect the mechanistic underpinnings, present validated experimental protocols, and offer field-proven insights into why one method has become a cornerstone of synthetic chemistry while the other remains inapplicable for this specific transformation.
The Core Challenge: Achieving Selective α,α'-Dialkylation
The seemingly straightforward task of adding two alkyl groups to cyclohexanone is fraught with challenges that demand precise reaction control. The primary hurdles include:
-
Regioselectivity: In a mono-alkylated cyclohexanone, subsequent deprotonation can occur at either the substituted (C2) or unsubstituted (C6) α-carbon. Controlling the position of the second alkyl group is critical. For symmetrical dialkylation (e.g., 2,6-dimethylcyclohexanone), this requires a strategy that favors deprotonation at the less-substituted position.
-
Controlling the Nucleophile: The carbonyl carbon of cyclohexanone is electrophilic, while the α-carbons are acidic. A reagent may act as a nucleophile (attacking the carbonyl) or a base (deprotonating the α-carbon). The desired alkylation pathway requires selective deprotonation without competing nucleophilic addition.
-
Over-alkylation: Preventing the addition of more than two alkyl groups requires careful control of stoichiometry and reaction conditions.
The key to overcoming these challenges lies in the controlled generation of enolates, the nucleophilic intermediates that are the true workhorses of ketone alkylation.
Method A: The Grignard-Inspired Approach — Controlled Enolate Alkylation
While a Grignard reagent (R-MgX) itself is not ideal for α-alkylation due to its potent nucleophilicity, the principles of using strong, carbon-based bases have led to the definitive method for this transformation: enolate formation with a non-nucleophilic, sterically hindered base, followed by trapping with an electrophile.
Mechanism: The Two-Step Enolate Pathway
The direct reaction of a Grignard reagent with cyclohexanone primarily results in a 1,2-nucleophilic addition to the carbonyl carbon, yielding a tertiary alcohol upon workup.[3][4][5] This is an undesired pathway for α-alkylation. While Grignard reagents can act as bases and induce enolization, this process is often inefficient and competes with addition.[4]
The superior, modern approach involves a two-step sequence:
-
Irreversible Enolate Formation: A strong, sterically hindered, non-nucleophilic base is used to quantitatively deprotonate the α-carbon of cyclohexanone. Lithium diisopropylamide (LDA) is the archetypal base for this purpose.[6] Its bulkiness prevents it from acting as a nucleophile, and its strength (pKa of diisopropylamine is ~36) ensures rapid and irreversible deprotonation of the ketone (pKa ~18-20) to form the lithium enolate.
-
Alkylation (Sₙ2 Trapping): The resulting enolate is a potent carbon nucleophile that readily reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 fashion to form a new carbon-carbon bond at the α-position.
For dialkylation to the 2,6-positions, the process is performed sequentially under conditions that favor the formation of the kinetic enolate.
Regiocontrol: The Power of Kinetic vs. Thermodynamic Enolates
The ability to selectively form one regioisomeric enolate over another is a pillar of modern organic synthesis.[7]
-
Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) proton. This process is favored by using a strong, bulky base like LDA at very low temperatures (typically -78 °C) with short reaction times.[8] These conditions make the deprotonation rapid and irreversible, effectively "freezing" the first-formed, less-substituted enolate.[6]
-
Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrium conditions, using a weaker, smaller base (e.g., NaOEt) at higher temperatures for longer reaction times, allowing the enolates to equilibrate to the most stable form.[8][9]
For the synthesis of 2,6-dialkylcyclohexanone from cyclohexanone, the first alkylation creates 2-alkylcyclohexanone. The second alkylation must then occur at the C6 position. This is achieved by again using kinetic control (LDA, -78 °C) to deprotonate the less-hindered C6 proton, directing the second alkyl group to the desired position.[10]
Experimental Protocol: Synthesis of 2,6-Dimethylcyclohexanone via Kinetic Enolate Formation
Materials:
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexanone, anhydrous
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In situ): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
First Enolate Formation & Alkylation: Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate. Add methyl iodide (1.1 equivalents) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Second Enolate Formation & Alkylation: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a second batch of LDA (1.1 equivalents) as described in step 1. Transfer this second LDA solution via cannula into the reaction mixture containing the 2-methylcyclohexanone. Stir for 2 hours at -78 °C to form the kinetic enolate at the C6 position. Add a second portion of methyl iodide (1.1 equivalents) and stir as described in step 2.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[10] Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 2,6-dimethylcyclohexanone.[1][10]
Visualization of the Enolate Alkylation Workflow
Caption: Workflow for the sequential 2,6-dialkylation of cyclohexanone.
Method B: A Critical Evaluation of the Friedel-Crafts Reaction
The Friedel-Crafts reaction, discovered in 1877, is a foundational method for attaching substituents to aromatic rings.[11] It operates via electrophilic aromatic substitution and is broadly categorized into alkylation and acylation.[12][13]
Fundamental Inapplicability for Cyclohexanone Alkylation
A direct application of Friedel-Crafts conditions to cyclohexanone for α-alkylation is mechanistically impossible for several fundamental reasons:
-
Non-Aromatic Substrate: The core requirement of a Friedel-Crafts reaction is an electron-rich aromatic ring (like benzene) that can act as a nucleophile to attack a potent electrophile. Cyclohexanone is an aliphatic ketone and lacks the necessary aromatic π-system.[11][14]
-
Electrophile Generation: The reaction requires a strong Lewis acid (e.g., AlCl₃) to generate a carbocation electrophile from an alkyl halide.[12][13]
-
Lewis Acid Interaction: In the presence of cyclohexanone, the Lewis acid (AlCl₃) would preferentially coordinate strongly to the lone pairs of the carbonyl oxygen.[15] This deactivates the ketone and would not promote the desired C-C bond formation at the α-carbon. In Friedel-Crafts acylation, this complex formation is a key step, but it is irreversible and requires stoichiometric amounts of the Lewis acid.[16] It does not lead to α-alkylation.
Any attempt to force this reaction would likely lead to a complex mixture of polymerization and decomposition products, with no formation of the desired dialkylated ketone.
Visualization: Why Friedel-Crafts Fails for Cyclohexanone
Caption: Comparison of a valid Friedel-Crafts reaction vs. the invalid cyclohexanone pathway.
Head-to-Head Comparative Analysis
The choice between these methodologies is not one of preference but of chemical feasibility. The enolate-based strategy is the only viable and effective route.
| Performance Metric | Method A: Enolate Alkylation | Method B: Friedel-Crafts Alkylation | Analysis |
| Feasibility | Highly feasible and widely used. | Fundamentally infeasible. | The reaction is not applicable to non-aromatic, aliphatic ketones. |
| Yield | Good to excellent (typically 60-90% for dialkylation).[17] | 0% | No desired product is formed. |
| Regioselectivity | High control is achievable (Kinetic vs. Thermodynamic control).[6][8] | Not applicable. | The reaction does not proceed. |
| Reaction Conditions | Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C).[10] | Requires a strong Lewis acid catalyst. | Enolate chemistry demands rigorous technique but delivers results. |
| Key Reagents | Strong, non-nucleophilic base (e.g., LDA), alkyl halide. | Lewis acid (e.g., AlCl₃), alkyl halide. | The choice of base is critical for the success of Method A. |
| Safety & Handling | Requires handling of pyrophoric (n-BuLi) and moisture-sensitive reagents under an inert atmosphere.[1] | Lewis acids like AlCl₃ are corrosive and moisture-sensitive. | Both require appropriate safety protocols, but the hazards of Method A are associated with a productive reaction. |
Conclusion and Expert Recommendation
For researchers, scientists, and drug development professionals aiming to synthesize dialkylated cyclohexanones, the scientific verdict is unequivocal. The synthetic strategy proceeding through the sequential, kinetically controlled formation of lithium enolates followed by Sₙ2 trapping is the authoritative and field-proven method. It offers a robust and highly controllable platform for introducing alkyl substituents at the α-positions with high yield and predictable regioselectivity.
Conversely, the Friedel-Crafts reaction is fundamentally unsuitable for the alkylation of cyclohexanone. Its mechanism is intrinsically tied to the chemistry of aromatic systems and cannot be translated to aliphatic ketones. This guide serves not only as a comparison of two methods but as a case study in applying core chemical principles to devise effective synthetic strategies and to recognize those that are mechanistically flawed. For any practical synthesis of 2,6-dialkylcyclohexanone, the enolate pathway is the only scientifically sound and recommended approach.
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A Senior Application Scientist's Guide to Quantifying the Purity of 4,4-Dipropylcyclohexan-1-one using qNMR
Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, quality control, and reference standard characterization.
Abstract: This guide provides a comprehensive, in-depth protocol for the purity determination of 4,4-Dipropylcyclohexan-1-one using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, establishing a self-validating analytical system. We will compare the performance of qNMR against traditional chromatographic methods, supported by illustrative experimental data, to demonstrate its position as a primary analytical method for accurate and direct purity assessment.
The Rationale for qNMR: An Intrinsic Primary Method
In the landscape of analytical chemistry, few techniques offer the intrinsic quantitative power of NMR. Unlike chromatographic methods such as HPLC or GC, qNMR does not rely on compound-specific response factors.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This allows for the direct measurement of the molar ratio between an analyte and a certified internal standard of known purity, making qNMR a primary ratio method of measurement recognized by pharmacopeias and metrology institutes.[3][4][5]
For a molecule like this compound, a non-chromophoric ketone, qNMR presents a significant advantage. Traditional HPLC with UV detection would suffer from a poor response, necessitating derivatization or the use of less universal detectors like ELSD. GC analysis is feasible, but like HPLC, it relies on the availability of an identical, high-purity reference standard of the analyte to create a calibration curve.[6] qNMR bypasses this requirement, enabling accurate purity determination using a readily available, certified internal standard, thereby accelerating development timelines and increasing confidence in analytical results.[7][8]
Experimental Design: A Self-Validating Workflow
The robustness of a qNMR purity determination hinges on a meticulously planned and executed experiment. Each parameter is chosen to eliminate systematic errors and ensure that the final result is accurate, precise, and traceable.
Causality in Method Planning
The entire qNMR process, from sample preparation to data analysis, is designed as a cohesive, self-validating workflow. The following diagram illustrates the key stages and decision points that ensure the integrity of the final purity value.
Caption: High-level workflow for qNMR purity determination.
Selecting the Internal Standard: The Anchor of Quantification
The choice of the internal standard (IS) is the most critical decision in designing a qNMR experiment.[9] An ideal IS must meet several criteria to ensure the accuracy of the measurement:
-
High Purity: The IS must be a certified reference material (CRM) with a known, documented purity and traceability to SI units.[4][10]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[11]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[11]
-
Simple Spectrum: A simple spectrum, ideally a sharp singlet, is preferred for accurate integration.[9]
For this compound, the ¹H NMR spectrum is expected to show signals for the propyl groups (aliphatic region, ~0.8-1.5 ppm) and the cyclohexanone ring protons, with those alpha to the carbonyl being the most downfield (~2.0-2.5 ppm).
Recommended Internal Standard: Dimethyl sulfone (DMSO₂) .
-
Rationale: DMSO₂ presents a sharp singlet around 3.0 ppm in CDCl₃, a region likely to be free of signals from our analyte. It is stable, non-hygroscopic, and available as a high-purity CRM.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 400 MHz (or higher) NMR spectrometer.
A. Sample Preparation
-
Accurate Weighing: Using a calibrated analytical balance (readability of 0.01 mg), accurately weigh approximately 15-20 mg of this compound (analyte) into a clean, dry vial. Record the mass (mₐ).
-
Internal Standard Addition: To the same vial, add an accurately weighed amount (approximately 8-10 mg) of high-purity (≥99.5%) Dimethyl sulfone (IS). Record the mass (mₛₜᏧ).
-
Causality: Weighing both components into the same vial minimizes transfer errors. The mass ratio is chosen to achieve a near 1:1 signal intensity ratio between the analyte and IS peaks selected for integration, which optimizes accuracy.[12]
-
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
B. Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃ and allow the sample temperature to equilibrate (e.g., 298 K).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[13]
-
Flip Angle: Set the pulse angle to 90°. This maximizes signal for a given number of scans.
-
Relaxation Delay (D1): This is paramount for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated. A conservative, "universal" delay of 30-60 seconds is often sufficient for small molecules.[14]
-
Causality: An insufficient relaxation delay will lead to partial saturation of signals with long T₁ values, causing their integrals to be artificially small and leading to a systematic error in the purity calculation.[9]
-
-
Acquisition Time (AQ): Set to ≥ 3 seconds to ensure proper digitization of the resulting FID.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks chosen for integration.
-
C. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting the lineshape.
-
Phasing and Baseline Correction: Carefully perform manual phase correction and automatic baseline correction. An incorrectly phased or distorted baseline is a major source of integration error.[6][15]
-
Integration:
-
Select a well-resolved, singlet-like signal from the analyte that is free from any impurity signals. For this compound, a signal corresponding to the protons alpha to the carbonyl group is a good candidate.
-
Integrate the sharp singlet of the internal standard (DMSO₂).
-
Ensure the integration region for each peak is wide enough to encompass the entire signal, including the ¹³C satellites (typically extending over a frequency range 64 times the full width at half height).[6] Record the integral values (Iₐ and IₛₜᏧ).
-
Data Analysis and Purity Calculation
The purity of the analyte (Pₐ) as a weight percentage (% w/w) is calculated using the following master equation:
Purity (% w/w) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ, IₛₜᏧ: Integrals of the analyte and internal standard signals.
-
Nₐ, NₛₜᏧ: Number of protons corresponding to the integrated signals of the analyte and standard.
-
Mₐ, MₛₜᏧ: Molar masses of the analyte and standard.
-
mₐ, mₛₜᏧ: Masses of the analyte and standard.
-
PₛₜᏧ: Purity of the internal standard (as a percentage).
Illustrative Experimental Data
The following table presents hypothetical data for a purity determination of this compound.
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl sulfone) |
| Mass (m) | 18.55 mg | 9.21 mg |
| Molar Mass (M) | 182.30 g/mol [16] | 94.13 g/mol |
| Signal Integrated | Protons alpha to C=O | Methyl protons |
| Number of Protons (N) | 4 | 6 |
| Integral Value (I) | 5.62 | 6.80 |
| Purity (P) | To be calculated | 99.8% |
Calculation:
Purity (% w/w) = (5.62 / 6.80) * (6 / 4) * (182.30 / 94.13) * (9.21 / 18.55) * 99.8%
Purity (% w/w) = (0.8265) * (1.5) * (1.9367) * (0.4965) * 99.8%
Purity (% w/w) = 98.5%
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common purity analysis techniques. The choice of method should be guided by the specific analytical challenge.[14]
| Feature | qNMR | HPLC (with UV/DAD) | GC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Differential partitioning between mobile and stationary phases; detection based on light absorption. | Separation based on volatility and polarity; detection by mass-to-charge ratio.[14] |
| Analyte Standard | Requires a certified standard of a different compound (IS). | Requires a certified standard of the same compound for accurate quantification. | Requires a certified standard of the same compound for accurate quantification. |
| Selectivity | High. Can distinguish structurally similar isomers if signals are resolved. | Moderate to high, dependent on column chemistry and mobile phase. | Very high, especially with high-resolution mass spectrometry. |
| Sensitivity | Moderate (typically requires mg of sample).[2] | High (ng to µg range). | Very high (pg to ng range). |
| Analysis of "NMR Silent" Impurities | Cannot directly detect impurities without NMR-active nuclei (e.g., inorganic salts). | Can detect non-volatile impurities if they have a chromophore. | Cannot detect non-volatile impurities. |
| Structural Info | Provides definitive structural information about the analyte and impurities. | Provides no structural information (only retention time and UV spectrum). | Provides fragmentation patterns that aid in structural elucidation of impurities. |
| Speed | Fast method development and data acquisition (typically <30 min/sample).[8][17] | Slower method development; run times can be 15-60 min/sample. | Method development can be complex; run times are typically 10-30 min/sample. |
| Best For... | Absolute purity determination of reference standards, quantification of major components, analysis of non-chromophoric compounds. | Routine quality control, separation of complex mixtures, analysis of trace impurities with chromophores. | Analysis of volatile and semi-volatile compounds, identification and quantification of trace volatile impurities. |
Conclusion: An Authoritative Tool for Purity Assessment
Quantitative NMR has evolved from a specialized technique to a cornerstone of modern analytical chemistry for purity and potency determination.[18][19] Its fundamental principle, which directly links signal intensity to the number of nuclei, provides a direct and accurate method for quantifying chemical substances without the need for analyte-specific reference standards.[20] For a compound like this compound, qNMR offers a rapid, robust, and reliable alternative to traditional chromatographic methods, which may struggle with detection or require more extensive method development.
By carefully selecting experimental parameters based on an understanding of their underlying physical principles—most notably the relaxation delay—and by using a certified internal standard, researchers can establish a self-validating workflow that delivers high-quality, defensible purity data. This guide provides the framework for implementing such a workflow, empowering scientists in research and drug development to characterize their materials with the highest degree of analytical confidence.
References
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Drevet Mulard, E., Gilard, V., Balayssac, S., & Rautureau, G. J. P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Webster, G., et al. (2014). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]
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Patsnap Eureka. (2024, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Drevet Mulard, E., Gilard, V., Balayssac, S., & Rautureau, G. J. P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. ResearchGate. [Link]
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Silva, B. M., et al. (2015). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. SciELO. [Link]
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Jaki, B. U., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
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Chemsrc. (n.d.). 1,4-dipropylcyclohexane | CAS#:4856-04-6. [Link]
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Unveiling the Bioactive Potential: A Comparative Guide to 4,4-Dipropylcyclohexan-1-one and Other Cyclohexanone Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of cyclohexanone derivatives, with a special focus on the potential of 4,4-Dipropylcyclohexan-1-one. This document synthesizes current research to offer insights into structure-activity relationships and guide future investigations.
The cyclohexanone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its chemical reactivity allows for diverse functionalization, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide will delve into the known biological landscape of cyclohexanone derivatives to contextualize and predict the potential bioactivity of this compound, a less-explored member of this chemical family.
While specific biological data for this compound is not extensively documented in publicly available literature, its core structure, featuring a cyclohexanone ring with dialkyl substitution at the C4 position, suggests potential for biological relevance.[5][6] The structure-activity relationship (SAR) for this class of compounds is dictated by the nature and position of substituents on the cyclohexanone ring.[5] By examining the biological activities of structurally related derivatives, we can infer the potential therapeutic applications of this compound and design targeted experimental validations.
Comparative Analysis of Biological Activities
Cyclohexanone derivatives have demonstrated significant efficacy in several key areas of therapeutic interest. The following sections provide a comparative overview of their antimicrobial and cytotoxic activities, supported by experimental data from peer-reviewed studies.
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[7] Cyclohexanone derivatives have emerged as a promising class of compounds in this regard.[2][7][8] Studies have shown that substitutions on the cyclohexanone ring play a crucial role in determining the spectrum and potency of antimicrobial action.
For instance, a study on piperazine derivatives of cyclohexanone revealed that certain compounds exhibited notable antibacterial and antifungal properties, with efficacy comparable to standard antibiotics like Ampicillin and Chloramphenicol.[2] Another research highlighted that ethyl (4-tert-butylcyclohexylidene)acetate and a bromolactone derivative of 4-tert-butylcyclohexanone displayed significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[9][10][11]
The general workflow for assessing antimicrobial activity is depicted below:
Caption: A generalized workflow for evaluating the antimicrobial activity of cyclohexanone derivatives.
The following table summarizes the antimicrobial activities of selected cyclohexanone derivatives against various microbial strains.
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Piperazine derivatives | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger | Moderate to significant zone of inhibition | [2] |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis, Staphylococcus aureus | Strong bacteriostatic effect | [9][10] |
| Bromolactone of 4-tert-butylcyclohexanone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Strong bacteriostatic effect | [9][10] |
| Cyclohexenone derivatives | S. aureus, E. coli, C. albicans | Potent inhibition, particularly with a para-fluoro substituent | [12] |
| Cyclohexanone benzoylhydrazones | Gram-positive and Gram-negative bacteria, Candida species | Slight activity | [7] |
Based on these findings, it is plausible that this compound could exhibit antimicrobial properties. The presence of the lipophilic propyl groups at the C4 position may influence its interaction with microbial cell membranes, a key factor in antimicrobial efficacy.
Cytotoxic and Anticancer Activity
The cyclohexanone scaffold is also a recurring motif in the design of novel anticancer agents.[13] The cytotoxic potential of these derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
Quantitative structure-activity relationship (QSAR) studies on 2,6-bis(arylidene)cyclohexanones have shown a correlation between their chemical structure and anti-leukemia activity. Specifically, electron-withdrawing groups on the arylidene moieties were found to enhance cytotoxic activity against P388 leukemia cells. In another study, certain cyclohexenone derivatives were found to inhibit the growth of HCT116 human colon cancer cells.[14] The cytotoxicity of some cyclohexanone oxime ethers has also been evaluated against HeLa cells.[15]
The experimental workflow for assessing cytotoxicity is illustrated in the following diagram:
Caption: A standard workflow for determining the in vitro cytotoxicity of chemical compounds.
A summary of the cytotoxic activities of various cyclohexanone derivatives is presented below.
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 2,6-bis(arylidene)cyclohexanones | P388 leukemia cells | Log(1/IC50) correlated with structure | |
| Cyclohexenone derivatives | HCT116 (human colon cancer) | Clonogenic survival inhibition | [14] |
| Cyclohexanone oxime ethers | HeLa cells | Dose-dependent cytotoxicity | [15] |
| Spiropyrazolone derivatives | Various cancer cell lines | Good in vitro antitumor activity | [16] |
The structural features of this compound, specifically the gem-dipropyl substitution, could influence its steric and electronic properties, potentially leading to interactions with biological targets relevant to cancer. Further investigation is warranted to explore this possibility.
Experimental Protocols
To facilitate further research into the biological activities of this compound and other cyclohexanone derivatives, detailed protocols for standard assays are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only). Also, run a dilution series of a standard antibiotic.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The existing body of research strongly supports the diverse biological activities of cyclohexanone derivatives, positioning them as a valuable scaffold for drug discovery. While direct experimental data on this compound is currently limited, a comparative analysis with its structural analogs suggests a high potential for antimicrobial and cytotoxic properties. The lipophilic nature of the dipropyl substitution at the C4 position is a key structural feature that warrants further investigation for its influence on biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. The protocols detailed in this guide provide a framework for such investigations. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their development as potential therapeutic agents. The continued exploration of the structure-activity relationships within the cyclohexanone class will undoubtedly pave the way for the discovery of novel and effective drugs to address pressing global health challenges.
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Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. PubMed. Available from: [Link]
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Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. Available from: [Link]
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Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. Available from: [Link]
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The dose-dependent curves for cytotoxicity of the cyclohexanone and acetophenone oxime ethers (18–23) on HeLa cells. ResearchGate. Available from: [Link]
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Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Available from: [Link]
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Synthesis and antimicrobial activity of a cyclohexanone derivative. (2024-10-01). Available from: [Link]
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Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. RHAZES: Green and Applied Chemistry. (2021-04-17). Available from: [Link]
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Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. PubMed. Available from: [Link]
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available from: [Link]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 4,4-Dipropylcyclohexan-1-one: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,4-Dipropylcyclohexan-1-one, a compound for which explicit disposal information may not be readily accessible. The procedures outlined herein are synthesized from best practices for structurally similar ketones and general principles of hazardous waste management, ensuring a scientifically sound and safety-conscious approach.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) with detailed disposal guidelines for this compound is not widely available. The following recommendations are therefore based on the known properties of this compound and data from structurally related chemicals, such as cyclohexanone. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Hazard Identification and Immediate Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While specific toxicological data for this compound is limited, its structural similarity to cyclohexanone suggests that it should be handled with care, assuming it may be a combustible liquid and potentially harmful.[1]
Personal Protective Equipment (PPE): The first line of defense is appropriate PPE. Based on the handling of similar ketone solvents, the following should be considered mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[2] If there is a risk of generating aerosols or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Key Properties and Regulatory Context
Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Oil | [3] |
| Color | Clear Colourless | [3] |
| Boiling Point | 246.5°C at 760 mmHg | [3] |
| Flash Point | 95.6°C | [3] |
| Density | 0.87g/cm³ | [3] |
| Solubility | Chloroform, Ethyl Acetate | [3] |
Under the Resource Conservation and Recovery Act (RCRA), you are responsible for determining if your chemical waste is hazardous.[4][5] This determination is crucial as it dictates the required management and disposal procedures.[6] Many solvents are considered hazardous waste when they can no longer be used.[4]
Step-by-Step Disposal Protocol
The primary and most appropriate method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][7]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".[2]
-
Include the full chemical name and any known hazard pictograms.
-
Segregate this waste from other chemical waste streams to prevent unintended reactions.
Step 2: Containerization
-
Use a chemically compatible and leak-proof container. Glass or polyethylene containers are generally suitable.[2]
-
For solid waste contaminated with the compound (e.g., absorbent materials, filter paper), double-bag the materials before placing them in a designated solid hazardous waste container.[2]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[8]
-
The storage area should be clearly marked as a hazardous waste accumulation point.[2]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Ensure all necessary paperwork, such as a waste manifest, is completed accurately.
Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[1][9]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
If you are not trained to handle large spills, or if the spill is significant, evacuate the area immediately and contact your institution's EHS or emergency response team.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
Regulatory Compliance
Adherence to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory. OSHA standards cover aspects such as emergency action plans, personal protective equipment, and hazard communication.[10] Employers are required to have a written health and safety plan that identifies potential hazards and outlines preventative measures.[11] Furthermore, all personnel handling hazardous waste must receive appropriate training.[11]
The EPA, under the authority of the RCRA, regulates hazardous waste from "cradle to grave," meaning the generator is responsible for the waste until its final, safe disposal.[12]
References
- Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide - Benchchem. (n.d.).
- OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13).
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- 4,4-DI-N-PROPYLCYCLOHEXANONE - Safety Data Sheet - ChemicalBook. (2025, February 1).
- Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA. (n.d.).
- Cyclohexanone - Chemius. (n.d.).
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- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. (n.d.).
- SAFETY DATA SHEET. (2024, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 4).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | C12H22O | CID 2775995 - PubChem. (n.d.).
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste - EPA. (2025, November 12).
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (n.d.).
- How to Dispose of Solvents: Safe and Responsible Methods. (2023, December 8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
